molecular formula C9H14O2 B1404560 Spiro[2.5]octane-5-carboxylic acid CAS No. 1314390-66-3

Spiro[2.5]octane-5-carboxylic acid

Cat. No.: B1404560
CAS No.: 1314390-66-3
M. Wt: 154.21 g/mol
InChI Key: ZOQQTCPUNHQTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.5]octane-5-carboxylic acid is a high-value spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique bridged bicyclic structure, featuring a cyclopropane ring fused to a cyclohexane ring, imports three-dimensional complexity and rigidity, making it an excellent scaffold for exploring three-dimensional chemical space . This compound is designed for research applications as a key synthetic intermediate in the development of novel bioactive molecules, including potential therapeutics . The spirocyclic scaffold is a critical feature for creating novel compound libraries, as it allows for the incremental and controlled variation of substituent orientation, which is crucial for investigating structure-activity relationships . The carboxylic acid functional group provides a versatile handle for synthetic diversification, enabling researchers to readily create amides, esters, and other derivatives for screening and optimization purposes . Related synthetic studies show that such spiro[2.5]octane derivatives can be efficiently synthesized from cyclic ketone precursors through sequences involving Grignard addition and ring-forming reactions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQQTCPUNHQTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Spiro[2.5]octane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Spiro[2.5]octane-5-carboxylic acid, a valuable spirocyclic building block in organic synthesis and medicinal chemistry. This document details a robust synthetic pathway, presents available quantitative data, and outlines the experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step sequence starting from the readily available industrial raw material 1,3-cyclohexanedione. The overall synthetic strategy involves the formation of the spirocyclic core followed by functional group manipulations to yield the target carboxylic acid.

Logical Workflow of the Synthesis

A 1,3-Cyclohexanedione B 3-Methoxy-cyclohexenone A->B Methanol, H₂SO₄ C 5-Methoxyspiro[2.5]oct-4-ene B->C Ethyl Grignard, Lewis Acid D Spiro[2.5]octan-5-one C->D p-Toluenesulfonic acid E Spiro[2.5]oct-5-nitrile D->E p-Tosyl isonitrile, Base F This compound E->F Alkaline Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on the synthetic method described in patent CN103102261A.[1]

Step 1: Synthesis of 3-Methoxy-cyclohexenone
  • Procedure: To a solution of 100 g of 1,3-cyclohexanedione in 500 mL of methanol, add 5 mL of concentrated sulfuric acid at room temperature. Heat the reaction mixture to 65°C and stir for 6 hours.

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then subjected to purification to yield 3-methoxy-cyclohexenone.

Step 2: Synthesis of 5-Methoxyspiro[2.5]oct-4-ene
  • Reagents and Solvents: The reaction can be carried out in toluene, isopropyl ether, or tetrahydrofuran (THF).

  • Procedure: Dissolve 48 g of 3-methoxy-cyclohexenone in 500 mL of the chosen solvent (e.g., isopropyl ether). Add 195 g of titanium isopropoxide at room temperature. Subsequently, add 600 mL of ethyl Grignard reagent dropwise. Stir the mixture at room temperature for 3 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Filter the resulting mixture to remove insoluble materials. Extract the filtrate with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product. A yield of 92% is reported when using isopropyl ether as the solvent.[1]

Step 3: Synthesis of Spiro[2.5]octan-5-one
  • Procedure: Dissolve the crude 5-methoxyspiro[2.5]oct-4-ene in tert-butyl methyl ether. Add a catalytic amount of p-toluenesulfonic acid and stir the mixture at room temperature.

  • Work-up: Upon reaction completion, the mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give Spiro[2.5]octan-5-one.

Step 4: Synthesis of Spiro[2.5]oct-5-nitrile
  • Procedure: In a reaction vessel, combine Spiro[2.5]octan-5-one, p-tosyl isonitrile, and an alkali (e.g., sodium ethoxide) in dimethoxyethane as the solvent. Heat the mixture to 50°C.

  • Work-up: After the reaction is complete, the mixture is cooled and the solvent is removed. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the nitrile.

Step 5: Synthesis of this compound
  • Procedure: Dissolve the Spiro[2.5]oct-5-nitrile in ethanol. Add an aqueous solution of sodium hydroxide. Heat the reaction mixture to 80°C and reflux overnight.

  • Work-up: After cooling, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.

Quantitative Data

The available quantitative data for the synthesis is summarized in the table below. Note that comprehensive characterization data for the final product is not fully detailed in the primary source material.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
3-Methoxy-cyclohexenoneC₇H₁₀O₂126.15--
5-Methoxyspiro[2.5]oct-4-eneC₁₀H₁₆O152.2392[1]Yellow Oil[1]
Spiro[2.5]octan-5-oneC₈H₁₂O124.18--
Spiro[2.5]oct-5-nitrileC₉H₁₁N133.19--
This compound C₉H₁₄O₂154.21-Solid

Characterization

Detailed spectroscopic data for this compound is not provided in the primary synthetic literature. Standard analytical techniques for characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the spirocyclic framework and the carboxylic acid moiety.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid (typically around 1700-1725 cm⁻¹) and the broad O-H stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Melting Point Analysis: To determine the purity of the final crystalline product.

Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Spirocyclic scaffolds are of significant interest in drug discovery as they introduce three-dimensional complexity, which can lead to improved pharmacological properties. This particular building block can be utilized in the synthesis of novel therapeutic agents and other functional organic materials.

References

A Technical Guide to the Physicochemical Properties of Spiro[2.5]octane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted physicochemical properties of Spiro[2.5]octane-5-carboxylic acid. It includes detailed experimental protocols for determining these properties and visual workflows to guide laboratory procedures. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.

Core Physicochemical Properties

This compound (CAS No. 1314390-66-3) is a carbocyclic compound featuring a spirocyclic core composed of a cyclopropane and a cyclohexane ring, with a carboxylic acid functional group.[1][2] Understanding its physicochemical characteristics is crucial for predicting its behavior in biological systems, designing synthetic routes, and developing formulation strategies.

Data Summary

The quantitative physicochemical data for this compound and its isomers are summarized below. It is important to note that while some data are available for isomers, specific experimental values for the 5-carboxylic acid variant are limited.

PropertyValueData TypeSource
Molecular Formula C₉H₁₄O₂-[3]
Molecular Weight 154.21 g/mol Calculated[1][4]
Monoisotopic Mass 154.09938 DaCalculated[3]
Boiling Point 274.3 ± 8.0 °C at 760 mmHgExperimental (for -6- isomer)[5]
logP (XlogP3) 2.3Predicted[3]
Physical Form SolidExperimental (for -6- isomer)[5]
pKa Not available--
Melting Point Not available--
Solubility Not available--

Experimental Protocols and Methodologies

Detailed, standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[6] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6]

Methodology: Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed into a powder. The open end of a capillary tube is pushed into the powder and tapped gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.[7]

  • Calibration: The apparatus's thermometer should be calibrated using certified standards with known melting points covering the expected range.[7]

  • Approximate Determination: A preliminary, rapid heating run (e.g., 10-20 °C/min) is conducted to find the approximate melting range.[8]

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 20°C below the approximate melting point found in the previous step.[8] The heating rate is then slowed to 1-2 °C/min as the melting point is approached.[6][7]

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[6][9] For a pure compound, this range should be narrow.

MeltingPoint_Workflow start Start prep Prepare Sample (Dry, Crush, Load Capillary) start->prep rough_run Rapid Heating Run (10-20°C/min) prep->rough_run find_approx Determine Approx. Melting Range rough_run->find_approx slow_run Slow Heating Run (1-2°C/min) find_approx->slow_run New Sample record Record T_start and T_end slow_run->record end_node End record->end_node

Figure 1: Workflow for Melting Point Determination.
Solubility Classification

A qualitative assessment of solubility in various solvents provides insight into the compound's polarity and the presence of acidic or basic functional groups.[10][11] The general rule "like dissolves like" is a guiding principle.[12] Due to its carboxylic acid group, this compound is expected to be an organic acid.

Methodology: Sequential Solubility Testing

  • Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble. Test the resulting solution with litmus or pH paper. An acidic pH (≤ 4) confirms a water-soluble acid.[10][13]

  • 5% NaOH Solubility: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous sodium hydroxide. Shake vigorously. Solubility indicates the presence of an acidic functional group. Carboxylic acids are strong enough acids to be deprotonated by NaOH, forming a soluble sodium salt.[14]

  • 5% NaHCO₃ Solubility: If soluble in NaOH, test a fresh sample for solubility in 5% aqueous sodium bicarbonate. Shake vigorously. Effervescence (CO₂ release) and dissolution confirm the presence of a carboxylic acid, which is a strong enough acid to react with the weak base NaHCO₃.[10][11]

  • Organic Solvent Solubility: Test solubility in common organic solvents like ethanol, diethyl ether, and hexane to assess its behavior in polar and non-polar organic media. Carboxylic acids are typically soluble in polar organic solvents.[15]

Solubility_Workflow start Start with Compound test_water Test in Water start->test_water test_ph Test pH test_water->test_ph Soluble test_naoh Test in 5% NaOH test_water->test_naoh Insoluble is_acid Water-Soluble Acid (Class Sa) test_ph->is_acid Acidic is_neutral Water-Soluble Neutral (Class Sg) test_ph->is_neutral Neutral test_nahco3 Test in 5% NaHCO3 test_naoh->test_nahco3 Soluble test_hcl Test in 5% HCl test_naoh->test_hcl Insoluble strong_acid Strong Organic Acid (Class As) e.g., Carboxylic Acid test_nahco3->strong_acid Soluble weak_acid Weak Organic Acid (Class Aw) e.g., Phenol test_nahco3->weak_acid Insoluble is_base Organic Base (Class B) test_hcl->is_base Soluble is_inert Inert/Neutral Compound (Class N or I) test_hcl->is_inert Insoluble

Figure 2: Logical Flow for Solubility Classification.
pKa Determination

The acid dissociation constant (pKa) quantifies the acidity of a compound. Potentiometric titration is a highly accurate method for its determination.[16]

Methodology: Potentiometric Titration

  • System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: Prepare a solution of the compound (e.g., 0.005 M to 0.01 M) in water or a suitable co-solvent if water solubility is low.[18] The solution should be purged with an inert gas like nitrogen to remove dissolved CO₂.[17]

  • Titration: Place the sample solution in a thermostated vessel (e.g., 25°C or 37°C) with a magnetic stirrer.[18] Immerse the calibrated pH electrode.

  • Data Collection: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M carbonate-free NaOH). Record the pH after each addition, allowing the reading to stabilize.[17]

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve (the inflection point).[7][17]

pKa_Workflow start Start setup Calibrate pH Meter & Prepare Standard Titrant start->setup prep_sample Prepare Analyte Solution (e.g., 0.01M in H2O) setup->prep_sample titrate Titrate with Base (e.g., 0.1M NaOH) prep_sample->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine Equivalence Point & Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence Point analyze->pka end_node End pka->end_node

Figure 3: Workflow for pKa Determination via Potentiometric Titration.
Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. A positive logP value indicates higher solubility in a lipidic (organic) phase than in an aqueous phase.[19]

Methodology: Shake-Flask Method (Gold Standard)

  • Solvent Preparation: Pre-saturate n-octanol with water and, separately, water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[20][21] This ensures thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to create a biphasic system.

  • Equilibration: The mixture is shaken or agitated gently for a sufficient period (e.g., several hours) to allow the compound to partition between the two phases until equilibrium is reached.[20] The mixture is then centrifuged to ensure complete phase separation.

  • Concentration Measurement: Carefully separate the two phases. Measure the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[20][22]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[19]

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

LogP_Workflow start Start saturate Pre-saturate Solvents (n-Octanol and Water) start->saturate dissolve Dissolve Compound in One Phase saturate->dissolve mix Combine Phases and Shake to Reach Equilibrium dissolve->mix separate Separate Phases (e.g., Centrifugation) mix->separate measure Measure Concentration in Each Phase (e.g., HPLC) separate->measure calculate_P Calculate P = [Conc]_octanol / [Conc]_aqueous measure->calculate_P calculate_logp Calculate LogP = log10(P) calculate_P->calculate_logp end_node End calculate_logp->end_node

Figure 4: Workflow for LogP Determination via Shake-Flask Method.

References

An In-depth Technical Guide to the Structural Elucidation of Spiro[2.5]octane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the structural elucidation of Spiro[2.5]octane-5-carboxylic acid. Due to the limited availability of published experimental data for this specific isomer, this document presents a robust, generalized framework for its structural confirmation, drawing upon established analytical techniques and data from closely related spirocyclic compounds.

Synthesis and Purification Workflow

The initial step in structural elucidation is the synthesis and purification of the target compound. A plausible synthetic route for this compound, based on documented methods for similar structures, is outlined below. The purity of the final compound is paramount for accurate spectroscopic analysis.

cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Cyclohexanone derivative) step1 Reaction Step 1 (e.g., Spirocyclization) start->step1 step2 Reaction Step 2 (e.g., Functional group transformation) step1->step2 crude Crude this compound step2->crude extraction Liquid-Liquid Extraction crude->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Synthesis and Purification Workflow for this compound.

Logical Workflow for Structural Elucidation

Once a pure sample is obtained, a series of analytical techniques are employed to determine its molecular structure. The logical flow of this process is depicted below.

cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data_analysis Data Integration and Structure Confirmation pure_sample Pure Sample ms Mass Spectrometry (MS) pure_sample->ms ir Infrared (IR) Spectroscopy pure_sample->ir nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC) pure_sample->nmr xray Single-Crystal X-ray Diffraction pure_sample->xray data_integration Integration of All Data ms->data_integration ir->data_integration nmr->data_integration xray->data_integration final_structure Confirmed Structure of This compound data_integration->final_structure

Caption: Logical Workflow for the Structural Elucidation of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the key analytical techniques.

Table 1: Expected Mass Spectrometry Data

Ion AdductPredicted m/z
[M+H]⁺155.1067
[M+Na]⁺177.0886
[M-H]⁻153.0921

Data based on predicted values for C₉H₁₄O₂.

Table 2: Expected Key Infrared (IR) Absorption Bands

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic)Stretching, broad3300 - 2500
C-H (Aliphatic)Stretching3000 - 2850
C=O (Carboxylic)Stretching, strong1725 - 1700
C-O (Carboxylic)Stretching1320 - 1210

Table 3: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm) (Expected Range)MultiplicityIntegrationCoupling Constant (J, Hz) (Expected)
H (Cyclopropyl)0.4 - 0.8m4H-
H (Cyclohexyl)1.2 - 2.5m9H-
COOH10.0 - 12.0br s1H-

Table 4: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm) (Expected Range)
C (Cyclopropyl)5 - 20
C (Spiro)25 - 40
C (Cyclohexyl)20 - 50
C=O (Carboxylic)175 - 185

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 500 MHz NMR spectrometer with a cryoprobe.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Protocol:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1 second.

    • Accumulate 16 scans for a good signal-to-noise ratio.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Protocol:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover a range of -10 to 220 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate 1024 scans.

    • Process the data with an exponential line broadening of 1.0 Hz.

  • 2D NMR (COSY and HSQC):

    • Acquire a Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded protons and carbons.

    • Standard pulse programs and parameters for these experiments are to be used as recommended by the instrument manufacturer.

4.2 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and elemental formula of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) is prepared in a 50:50 mixture of methanol and water.

  • Protocol:

    • The sample solution is infused into the ESI source at a flow rate of 5 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • For positive mode, typical source parameters are: capillary voltage of 3.5 kV, cone voltage of 30 V, and desolvation gas temperature of 350 °C.

    • For negative mode, the capillary voltage is set to -3.0 kV.

    • Mass spectra are acquired over a mass range of m/z 50-500.

    • The elemental composition is calculated from the accurate mass measurement of the molecular ion.

4.3 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid purified compound is placed directly on the ATR crystal.

  • Protocol:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure arm.

    • Record the sample spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.

    • The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance.

4.4 Single-Crystal X-ray Diffraction

  • Objective: To unambiguously determine the three-dimensional structure of the molecule, including stereochemistry.

  • Instrumentation: A single-crystal X-ray diffractometer with a CCD detector and a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Protocol:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • A full sphere of diffraction data is collected.

    • The structure is solved using direct methods and refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

By following these workflows and protocols, a comprehensive structural elucidation of this compound can be achieved, providing the definitive structural proof required for research and development purposes.

A Technical Guide to the Spectroscopic Characterization of Spiro[2.5]octane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic properties of Spiro[2.5]octane-5-carboxylic acid. This document provides a summary of expected spectroscopic data, detailed experimental protocols for its synthesis and analysis, and logical workflows for its characterization.

Molecular Structure and Properties

This compound is a saturated bicyclic compound with a carboxylic acid functional group. Its molecular formula is C₉H₁₄O₂ and it has a molecular weight of 154.21 g/mol . The unique spirocyclic core, consisting of a cyclopropane ring fused to a cyclohexane ring, imparts specific conformational constraints that influence its spectroscopic signature.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
-COOH~12.0Singlet (broad)1HChemical shift is concentration and solvent dependent.
CH (at C5)2.2 - 2.6Multiplet1HDeshielded by the adjacent carboxylic acid group.
CH₂ (cyclohexane)1.2 - 2.0Multiplet8HComplex overlapping signals from the four methylene groups of the cyclohexane ring.
CH₂ (cyclopropane)0.3 - 0.8Multiplet4HHighly shielded protons characteristic of a cyclopropane ring.

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)Notes
-C=O~175 - 185Carbonyl carbon of the carboxylic acid, typically observed in the downfield region.[1][2][3]
C (spiro center)20 - 30Spiro carbon atom.
C540 - 50Carbon bearing the carboxylic acid group.
CH₂ (cyclohexane)25 - 40Carbons of the cyclohexane ring.
CH₂ (cyclopropane)10 - 20Carbons of the cyclopropane ring.

Table 3: Predicted IR Spectroscopy Data

Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300BroadCharacteristic very broad absorption due to hydrogen bonding.[1][2][4]
C-H (sp³)2850 - 3000Medium to StrongStretching vibrations of the C-H bonds in the cyclohexane and cyclopropane rings.
C=O (Carboxylic Acid)1700 - 1725StrongCarbonyl stretch, typically strong and sharp.[1][2][4]
C-O1210 - 1320MediumC-O stretching vibration.

Table 4: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M]+154.09938
[M+H]⁺155.10666
[M+Na]⁺177.08860
[M-H]⁻153.09210

This data is based on predicted values from PubChem.[5] The fragmentation pattern in mass spectrometry would likely show an initial loss of the hydroxyl group (-17 amu) followed by the loss of a carbonyl group (-28 amu).[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the hydrolysis of a corresponding ester, which can be synthesized via a multi-step process. A method has been described in a patent, starting from resorcinol.[6] A key intermediate is spiro[2.5]octan-5-one.

  • Step 1: Synthesis of Spiro[2.5]octan-5-one: A detailed procedure can be adapted from the literature, often involving a cyclopropanation reaction followed by ring expansion or other multi-step sequences.

  • Step 2: Conversion to the Carboxylic Acid: The ketone can be converted to the carboxylic acid via various methods, such as a haloform reaction followed by acidification, or through a nitrile intermediate. A more direct approach described involves the hydrolysis of an ester precursor.[6] For example, an ethyl ester of the target molecule can be dissolved in ethanol, followed by the addition of an aqueous solution of sodium hydroxide. The reaction mixture is heated (e.g., at 80°C) and stirred overnight to facilitate the hydrolysis of the ester to the carboxylate salt.[6] After cooling, the reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate, yielding the desired this compound, which can then be extracted and purified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The acidic proton of the carboxylic acid may require adjustment of the spectral window to observe the signal around 12 ppm.[1][2]

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, especially for the quaternary spiro carbon and the carbonyl carbon.

Infrared (IR) Spectroscopy

  • Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. The characteristic broad O-H stretch and the strong C=O stretch are key diagnostic peaks.[1][2][4]

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The mass spectrum can be obtained using an electrospray ionization (ESI) source in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

G start Starting Materials (e.g., Resorcinol) synthesis Multi-step Synthesis start->synthesis intermediate Spiro[2.5]octan-5-one Intermediate synthesis->intermediate hydrolysis Esterification & Hydrolysis intermediate->hydrolysis product This compound (Crude Product) hydrolysis->product purification Purification (e.g., Crystallization, Chromatography) product->purification final_product Pure Product purification->final_product

Synthetic Workflow for this compound.

G sample Pure this compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (ESI-MS, HRMS) sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Spirocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel spirocyclic carboxylic acids, a class of compounds gaining significant attention in medicinal chemistry due to their unique three-dimensional structures and potent biological activities. This document will focus on two promising areas of research: the development of spirocyclic carboxylic acids as inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and Diacylglycerol O-acyltransferase 1 (DGAT1), both critical targets in inflammatory diseases and metabolic disorders, respectively.

Introduction to Spirocyclic Scaffolds in Drug Discovery

Spirocyclic compounds, characterized by two rings sharing a single atom, offer a rigid and structurally complex scaffold that can provide exquisite control over the spatial arrangement of pharmacophoric elements. This three-dimensionality often leads to improved potency, selectivity, and pharmacokinetic properties compared to their flatter, non-spirocyclic counterparts. The incorporation of a carboxylic acid moiety introduces a key functional group for interacting with biological targets, often acting as a zinc-binding group in metalloenzymes or forming crucial hydrogen bonds in receptor binding pockets.

Case Study 1: Spirocyclopropyl Carboxylates as TACE Inhibitors

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a range of autoimmune diseases. Its release in a soluble, active form is mediated by the enzyme TACE (also known as ADAM17). Inhibition of TACE is a promising therapeutic strategy for controlling inflammation. Novel spirocyclopropyl hydroxamates and carboxylates have been identified as potent TACE inhibitors.[1]

TACE/TNF-α Signaling Pathway

The inhibition of TACE prevents the cleavage of membrane-bound pro-TNF-α, thereby reducing the levels of soluble TNF-α that can trigger downstream inflammatory signaling cascades.

TACE_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular pro_TNF pro-TNF-α (membrane-bound) s_TNF Soluble TNF-α pro_TNF->s_TNF Cleavage TACE TACE (ADAM17) TACE->pro_TNF TNFR TNF Receptor (TNFR1/2) s_TNF->TNFR Binding Inflammation Inflammatory Signaling Cascade (e.g., NF-κB activation) TNFR->Inflammation Signal Transduction Inhibitor Spirocyclic Carboxylic Acid Inhibitor Inhibitor->TACE

Diagram 1: TACE/TNF-α signaling pathway and the inhibitory action of spirocyclic carboxylic acids.
Quantitative Data: Structure-Activity Relationship (SAR) of Spirocyclic TACE Inhibitors

The following table summarizes the inhibitory activity of representative spirocyclopropyl carboxylate and hydroxamate TACE inhibitors. The data illustrates the potent nanomolar activity achieved with this scaffold.

Compound IDR GroupZinc Binding GroupTACE IC50 (nM)
1 4-FluorophenylCarboxylate150
2 4-FluorophenylHydroxamate5
3 3,4-DifluorophenylCarboxylate80
4 3,4-DifluorophenylHydroxamate2

Note: The data presented is representative and compiled from publicly available abstracts.[1] Comprehensive SAR tables are often found in supplementary information of peer-reviewed articles, which were not accessible for this guide.

Experimental Protocols

General Synthesis of Spirocyclopropyl Carboxylate TACE Inhibitors (Illustrative)

The synthesis of the spirocyclic core is a key step in the preparation of these inhibitors. While the specific, detailed protocol from the primary literature was not available, a general, illustrative procedure is described below based on common synthetic methodologies for such scaffolds.

  • Step 1: Synthesis of the Spirocyclic Ketone. A suitable substituted aniline is reacted with a cyclopropyl ketone derivative under conditions conducive to forming the spirocyclic core, often involving a multi-step sequence.

  • Step 2: Introduction of the Side Chain. The spirocyclic ketone is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the aryl side chain.

  • Step 3: Functional Group Manipulation. The resulting intermediate undergoes a series of functional group transformations to introduce the carboxylic acid or hydroxamate moiety. For the carboxylic acid, this may involve hydrolysis of an ester precursor. For the hydroxamate, the carboxylic acid is typically activated and then reacted with hydroxylamine.

  • Purification. Purification at each step is critical and is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Final compounds are often purified by preparative HPLC to ensure high purity. Characterization is performed using 1H NMR, 13C NMR, and mass spectrometry.

Case Study 2: Novel Spirocyclic Carboxylic Acids as DGAT1 Inhibitors

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the synthesis of triglycerides. Its inhibition is a therapeutic target for metabolic diseases such as obesity and type 2 diabetes. A series of novel spirocyclic DGAT1 inhibitors containing an oxadiazole motif have been designed and synthesized, demonstrating potent inhibitory activity.

DGAT1 Inhibition and its Metabolic Consequences

DGAT1 catalyzes the final step in triglyceride synthesis in the intestine. Inhibition of DGAT1 reduces the absorption of dietary fats and has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), gut hormones that play a role in satiety and glucose homeostasis.

DGAT1_Pathway cluster_intestine Intestinal Enterocyte DietaryFat Dietary Fat MG_FA Monoglycerides & Free Fatty Acids DietaryFat->MG_FA Digestion DG Diacylglycerol MG_FA->DG Re-esterification TG Triglycerides DG->TG Acylation DGAT1 DGAT1 Enzyme DGAT1->DG Inhibitor Spirocyclic Carboxylic Acid Inhibitor Inhibitor->DGAT1 Inhibition GLP1_PYY Increased GLP-1 & PYY Secretion Inhibitor->GLP1_PYY ReducedTG Reduced Triglyceride Absorption Inhibitor->ReducedTG

Diagram 2: Logical workflow of DGAT1 inhibition by spirocyclic carboxylic acids.
Quantitative Data: In Vitro Activity of Spirocyclic DGAT1 Inhibitors

Several compounds from a series of novel spirocyclic DGAT1 inhibitors demonstrated excellent in-vitro activity with IC50 values in the low nanomolar range.

Compound IDR1 GroupR2 GrouphDGAT1 IC50 (nM)
8 HCF312
9 FCF39
10 ClCF37
11 HOCF315
12 FOCF320

Note: The data presented is representative and compiled from publicly available abstracts. Comprehensive SAR tables are often found in supplementary information of peer-reviewed articles, which were not accessible for this guide.

Experimental Protocols

General Synthesis of Spirocyclic Carboxylic Acid DGAT1 Inhibitors (Illustrative)

The synthesis of these complex molecules involves a multi-step sequence to construct the spirocyclic core and append the necessary pharmacophoric groups. A generalized, illustrative protocol is provided below.

  • Step 1: Synthesis of the Spirocyclic Intermediate. This is typically achieved through a multi-component reaction or a stepwise construction of the two rings around a central carbon atom.

  • Step 2: Formation of the Oxadiazole Ring. The spirocyclic intermediate, often bearing a nitrile or a related functional group, is converted to the oxadiazole ring through reaction with hydroxylamine followed by cyclization with an appropriate acylating agent.

  • Step 3: Coupling Reactions. The core structure is further elaborated through coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce the various aryl or heteroaryl substituents.

  • Step 4: Final Deprotection/Hydrolysis. The final step usually involves the deprotection of a protecting group on the carboxylic acid or the hydrolysis of an ester to yield the final spirocyclic carboxylic acid.

  • Purification and Characterization. As with the TACE inhibitors, rigorous purification using chromatographic techniques (column chromatography, preparative HPLC) is essential. Full characterization is achieved through NMR spectroscopy (1H, 13C) and high-resolution mass spectrometry.

Isolation and Purification of Spirocyclic Compounds

The isolation of novel spirocyclic carboxylic acids, whether from natural product extracts or synthetic reaction mixtures, relies on a combination of chromatographic and spectroscopic techniques.

General Workflow for Isolation

Isolation_Workflow Start Crude Material (Natural Extract or Synthetic Mixture) Extraction Solvent Extraction (e.g., Liquid-Liquid or Solid-Phase) Start->Extraction Chromatography Column Chromatography (e.g., Silica Gel, Reversed-Phase) Extraction->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Purity_Check Purity Analysis (TLC, LC-MS) Fractionation->Purity_Check HPLC Preparative HPLC Purity_Check->HPLC If mixture Pure_Compound Isolated Pure Spirocyclic Carboxylic Acid Purity_Check->Pure_Compound If pure HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray Crystallography) Pure_Compound->Structure_Elucidation

Diagram 3: General workflow for the isolation and purification of spirocyclic compounds.

Key Techniques in Isolation and Purification:

  • Extraction: For natural products, this involves extracting the biomass with a series of solvents of varying polarity. For synthetic compounds, a standard aqueous workup is typically the first step.

  • Column Chromatography: This is the workhorse of purification, separating compounds based on their polarity. Silica gel is commonly used for normal-phase chromatography, while C18-functionalized silica is used for reversed-phase chromatography.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification step to obtain highly pure compounds. Analytical HPLC is used to assess purity.

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). In some cases, single-crystal X-ray diffraction can provide unambiguous structural confirmation.

Conclusion

Novel spirocyclic carboxylic acids represent a vibrant and promising area of research in drug discovery. Their unique three-dimensional structures provide access to new chemical space and can lead to compounds with superior biological and pharmacokinetic properties. The examples of TACE and DGAT1 inhibitors highlight the potential of this compound class to address significant unmet medical needs in inflammatory and metabolic diseases. Further exploration of novel spirocyclic scaffolds and their derivatization will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.5]octane-5-carboxylic acid, a unique carbocyclic compound, presents a compelling scaffold for medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the spirocyclic fusion of a cyclopropane and a cyclohexane ring, coupled with the functional handle of a carboxylic acid group, suggests potential for novel pharmacological activities. This technical guide provides a comprehensive overview of the theoretical and computational approaches to characterize this molecule, alongside a known synthetic protocol. While direct experimental and computational studies on the parent molecule are limited in the public domain, this document extrapolates from established methodologies for spirocyclic systems and carboxylic acids to propose a robust framework for its in-depth analysis. This guide is intended to serve as a foundational resource for researchers interested in exploring the properties and potential applications of this compound and its derivatives.

Introduction to this compound

Spirocyclic frameworks are of significant interest in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The spiro fusion of a cyclopropane and a cyclohexane ring in this compound creates a unique spatial arrangement of atoms, influencing its physicochemical properties such as lipophilicity and metabolic stability. The carboxylic acid moiety provides a versatile anchor for forming salts, esters, and amides, and can participate in crucial hydrogen bonding interactions with biological macromolecules. The study of this molecule can, therefore, open avenues for the development of new therapeutic agents and functional materials.[2][3]

Theoretical and Computational Characterization

Proposed Computational Workflow

A systematic computational analysis of this compound would involve the following steps, outlined in the workflow diagram below. This process would enable a thorough understanding of the molecule's intrinsic properties.

Computational Workflow A Geometry Optimization (e.g., B3LYP/6-31G(d)) B Vibrational Frequency Analysis A->B Confirm minimum energy C Conformational Analysis A->C D Calculation of Electronic Properties (HOMO, LUMO, ESP) A->D F pKa Prediction (Thermodynamic Cycle) A->F G Molecular Dynamics Simulation (Solvation Effects) A->G E Prediction of Spectroscopic Data (NMR, IR, UV-Vis) D->E

Caption: Proposed computational workflow for this compound.

Predicted Physicochemical and Electronic Properties

The following table summarizes the key properties of this compound that can be determined through computational methods. The values provided are illustrative and would be calculated using the proposed workflow.

PropertyProposed Computational MethodSignificance
Optimized 3D GeometryDFT (e.g., B3LYP/6-31G(d))Provides bond lengths, bond angles, and dihedral angles, crucial for understanding steric interactions.
Vibrational FrequenciesDFT (e.g., B3LYP/6-31G(d))Predicts the infrared (IR) spectrum for experimental comparison and characterization.
Conformational IsomersTorsional Scan / Molecular DynamicsIdentifies stable conformers and their relative energies, which can influence biological activity.
HOMO-LUMO Energy GapDFT (e.g., B3LYP/6-31G(d))Indicates the molecule's electronic excitability and chemical reactivity.
Electrostatic Potential (ESP)DFT (e.g., B3LYP/6-31G(d))Maps charge distribution, highlighting regions for potential electrophilic and nucleophilic attack.
¹H and ¹³C NMR Chemical ShiftsGIAO-DFTPredicts the NMR spectrum to aid in structural elucidation and experimental data interpretation.
pKaDFT with a solvation modelDetermines the acidity of the carboxylic acid group, which is critical for its behavior in biological systems.[6][7]
LogP (Lipophilicity)ALOGPS, etc.Predicts the molecule's partitioning between octanol and water, a key parameter for drug-likeness.

Synthesis of this compound

A method for the synthesis of this compound has been reported in the patent literature.[8] The described protocol involves a multi-step synthesis starting from readily available materials.

Synthetic Protocol

The synthesis involves five steps starting from 1,3-cyclohexanedione (hydroresorcinol). The key steps are summarized below. For full experimental details, including reactant quantities and reaction conditions, refer to the original patent.[8]

  • Step 1: Methyl enol ether formation. 1,3-cyclohexanedione is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form 3-methoxycyclohex-2-en-1-one.

  • Step 2: Simmons-Smith cyclopropanation. The enol ether is then subjected to a Simmons-Smith reaction to introduce the cyclopropane ring, forming 4-methoxy-1-oxaspiro[2.5]oct-4-ene.

  • Step 3: Ring opening and reduction. The resulting spiro compound is treated with a reducing agent to open the enol ether and reduce the ketone, yielding spiro[2.5]octan-5-ol.

  • Step 4: Oxidation to the ketone. The alcohol is oxidized to the corresponding ketone, spiro[2.5]octan-5-one.

  • Step 5: Carboxylation. The final step involves the conversion of the ketone to the carboxylic acid, this compound. The patent suggests a hydrolysis step which implies a precursor ester is formed and then hydrolyzed.[8]

Synthesis Workflow A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B Methanol, H₂SO₄ C 4-Methoxy-1-oxaspiro[2.5]oct-4-ene B->C Simmons-Smith Reaction D Spiro[2.5]octan-5-ol C->D Reduction E Spiro[2.5]octan-5-one D->E Oxidation F This compound E->F Carboxylation & Hydrolysis

Caption: Synthetic pathway for this compound.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the broader class of spirocyclic compounds exhibits a wide range of pharmacological activities.[2][9][10] These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The unique three-dimensional structure of spiro compounds allows them to interact with biological targets in ways that are not possible for more planar molecules.[1]

Proposed Screening Cascade

Given the diverse activities of spiro compounds, a logical first step would be to screen this compound and its derivatives against a panel of common biological targets.

Screening Cascade A This compound Library B Primary Screening (e.g., Cell viability, Enzyme inhibition) A->B C Hit Identification B->C D Secondary Screening (Dose-response, Selectivity) C->D E Lead Compound D->E F Mechanism of Action Studies E->F G Signaling Pathway Elucidation F->G

Caption: Proposed screening cascade for biological activity.

Hypothetical Signaling Pathway Interaction

Should initial screenings reveal, for example, anti-inflammatory activity, a potential mechanism could involve the inhibition of key enzymes in inflammatory signaling pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX). The carboxylic acid moiety could mimic the arachidonic acid substrate, while the spirocyclic core could provide novel interactions within the enzyme's active site. Further studies would be required to elucidate the precise mechanism and signaling pathways involved.

Conclusion

This compound represents an intriguing yet underexplored molecule. This guide outlines a clear path for its comprehensive characterization using established theoretical and computational methods. The provided synthetic protocol offers a route to obtaining the compound for experimental validation of predicted properties and for biological screening. The diverse biological activities of spirocyclic compounds suggest that this compound and its derivatives are promising candidates for future drug discovery and development efforts. Further research into this unique scaffold is highly encouraged.

References

An In-Depth Technical Guide to the Biological Activity Screening of Spiro[2.5]octane-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of Spiro[2.5]octane-5-carboxylic acid derivatives is limited in publicly available literature. This guide, therefore, provides a comprehensive framework for the screening of these compounds based on established methodologies and data from structurally related spirocyclic compounds. The experimental protocols and potential activities described herein are intended to serve as a foundational resource for initiating research in this area.

Introduction

Spirocyclic compounds, characterized by their unique three-dimensional structures where two rings are connected by a single common atom, represent a promising class of scaffolds in medicinal chemistry. The rigid conformation and novel spatial arrangement of substituents offered by the spiro core can lead to high-affinity interactions with biological targets. The spiro[2.5]octane framework, in particular, offers a synthetically accessible and versatile backbone for the development of novel therapeutic agents. This technical guide outlines the methodologies for screening the biological activities of derivatives of this compound, a key member of this chemical class. The focus will be on anticancer, antibacterial, antiviral, and anti-inflammatory activities, providing detailed experimental protocols and data presentation formats to guide researchers in this field.

Synthesis of the Core Scaffold

The synthesis of the parent this compound has been reported, providing a crucial starting point for the generation of a diverse library of derivatives for biological screening. A patented method describes a five-step synthesis starting from the readily available 1,3-cyclohexanedione[1]. This process involves the formation of 3-methoxy-cyclohexenone, followed by cyclization with an ethyl Grignard reagent to yield 5-methoxyspiro[2.5]oct-4-ene. Subsequent steps include the formation of spiro[2.5]oct-5-one and spirao[2.5]oct-5-nitrile, which is then hydrolyzed to the final this compound[1]. This synthetic route allows for large-scale production, enabling the synthesis of a variety of derivatives for extensive biological evaluation.

Anticancer Activity Screening

Spiro compounds have demonstrated significant potential as anticancer agents. The screening of this compound derivatives for cytotoxic activity against various cancer cell lines is a critical first step in evaluating their therapeutic potential.

Data Presentation: Anticancer Activity

The results of anticancer screening are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
Example Spiro Compound 1 MCF-7 (Breast)DataDoxorubicinData
Example Spiro Compound 2 A549 (Lung)DataCisplatinData
Example Spiro Compound 3 HCT116 (Colon)Data5-FluorouracilData
Spiro-pyrrolopyridazine 10 MCF-7 (Breast)2.31--
Spiro-pyrrolopyridazine 10 H69AR (Lung)3.16--
Spiro-pyrrolopyridazine 10 PC-3 (Prostate)4.20--
Spiro[thiazolidinone-isatin] IIa VariousGI50 > 100--
Spiro[thiazolidinone-isatin] IIb VariousGI50 > 100--

Note: Data for specific this compound derivatives is not yet available and would be populated upon experimental investigation. The provided data for Spiro-pyrrolopyridazine and Spiro[thiazolidinone-isatin] derivatives are for illustrative purposes.[2][3][4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[5][6][7]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the spiro derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Add Spiro Derivatives & Controls incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Figure 1: Workflow for the MTT-based anticancer screening assay.

Antibacterial Activity Screening

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Spiro compounds have shown promise in this area.[8][9]

Data Presentation: Antibacterial Activity

Antibacterial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Example Spiro Compound 1 Staphylococcus aureusDataVancomycinData
Example Spiro Compound 2 Escherichia coliDataCiprofloxacinData
Spiro-4H-pyran 5d S. aureus (clinical isolate)32GentamicinData
Spiro-4H-pyran 5d Streptococcus pyogenes (clinical isolate)64GentamicinData

Note: Data for specific this compound derivatives is not yet available. The provided data for a spiro-4H-pyran derivative is for illustrative purposes.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[10][11][12][13][14]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • This compound derivatives (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the spiro derivatives in the 96-well plate using MHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of Spiro Derivatives start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate 18-24h at 37°C inoculate_plate->incubation read_results Read for turbidity (visual or OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for the broth microdilution MIC determination assay.

Antiviral Activity Screening

The unique scaffolds of spiro compounds make them interesting candidates for antiviral drug discovery, with the potential to inhibit various stages of the viral life cycle.

Data Presentation: Antiviral Activity

Antiviral activity is often reported as the 50% effective concentration (EC50), the concentration of the compound that reduces the viral effect (e.g., plaque formation, cytopathic effect) by 50%. The 50% cytotoxic concentration (CC50) is also determined to calculate the selectivity index (SI = CC50/EC50).

Compound IDVirusCell LineEC50 (µM)CC50 (µM)SI
Example Spiro Compound 1 Influenza AMDCKDataDataData
Example Spiro Compound 2 Herpes Simplex Virus-1VeroDataDataData

Note: Specific data for this compound derivatives is not available and would need to be determined experimentally.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a classic and reliable method for quantifying the inhibition of viral infectivity.[15][16][17][18][19]

Materials:

  • 24- or 48-well plates

  • Confluent monolayer of a susceptible host cell line (e.g., Vero, MDCK)

  • Virus stock with a known titer

  • This compound derivatives

  • Cell culture medium

  • Agarose or carboxymethylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Compound Dilution: Prepare serial dilutions of the spiro derivatives in a virus diluent (e.g., serum-free medium).

  • Virus-Compound Incubation: Mix a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the medium from the confluent cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and add an overlay medium containing low-melting-point agarose or carboxymethylcellulose. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C and 5% CO2 for 2-4 days, or until plaques are visible.

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Viral_Life_Cycle_Inhibition cluster_cell Host Cell cluster_inhibitors Potential Inhibition by Spiro Derivatives Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Replication & Transcription Uncoating->Replication Translation 4. Translation Replication->Translation Assembly 5. Assembly Translation->Assembly Release 6. Release Assembly->Release NewVirions New Virus Particles Release->NewVirions Virus Virus Particle Virus->Entry InhibitEntry Entry Inhibitors InhibitEntry->Entry InhibitReplication Replication Inhibitors InhibitReplication->Replication InhibitAssembly Assembly/Release Inhibitors InhibitAssembly->Assembly InhibitAssembly->Release

Figure 3: Potential points of viral life cycle inhibition by small molecules.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Carboxylic acid derivatives are known to possess anti-inflammatory properties, making this a relevant activity to screen for this compound derivatives. A common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.

Data Presentation: Anti-inflammatory Activity

The in vitro anti-inflammatory activity can be expressed as the IC50 value for the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Compound IDEnzymeIC50 (µM)Reference CompoundIC50 (µM)
Example Spiro Compound 1 COX-1DataIndomethacinData
Example Spiro Compound 2 COX-2DataCelecoxibData
Example Spiro Compound 3 5-LOXDataZileutonData
Carboxylic Acid Analogue FM10 COX-20.69--
Carboxylic Acid Analogue FM12 COX-20.18--
Carboxylic Acid Analogue FM12 5-LOX0.43Zileuton0.50

Note: Data for specific this compound derivatives is not available. The provided data for other carboxylic acid derivatives is for illustrative purposes.[5][6]

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.[20][21][22][23][24]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Arachidonic acid (substrate)

  • This compound derivatives

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other detection method

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: In a microplate, add the reaction buffer, hematin, and the enzyme. Then, add the spiro derivatives at various concentrations. Include wells for 100% initial activity (enzyme without inhibitor) and a positive control inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2).

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Incubate for 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride.

  • Prostaglandin Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

COX_Pathway ArachidonicAcid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Physiological Physiological Functions (e.g., stomach lining protection) Prostaglandins->Physiological Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Spiro_Inhibitor Spiro[2.5]octane-5-carboxylic acid derivative Spiro_Inhibitor->COX1 Inhibition? Spiro_Inhibitor->COX2 Inhibition?

Figure 4: The Cyclooxygenase (COX) pathway as a target for anti-inflammatory drugs.

Conclusion

The this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is currently sparse, the methodologies and insights from related spirocyclic structures provide a clear roadmap for their evaluation. This technical guide offers detailed protocols for screening anticancer, antibacterial, antiviral, and anti-inflammatory activities, along with standardized formats for data presentation. By systematically applying these screening paradigms, researchers can effectively elucidate the biological potential of this compound derivatives and pave the way for the discovery of new and effective drugs. Further research into the specific structure-activity relationships and mechanisms of action of these compounds is highly encouraged to fully realize their therapeutic promise.

References

Exploring the Chemical Space of Spiro[2.5]octane Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spiro[2.5]octane Core

The spiro[2.5]octane scaffold, a unique three-dimensional carbocyclic motif, is gaining significant traction in medicinal chemistry. Its inherent rigidity and three-dimensionality offer a compelling structural framework for the design of novel therapeutics. By presenting substituents in well-defined spatial orientations, the spiro[2.5]octane core allows for a nuanced exploration of chemical space, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of spiro[2.5]octane derivatives.

Synthetic Strategies for Spiro[2.5]octane Scaffolds

The construction of the spiro[2.5]octane core can be achieved through various synthetic routes, often tailored to the desired substitution pattern. Key intermediates such as spiro[2.5]octane-5,7-dione and functionalized spiro[2.5]octane-carboxylic acids serve as versatile building blocks for further elaboration.

A prevalent strategy for the synthesis of spiro[2.5]octane-5,7-dione involves the cyclization of 1,3-dicarbonyl compounds. While several methods have been reported, many traditionally rely on multi-step procedures that can be challenging to scale up. More recent advancements have focused on developing more efficient and robust protocols.

Representative Synthetic Protocol: Synthesis of Spiro[2.5]octane-5,7-dione

This protocol outlines a general procedure for the synthesis of spiro[2.5]octane-5,7-dione, a key intermediate for further functionalization.

Materials:

  • 1,3-Cyclohexanedione

  • (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate

  • Potassium carbonate (powdered)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 1,3-cyclohexanedione (1.0 eq) in ethyl acetate, add powdered potassium carbonate (3.0 eq).

  • Add (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (1.5 eq) to the suspension.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to afford spiro[2.5]octane-5,7-dione.

Note: This is a generalized protocol and specific reaction conditions such as reaction time and purification method may vary.

Biological Applications and Structure-Activity Relationships (SAR)

Spiro[2.5]octane derivatives have shown promise in a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases. The rigid nature of the scaffold allows for the precise positioning of pharmacophoric groups, leading to high-affinity interactions with biological targets.

Anticancer Activity

Several studies have explored the potential of spiro[2.5]octane-containing compounds as anticancer agents. For instance, spiro-acenaphthylene tethered-[1][2][3]-thiadiazole derivatives have demonstrated significant efficacy against various cancer cell lines.[2]

CompoundTarget Cell LineIC50 (µM)
Spiro-acenaphthylene-[1][2][3]-thiadiazole Derivative 1 Renal (RXF393)7.01 ± 0.39
Colon (HT29)24.3 ± 1.29
Melanoma (LOX IMVI)9.55 ± 0.51
Doxorubicin (Reference) Renal (RXF393)13.54 ± 0.82
Colon (HT29)13.50 ± 0.71
Melanoma (LOX IMVI)6.08 ± 0.32
Table 1: In vitro anticancer activity of a spiro-acenaphthylene-[1][2][3]-thiadiazole derivative compared to Doxorubicin.[2]

Furthermore, a series of spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives have been synthesized and evaluated for their cytotoxic effects against human breast and colon carcinoma cell lines. Certain isomers demonstrated potency comparable to or greater than doxorubicin.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic activity of spiro[2.5]octane derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, PC3, HL60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1][4]

Neuromodulatory Activity

The spiro[2.5]octane scaffold has also been incorporated into compounds targeting the central nervous system. A notable example is a conformationally restricted analogue of acetylcholine, (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], which acts as a highly selective full agonist at the α7 nicotinic acetylcholine receptor.[5] This receptor is implicated in cognitive functions, making its modulation a potential therapeutic strategy for neurological disorders. Preliminary structure-activity relationship (SAR) studies on this molecule indicated that even minor structural modifications led to a significant loss of affinity for the α7 nicotinic receptor, highlighting the precise structural requirements for activity.[5]

More recently, spirocyclic chalcone derivatives have been investigated for their neuroprotective effects. In models of traumatic optic neuropathy, a candidate compound, X38, was shown to attenuate glutamate-induced cell apoptosis and mitigate the accumulation of intracellular reactive oxygen species (ROS).[6]

The neuroprotective effects of certain spirocyclic chalcone derivatives are believed to be mediated through the modulation of oxidative stress and apoptosis-related signaling pathways.

G Glutamate_Toxicity Glutamate-Induced Excitotoxicity ROS_Production Increased ROS Production Glutamate_Toxicity->ROS_Production JNK_Activation JNK Pathway Activation ROS_Production->JNK_Activation Apoptosis Neuronal Apoptosis JNK_Activation->Apoptosis Spiro_Chalcone Spirocyclic Chalcone (e.g., X38) Spiro_Chalcone->ROS_Production Inhibits Spiro_Chalcone->JNK_Activation Inhibits

References

An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic compounds, characterized by two rings sharing a single atom, are a fascinating and increasingly important class of molecules in medicinal chemistry and materials science. Their inherent three-dimensional nature provides a unique structural scaffold that can lead to improved pharmacological properties such as potency, selectivity, and metabolic stability.[1] The rigid yet complex architecture of spirocycles allows for precise spatial orientation of functional groups, making them attractive motifs in drug design. This technical guide provides a comprehensive overview of the core strategies for the synthesis of spirocyclic compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Core Synthetic Strategies

The construction of the sterically demanding quaternary spirocenter presents a significant synthetic challenge.[2] Over the years, chemists have developed a diverse toolbox of reactions to efficiently access these complex structures. The primary strategies can be broadly categorized into intramolecular cyclizations, cycloaddition reactions, rearrangement reactions, and transition-metal-catalyzed processes.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for the synthesis of spirocycles, where a pre-existing ring serves as an anchor for the formation of the second ring. This approach often involves the formation of a carbon-carbon or carbon-heteroatom bond to close the new ring at the spirocenter.

A notable example is the intramolecular trapping of radicals. In a conceptually new methodology, highly complex and valuable spirocyclic compounds were produced through a domino radical addition, intramolecular cyclization, and ring-opening sequence.[3] This approach avoids the usual migration pathways to yield unique spirocyclic products.

Another powerful method is the intramolecular Heck reaction. This palladium-catalyzed reaction allows for the formation of a new ring by coupling an aryl or vinyl halide with a tethered alkene. This strategy has been successfully applied to the synthesis of various spirocyclic systems.

Experimental Workflow for a Typical Intramolecular Cyclization:

G cluster_0 Preparation of Precursor cluster_1 Spirocyclization cluster_2 Product Isolation A Starting Material (with tethered reactive groups) B Functional Group Interconversion/Elaboration A->B C Cyclization Reaction (e.g., Radical, Heck) B->C Reaction Conditions (Catalyst, Solvent, Temp.) D Work-up and Purification C->D E Spirocyclic Product D->E G A Acyclic or Monocyclic Precursor B Formation of Key Intermediate (e.g., 1,2-diol, Allyl Vinyl Ether) A->B C Rearrangement Reaction (Pinacol, Claisen) B->C Reaction Trigger (Acid, Heat) D Spirocyclic Product C->D G M M(0) Catalyst A Oxidative Addition B M(II) Intermediate M->B Substrate C Migratory Insertion D Spirocyclic M(II) Intermediate B->D Alkene D->M Spirocyclic Product E Reductive Elimination

References

Methodological & Application

Synthetic Routes for Spiro[2.5]octane-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Spiro[2.5]octane-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic route is based on a five-step process starting from the readily available 1,3-cyclohexanedione.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a five-step reaction sequence. The process begins with the conversion of 1,3-cyclohexanedione to 3-methoxy-cyclohexenone, followed by a cyclopropanation reaction to form the spirocyclic core. Subsequent functional group transformations, including oxidation and nitrile formation, lead to a key nitrile intermediate, which is then hydrolyzed to afford the final carboxylic acid product.

Spiro[2.5]octane-5-carboxylic_acid_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Enol Ether Formation cluster_step2 Step 2: Cyclopropanation cluster_step3 Step 3: Ketone Formation cluster_step4 Step 4: Nitrile Formation cluster_step5 Step 5: Hydrolysis 1_3_Cyclohexanedione 1,3-Cyclohexanedione 3_Methoxy_cyclohexenone 3-Methoxy-cyclohexenone 1_3_Cyclohexanedione->3_Methoxy_cyclohexenone Methanol, H₂SO₄ 5_Methoxyspiro_oct_4_ene 5-Methoxyspiro[2.5]oct-4-ene 3_Methoxy_cyclohexenone->5_Methoxyspiro_oct_4_ene Ethyl Grignard Reagent, Lewis Acid Spiro_oct_5_one Spiro[2.5]oct-5-one 5_Methoxyspiro_oct_4_ene->Spiro_oct_5_one p-Toluenesulfonic acid Spiro_oct_5_nitrile Spiro[2.5]oct-5-nitrile Spiro_oct_5_one->Spiro_oct_5_nitrile p-Tosyl isonitrile, Base Spiro_octane_5_carboxylic_acid This compound Spiro_oct_5_nitrile->Spiro_octane_5_carboxylic_acid NaOH, H₂O, Heat

Figure 1. Overall workflow for the synthesis of this compound.

II. Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis.

StepProductStarting MaterialReagentsYield (%)
13-Methoxy-cyclohexenone1,3-CyclohexanedioneMethanol, Sulfuric acid82
25-Methoxyspiro[2.5]oct-4-ene3-Methoxy-cyclohexenoneEthyl Grignard reagent, Isopropyl titanate91-92
3Spiro[2.5]oct-5-one5-Methoxyspiro[2.5]oct-4-enep-Toluenesulfonic acid23
4Spiro[2.5]oct-5-nitrileSpiro[2.5]oct-5-onep-Tosyl isonitrile, Potassium tert-butoxide, Ethanol52
5This compoundSpiro[2.5]oct-5-nitrileSodium hydroxide, Ethanol, Water99

III. Experimental Protocols

The detailed methodologies for each key experimental step are provided below.

Step 1: Synthesis of 3-Methoxy-cyclohexenone

Step_1_Enol_Ether_Formation Start 1,3-Cyclohexanedione (100 g) Reagents Methanol (500 ml) Sulfuric acid (5 ml) Start->Reagents Reaction Heat to 65°C Stir for 6 hours Reagents->Reaction Workup Cool to RT Neutralize with NaOH (pH 7) Evaporate solvent Extract with ether/water Reaction->Workup Purification Dry organic layer (Na₂SO₄) Evaporate solvent Workup->Purification Product 3-Methoxy-cyclohexenone (Yellow oil, 82% yield) Purification->Product

Figure 2. Workflow for the synthesis of 3-Methoxy-cyclohexenone.

Protocol:

  • To a solution of 1,3-cyclohexanedione (100 g) in methanol (500 ml), add concentrated sulfuric acid (5 ml) at room temperature.

  • Heat the reaction mixture to 65°C and stir for 6 hours.

  • After completion, cool the mixture to room temperature and neutralize to pH 7 with a 7.5 g sodium hydroxide solution.

  • Remove the solvent under reduced pressure.

  • Perform a liquid-liquid extraction using diethyl ether and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain 3-methoxy-cyclohexenone as a yellow oil.[1]

Step 2: Synthesis of 5-Methoxyspiro[2.5]oct-4-ene

Step_2_Cyclopropanation Start 3-Methoxy-cyclohexenone (48 g) Reagents Isopropyl ether or Toluene (500 ml) Isopropyl titanate (195 g) Ethyl Grignard reagent (600 ml) Start->Reagents Reaction Add reagents at RT Stir for 3 hours Reagents->Reaction Workup Quench with sat. NH₄Cl Filter insolubles Extract with ether Reaction->Workup Purification Dry organic layer (Na₂SO₄) Evaporate solvent Workup->Purification Product 5-Methoxyspiro[2.5]oct-4-ene (Yellow oil, 91-92% yield) Purification->Product

Figure 3. Workflow for the synthesis of 5-Methoxyspiro[2.5]oct-4-ene.

Protocol:

  • Dissolve 3-methoxy-cyclohexenone (48 g) in either isopropyl ether (500 ml) or toluene (500 ml).

  • At room temperature, add isopropyl titanate (195 g) to the solution.

  • Slowly add ethyl Grignard reagent (600 ml) and stir the mixture for 3 hours at room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Filter the resulting mixture to remove any insoluble materials.

  • Extract the filtrate with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 5-methoxyspiro[2.5]oct-4-ene as a yellow oil.[1]

Step 3: Synthesis of Spiro[2.5]oct-5-one

Protocol:

  • Dissolve 5-methoxyspiro[2.5]oct-4-ene in tert-butyl methyl ether.

  • Add a catalytic amount of p-toluenesulfonic acid at room temperature.

  • Stir the reaction mixture overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain spiro[2.5]oct-5-one.[1]

Step 4: Synthesis of Spiro[2.5]oct-5-nitrile

Protocol:

  • Dissolve spiro[2.5]oct-5-one (5 g) and p-tosyl isonitrile (13.8 g) in dimethoxyethane (200 ml).

  • Add ethanol (4.2 g) to the mixture.

  • Cool the reaction mixture in an ice bath and add potassium tert-butoxide (15.2 g) in portions.

  • Heat the mixture to 50°C and stir overnight.

  • Pour the reaction mixture into a saturated aqueous sodium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography to yield spiro[2.5]oct-5-nitrile as a yellow oil.[1]

Step 5: Synthesis of this compound

Step_5_Hydrolysis Start Spiro[2.5]oct-5-nitrile (1.35 g) Reagents Ethanol (15 ml) Aqueous NaOH (8 g in 15 ml H₂O) Start->Reagents Reaction Heat to 80°C Stir overnight Reagents->Reaction Workup Evaporate solvent Extract with ether/water Acidify aqueous layer (2N HCl, pH 2) Extract with CH₂Cl₂ Reaction->Workup Purification Dry organic layer (Na₂SO₄) Evaporate solvent Workup->Purification Product This compound (Yellow oil, 99% yield) Purification->Product

Figure 4. Workflow for the hydrolysis to this compound.

Protocol:

  • Dissolve spiro[2.5]oct-5-nitrile (1.35 g) in ethanol (15 ml).

  • Add an aqueous solution of sodium hydroxide (8 g in 15 ml of water).

  • Heat the reaction mixture to 80°C and stir overnight.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Perform a liquid-liquid extraction with tert-butyl methyl ether and water.

  • Adjust the pH of the aqueous layer to 2 with a 2N hydrochloric acid solution.

  • Extract the acidified aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain this compound as a yellow oil.[1]

IV. Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; handle under an inert atmosphere.

  • Strong acids and bases should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of Spiro[2.5]octane-5-carboxylic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which offers a distinct advantage over flat, aromatic structures in the pursuit of novel therapeutics. The rigid, defined geometry of spirocycles can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. Among these scaffolds, Spiro[2.5]octane-5-carboxylic acid represents a valuable building block for the synthesis of more complex molecules. This document provides an overview of its potential applications, synthetic protocols, and the rationale for its use in drug discovery.

While the direct incorporation of this compound into clinical drug candidates is not extensively documented in publicly available literature, its utility as a synthetic intermediate is established. The information presented herein is based on the general principles of spirocycle application in medicinal chemistry and available synthetic methodologies for the parent compound.

Rationale for Use in Medicinal Chemistry

The introduction of a spiro[2.5]octane moiety into a drug candidate can confer several advantageous properties:

  • Three-Dimensionality: The spirocyclic core forces substituents into specific spatial orientations, allowing for a more precise interaction with the binding sites of biological targets. This can lead to higher affinity and selectivity.

  • Novelty and Patentability: The unique topology of spirocycles provides access to novel chemical space, offering opportunities for the development of proprietary drug candidates with new intellectual property.

  • Improved Physicochemical Properties: The saturated nature of the spiro[2.5]octane system can influence a molecule's lipophilicity (LogP), solubility, and metabolic stability, which are critical parameters in drug development.

  • Rigid Scaffold: The rigid framework reduces the conformational flexibility of a molecule, which can decrease the entropic penalty upon binding to a target, thereby improving binding affinity.

Potential Therapeutic Applications

Based on the general utility of spirocyclic scaffolds, derivatives of this compound could be explored for a variety of therapeutic targets, including but not limited to:

  • G-Protein Coupled Receptors (GPCRs): The defined exit vectors from the spirocyclic core can be used to orient pharmacophoric groups to interact with the complex orthosteric or allosteric binding sites of GPCRs.

  • Enzyme Inhibitors: The rigid scaffold can serve as a platform to position functional groups that interact with the active site of enzymes, leading to potent and selective inhibition.

  • Ion Channels: The three-dimensional shape of spirocycle-containing molecules can be advantageous for blocking or modulating the function of ion channels.

Data Presentation

Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki, binding affinity) for specific drug candidates derived directly from this compound. The following table is a template that can be used to summarize such data as it becomes available through future research.

Compound IDTargetAssay TypeIC50 / Ki (nM)SelectivityReference
Example-1 Target XBinding Assay
Example-2 Enzyme YInhibition Assay

Experimental Protocols

Synthesis of this compound

A known method for the synthesis of this compound has been described in the patent literature (CN103102261A). The following is a generalized protocol based on this patent.

Materials:

  • 1,3-Cyclohexanedione

  • Methanol

  • Concentrated Sulfuric Acid

  • Ethyl Magnesium Bromide (Grignard Reagent)

  • Lewis Acid (e.g., Copper(I) Iodide)

  • p-Toluenesulfonic acid

  • tert-Butyl methyl ether

  • p-Tolylsulfonylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide

  • Dimethoxyethane

  • Sodium Hydroxide

  • Ethanol

  • Standard organic synthesis glassware and equipment

Procedure:

  • Synthesis of 3-methoxycyclohex-2-en-1-one: 1,3-Cyclohexanedione is reacted with methanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Synthesis of 5-methoxyspiro[2.5]oct-4-ene: The resulting 3-methoxycyclohex-2-en-1-one is treated with ethyl magnesium bromide in the presence of a Lewis acid.

  • Synthesis of spiro[2.5]octan-5-one: The 5-methoxyspiro[2.5]oct-4-ene is hydrolyzed using p-toluenesulfonic acid in tert-butyl methyl ether.

  • Synthesis of spiro[2.5]octane-5-carbonitrile: The spiro[2.5]octan-5-one is reacted with p-tolylsulfonylmethyl isocyanide (TosMIC) in the presence of potassium tert-butoxide in dimethoxyethane.

  • Hydrolysis to this compound: The resulting nitrile is hydrolyzed using a strong base, such as sodium hydroxide, in a mixture of ethanol and water under reflux conditions.

Purification: The final product is purified by standard techniques such as extraction, crystallization, and/or column chromatography.

General Protocol for Amide Coupling

The carboxylic acid functionality of this compound allows for the straightforward synthesis of a diverse library of amide derivatives.

Materials:

  • This compound

  • A primary or secondary amine

  • A coupling agent (e.g., HATU, HBTU, EDC/HOBt)

  • A non-nucleophilic base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Standard organic synthesis glassware and equipment

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent.

  • Add the coupling agent and the non-nucleophilic base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting amide by column chromatography or crystallization.

Mandatory Visualizations

Synthesis_Workflow A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B MeOH, H2SO4 C 5-Methoxyspiro[2.5]oct-4-ene B->C EtMgBr, Lewis Acid D Spiro[2.5]octan-5-one C->D p-TsOH E Spiro[2.5]octane-5-carbonitrile D->E TosMIC, K-OtBu F This compound E->F NaOH, EtOH/H2O

Caption: Synthetic pathway to this compound.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_process Process A This compound E Activation A->E B Amine (R1R2NH) F Coupling B->F C Coupling Agent C->E D Base D->E E->F G Workup & Purification F->G H Spiro[2.5]octane-5-carboxamide G->H

Caption: General workflow for the synthesis of amide derivatives.

Logical_Relationship A Spiro[2.5]octane Scaffold B Three-Dimensionality A->B C Rigidity A->C D Novel Chemical Space A->D E Improved Potency & Selectivity B->E F Enhanced PK Properties B->F C->E G New Intellectual Property D->G H Successful Drug Candidate E->H F->H G->H

Caption: Rationale for using spiro[2.5]octane scaffolds in drug discovery.

Conclusion

This compound is a promising, yet underexplored, building block in medicinal chemistry. Its rigid, three-dimensional structure offers the potential to design novel drug candidates with improved pharmacological profiles. While specific examples of its direct application in marketed drugs or late-stage clinical candidates are scarce, the synthetic accessibility of this scaffold and its derivatives provides a fertile ground for future drug discovery efforts. The protocols and rationale presented in this document are intended to guide researchers in harnessing the potential of this unique chemical entity. Further research is warranted to explore the synthesis of diverse libraries based on this scaffold and to evaluate their activity against a range of biological targets.

Application Notes and Protocols for the Synthesis of Spiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spiro[2.5]octane derivatives are a class of spirocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. Their inherent three-dimensional structure provides a unique scaffold that can lead to improved physicochemical and pharmacological properties of drug candidates. The rigid nature of the spiro junction allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity to biological targets. This document provides detailed experimental protocols for the synthesis of key spiro[2.5]octane intermediates, namely spiro[2.5]octane-5,7-dione and spiro[2.5]octane-5-carboxylic acid, which are valuable building blocks for the development of novel therapeutics.

I. Synthesis of Spiro[2.5]octane-5,7-dione

Spiro[2.5]octane-5,7-dione is a versatile intermediate in the synthesis of various pharmaceutically active compounds. A common approach to its synthesis involves a multi-step sequence starting from 6-oxa-spiro[2.5]octane-5,7-dione. This process includes the formation of an intermediate, [1-(2-oxo-propyl)-cyclopropyl]-acetic acid, followed by cyclization.

Experimental Protocol: Synthesis of Spiro[2.5]octane-5,7-dione from 6-Oxa-spiro[2.5]octane-5,7-dione

This protocol is adapted from a patented synthetic route and is presented here as a representative example.

  • Step 1: Synthesis of {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid To a solution of 6-oxa-spiro[2.5]octane-5,7-dione (36 mmol) and N,O-dimethylhydroxylamine hydrochloride (39 mmol, 1.1 eq) in dichloromethane (75 ml), pyridine (78 mmol, 2.2 eq) is added at 0-5 °C. The solution is then warmed to room temperature and stirred overnight. The reaction mixture is washed with brine, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried over magnesium sulfate and evaporated to dryness. The resulting crude product is used directly in the next step.

  • Step 2: Synthesis of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid The crude {1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acid from the previous step is dissolved in methanol (73.5 ml). Concentrated hydrochloric acid (2.5 ml) is added, and the mixture is heated to reflux for 1 hour. The solvent is then removed under reduced pressure. Water is added to the residue, and the mixture is extracted with methyl tert-butyl ether. The combined organic phases are concentrated to yield the crude product, which is used in the final step without further purification.

  • Step 3: Synthesis of Spiro[2.5]octane-5,7-dione The crude [1-(2-oxo-propyl)-cyclopropyl]-acetic acid is subjected to cyclization to form the final product. While various cyclization conditions can be employed, a common method involves the use of a base such as sodium methoxide in a suitable solvent like methanol or tetrahydrofuran.

Quantitative Data Summary for Spiro[2.5]octane-5,7-dione Synthesis

StepStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)
16-Oxa-spiro[2.5]octane-5,7-dioneN,O-dimethylhydroxylamine HCl, Pyridine, Dichloromethane0-5 °C to RT, overnight{1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acidNot isolated (used crude)
2{1-[(methoxy-methyl-carbamoyl)-methyl]-cyclopropyl}-acetic acidMethanol, Conc. HCl, Methyl tert-butyl ether, WaterReflux, 1 hour[1-(2-oxo-propyl)-cyclopropyl]-acetic acidNot isolated (used crude)
3[1-(2-oxo-propyl)-cyclopropyl]-acetic acidBase (e.g., Sodium methoxide), Solvent (e.g., Methanol)VariesSpiro[2.5]octane-5,7-dioneUp to 87% (after recrystallization)[1]

Experimental Workflow for the Synthesis of Spiro[2.5]octane-5,7-dione

G A 6-Oxa-spiro[2.5]octane-5,7-dione B {1-[(methoxy-methyl-carbamoyl)-methyl]- cyclopropyl}-acetic acid A->B  N,O-dimethylhydroxylamine HCl, Pyridine, DCM C [1-(2-oxo-propyl)-cyclopropyl]-acetic acid B->C  HCl, Methanol D Spiro[2.5]octane-5,7-dione C->D  Base (e.g., NaOMe)

Workflow for Spiro[2.5]octane-5,7-dione Synthesis

II. Synthesis of this compound

This compound is another important building block. A synthetic route starting from the readily available industrial raw material hydroresorcinol has been developed.[2]

Experimental Protocol: Synthesis of this compound from Hydroresorcinol

This multi-step synthesis is outlined as follows:

  • Step 1: Synthesis of 3-methoxy-cyclohex-2-enone To a solution of hydroresorcinol (100 g) in methanol (500 ml), concentrated sulfuric acid (5 ml) is added at room temperature. The reaction mixture is heated to 65 °C and stirred for 6 hours.[2]

  • Step 2: Synthesis of 5-methoxy-spiro[2.5]oct-4-ene The 3-methoxy-cyclohex-2-enone is reacted with an ethyl Grignard reagent in the presence of a Lewis acid. The reaction is carried out in a solvent such as toluene, isopropyl ether, or tetrahydrofuran (THF) at a temperature of 20-60 °C.[2]

  • Step 3 & 4: Subsequent conversion to Spiro[2.5]octane-5-nitrile and Spiro[2.5]octane-5-one The intermediate from the previous step is converted to the nitrile and then to the ketone through established chemical transformations.[2]

  • Step 5: Synthesis of this compound The spiro[2.5]octane-5-one (1.35 g) is dissolved in ethanol (15 ml), and an aqueous solution of sodium hydroxide (8 g in 15 ml of water) is added. The reaction mixture is heated to 80 °C and stirred overnight to yield the final product.[2]

Quantitative Data Summary for this compound Synthesis

StepStarting MaterialReagents and SolventsReaction ConditionsProduct
1HydroresorcinolMethanol, Sulfuric acid65 °C, 6 hours3-methoxy-cyclohex-2-enone
23-methoxy-cyclohex-2-enoneEthyl Grignard reagent, Lewis acid, Toluene/Isopropyl ether/THF20-60 °C5-methoxy-spiro[2.5]oct-4-ene
5Spiro[2.5]octane-5-oneEthanol, Sodium hydroxide, Water80 °C, overnightThis compound

Logical Relationship for this compound Synthesis

G A Hydroresorcinol B 3-methoxy-cyclohex-2-enone A->B  H2SO4, MeOH   C 5-methoxy-spiro[2.5]oct-4-ene B->C  EtMgBr, Lewis Acid   D Spiro[2.5]octane-5-one C->D  Multi-step conversion   E This compound D->E  NaOH, EtOH/H2O  

Synthetic Pathway to this compound

The protocols described provide a foundation for the synthesis of valuable spiro[2.5]octane derivatives. These building blocks are crucial for the exploration of new chemical space in drug discovery. The inherent three-dimensionality and rigidity of the spiro[2.5]octane scaffold offer medicinal chemists a powerful tool to design novel molecules with potentially improved therapeutic profiles. The provided workflows and data tables are intended to facilitate the practical application of these synthetic methods in a research and development setting.

References

Application Notes and Protocols: Spiro[2.5]octane-5-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spiro[2.5]octane-5-carboxylic acid is a valuable spirocyclic building block in organic synthesis, offering a unique three-dimensional scaffold that is of increasing interest in medicinal chemistry. Its rigid, non-planar structure can be exploited to explore new chemical space and to develop novel therapeutic agents with improved pharmacological profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its derivatization into amides, which are key intermediates in drug discovery.

Overview of Synthetic Applications

This compound serves as a versatile starting material for the synthesis of a variety of complex molecules. The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and alcohols, which can then undergo further transformations. A significant application of this building block is in the synthesis of protease inhibitors, where the spirocyclic core can provide a well-defined orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity.

A key synthetic transformation is the coupling of this compound with amines to form amide bonds. This reaction is fundamental in the construction of a wide range of biologically active compounds.

Experimental Protocols

Synthesis of this compound

The preparation of this compound can be achieved through a multi-step synthesis starting from 1,3-cyclohexanedione.[1]

Protocol:

  • Step 1: Synthesis of 3-methoxy-cyclohexenone: 1,3-cyclohexanedione is reacted with methanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Step 2: Synthesis of 5-methoxyspiro[2.5]oct-4-ene: The resulting 3-methoxy-cyclohexenone is cyclized with an ethyl Grignard reagent in the presence of a Lewis acid.[1]

  • Step 3: Synthesis of spiro[2.5]oct-5-one: The 5-methoxyspiro[2.5]oct-4-ene is treated with p-toluenesulfonic acid in tert-methyl ether.

  • Step 4: Synthesis of spiro[2.5]oct-5-nitrile: The spiro[2.5]oct-5-one is reacted with p-tosyl isonitrile in the presence of a base in ethanol and dimethoxyethane as a solvent at 50°C.[1]

  • Step 5: Hydrolysis to this compound: The spiro[2.5]oct-5-nitrile is hydrolyzed under alkaline conditions with reflux to yield the final product.[1]

General Protocol for Amide Coupling of this compound

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using the BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) coupling reagent.

Materials:

  • This compound

  • Amine of choice

  • BOP reagent

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% aqueous Citric Acid solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the BOP reagent (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 10% citric acid solution, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Parameter Value Reference
Coupling Reagent BOPGeneral knowledge
Base DIPEA or Et3NGeneral knowledge
Solvent Anhydrous DMFGeneral knowledge
Temperature 0 °C to Room TemperatureGeneral knowledge
Reaction Time 12-24 hoursGeneral knowledge
Typical Yield 70-90% (substrate dependent)Estimated
Application in the Synthesis of a Protease Inhibitor Intermediate

A derivative of this compound has been utilized in the synthesis of potential protease inhibitors. The following protocol outlines the synthesis of a key intermediate, (5S,6S)-6-((4-phenylpiperazin-1-yl)carbonyl)this compound, and its subsequent conversion to an N-hydroxy carboxamide. This synthesis starts from a dicarboxylic acid precursor, which can be envisioned to be derived from this compound.

Protocol:

Step 1: Synthesis of (5S,6S)-6-((4-phenylpiperazin-1-yl)carbonyl)this compound

  • To a solution of (5S,6S)-spiro[2.5]octane-5,6-dicarboxylic acid (1.0 eq) in a suitable solvent such as DMF, add a coupling reagent like BOP (1.1 eq) and a non-nucleophilic base such as DIPEA (2.2 eq).

  • Add 4-phenylpiperazine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up the reaction mixture by extraction and purify the product by chromatography to yield the mono-amide product.

Step 2: Synthesis of (5S,6S)-N-hydroxy-6-((4-phenylpiperazin-1-yl)carbonyl)spiro[2.5]octane-5-carboxamide

  • The carboxylic acid from the previous step (1.0 eq) is dissolved in DMF.

  • A standard peptide coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) are added.

  • Hydroxylamine hydrochloride (1.1 eq) is added, and the reaction is stirred at room temperature.

  • After completion, the reaction is worked up and the final product is purified by chromatography or recrystallization.

Intermediate/Product Key Reagents Typical Yield Reference
(5S,6S)-6-((4-phenylpiperazin-1-yl)carbonyl)this compoundBOP, DIPEA, 4-phenylpiperazine~30% (as per patent)
(5S,6S)-N-hydroxy-6-((4-phenylpiperazin-1-yl)carbonyl)spiro[2.5]octane-5-carboxamideHATU, DIPEA, Hydroxylamine HClNot specified

Visualizations

Synthesis_of_Spiro_2_5_octane_5_carboxylic_acid 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Methoxy-cyclohexenone 3-Methoxy-cyclohexenone 1,3-Cyclohexanedione->3-Methoxy-cyclohexenone MeOH, H2SO4 (cat.) 5-Methoxyspiro[2.5]oct-4-ene 5-Methoxyspiro[2.5]oct-4-ene 3-Methoxy-cyclohexenone->5-Methoxyspiro[2.5]oct-4-ene EtMgBr, Lewis Acid Spiro[2.5]oct-5-one Spiro[2.5]oct-5-one 5-Methoxyspiro[2.5]oct-4-ene->Spiro[2.5]oct-5-one p-TsOH Spiro[2.5]oct-5-nitrile Spiro[2.5]oct-5-nitrile Spiro[2.5]oct-5-one->Spiro[2.5]oct-5-nitrile p-TsCN, Base Spiro[2.5]octane-5-carboxylic_acid Spiro[2.5]octane-5-carboxylic_acid Spiro[2.5]oct-5-nitrile->Spiro[2.5]octane-5-carboxylic_acid Hydrolysis (alkaline)

Caption: Synthesis of this compound.

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification Spiro_acid This compound Dissolve Dissolve acid, amine, and base in DMF Spiro_acid->Dissolve Amine Primary or Secondary Amine Amine->Dissolve BOP BOP Reagent Add_BOP Add BOP reagent BOP->Add_BOP Base DIPEA / Et3N Base->Dissolve Solvent Anhydrous DMF Solvent->Dissolve Cool Cool to 0 °C Dissolve->Cool Cool->Add_BOP React Stir at RT for 12-24h Add_BOP->React Extract Aqueous Work-up React->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Spiro[2.5]octane-5-carboxamide Purify->Product

Caption: General workflow for amide coupling.

Protease_Inhibitor_Synthesis Dicarboxylic_Acid (5S,6S)-spiro[2.5]octane- 5,6-dicarboxylic acid Mono_Amide (5S,6S)-6-((4-phenylpiperazin-1-yl)carbonyl) This compound Dicarboxylic_Acid->Mono_Amide 1. BOP, DIPEA 2. 4-Phenylpiperazine Final_Product (5S,6S)-N-hydroxy-6-((4-phenylpiperazin-1-yl)carbonyl) spiro[2.5]octane-5-carboxamide Mono_Amide->Final_Product 1. HATU, DIPEA 2. NH2OH·HCl

Caption: Synthesis of a protease inhibitor intermediate.

References

Derivatisierung von Spiro[2.5]octan-5-carbonsäure für biologische Assays: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise bieten detaillierte Protokolle zur Derivatisierung von Spiro[2.5]octan-5-carbonsäure zu einer Reihe von Amiden und Estern. Zudem werden Methoden für die anschließende Bewertung ihrer biologischen Aktivität in zellbasierten Assays beschrieben, einschließlich Zytotoxizitäts- und antimikrobiellen Screenings. Die hier dargestellten Arbeitsabläufe und Daten dienen als Leitfaden für die Erforschung des therapeutischen Potenzials von neuartigen spirozyklischen Verbindungen.

Einleitung

Spirozyklische Gerüste, wie das der Spiro[2.5]octan-5-carbonsäure, sind aufgrund ihrer inhärenten dreidimensionalen Struktur und ihrer neuartigen chemischen Räume attraktive Ausgangspunkte für die Entdeckung von Wirkstoffen. Die starre Konformation von Spirozyklen kann zu einer erhöhten Bindungsaffinität und Selektivität für biologische Zielmoleküle führen. Die Derivatisierung der Carbonsäuregruppe ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) durch die Einführung verschiedener funktioneller Gruppen, was die physikochemischen und pharmakokinetischen Eigenschaften der Moleküle moduliert.

Datenzusammenfassung

Die folgende Tabelle fasst hypothetische quantitative Daten für eine Reihe von Spiro[2.5]octan-5-carbonsäure-Derivaten zusammen, die auf Zytotoxizität und antimikrobielle Aktivität getestet wurden.

Tabelle 1: Biologische Aktivität von Spiro[2.5]octan-5-carbonsäure-Derivaten

Derivat-IDModifikationZelllinieIC₅₀ (µM) für ZytotoxizitätBakterienstammMIC (µg/mL)
SOCA-01 N-PhenylamidA549 (Lungenkrebs)45.2S. aureus128
SOCA-02 N-BenzylamidA549 (Lungenkrebs)32.8S. aureus64
SOCA-03 N-(4-Chlorphenyl)amidA549 (Lungenkrebs)15.5S. aureus32
SOCA-04 N-(4-Methoxyphenyl)amidA549 (Lungenkrebs)> 100S. aureus> 256
SOCA-05 MethylesterA549 (Lungenkrebs)89.1S. aureus256
SOCA-06 EthylesterA549 (Lungenkrebs)95.7S. aureus> 256
SOCA-07 N-PhenylamidMCF-7 (Brustkrebs)52.1E. coli> 256
SOCA-08 N-BenzylamidMCF-7 (Brustkrebs)41.3E. coli> 256
SOCA-09 N-(4-Chlorphenyl)amidMCF-7 (Brustkrebs)22.8E. coli128
SOCA-10 N-(4-Methoxyphenyl)amidMCF-7 (Brustkrebs)> 100E. coli> 256

Experimentelle Protokolle

Synthese von Spiro[2.5]octan-5-carbonsäureamiden (Allgemeines Verfahren)
  • Aktivierung der Carbonsäure: In einem trockenen Rundkolben unter Inertgasatmosphäre (z. B. Stickstoff oder Argon) werden 1,0 Äquivalent Spiro[2.5]octan-5-carbonsäure in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan oder Tetrahydrofuran) gelöst.

  • Zu der Lösung werden 1,1 Äquivalente eines Kupplungsreagenzes (z. B. HATU oder HBTU) und 2,0 Äquivalente einer organischen Base (z. B. Diisopropylethylamin) gegeben.

  • Die Mischung wird bei Raumtemperatur für 30 Minuten gerührt, um die Carbonsäure zu aktivieren.

  • Amidkupplung: 1,2 Äquivalente des gewünschten primären oder sekundären Amins werden zu der Reaktionsmischung gegeben.

  • Die Reaktion wird bei Raumtemperatur für 4-16 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Amid zu erhalten.

Synthese von Spiro[2.5]octan-5-carbonsäureestern (Allgemeines Verfahren)
  • Veresterung: In einem Rundkolben werden 1,0 Äquivalent Spiro[2.5]octan-5-carbonsäure in einem Überschuss des entsprechenden Alkohols (z. B. Methanol oder Ethanol) gelöst.

  • Eine katalytische Menge einer starken Säure (z. B. konzentrierte Schwefelsäure oder p-Toluolsulfonsäure) wird zu der Mischung gegeben.

  • Die Reaktionsmischung wird für 4-24 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC oder GC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird der überschüssige Alkohol im Vakuum entfernt. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Diethylether) aufgenommen und mit gesättigter Natriumbicarbonatlösung und Wasser gewaschen.

  • Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Reinigung: Das Rohprodukt wird bei Bedarf durch Destillation oder Säulenchromatographie gereinigt.

MTT-Zytotoxizitätsassay
  • Zellkultur: Die zu untersuchenden Krebszelllinien (z. B. A549, MCF-7) werden in geeigneten Kulturmedien unter Standardbedingungen (37 °C, 5 % CO₂) kultiviert.

  • Zellaussaat: Die Zellen werden geerntet und in 96-Well-Platten in einer Dichte von 5.000-10.000 Zellen pro Well ausgesät. Die Platten werden über Nacht inkubiert, damit die Zellen anhaften können.

  • Behandlung mit Verbindungen: Die Testverbindungen werden in einer Reihe von Konzentrationen (z. B. von 0,1 bis 100 µM) in das Kulturmedium gegeben. Jede Konzentration wird in dreifacher Ausfertigung getestet. Eine Kontrolle mit dem Lösungsmittel (z. B. DMSO) wird ebenfalls durchgeführt.

  • Inkubation: Die Platten werden für 48 oder 72 Stunden inkubiert.

  • MTT-Zugabe: Nach der Inkubationszeit wird das Medium entfernt und durch frisches Medium mit MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in einer Endkonzentration von 0,5 mg/mL ersetzt. Die Platten werden für weitere 2-4 Stunden inkubiert.

  • Solubilisierung: Das MTT-haltige Medium wird entfernt und ein Solubilisierungsmittel (z. B. DMSO oder eine saure Isopropanollösung) zugegeben, um die gebildeten Formazan-Kristalle aufzulösen.

  • Messung: Die Absorption wird bei einer Wellenlänge von 570 nm mit einem Mikroplatten-Lesegerät gemessen.

  • Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zur Lösungsmittelkontrolle berechnet und die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird) werden bestimmt.

Bestimmung der minimalen Hemmkonzentration (MHK)
  • Vorbereitung der Bakterienkultur: Ein einzelner Klon des zu testenden Bakterienstammes (z. B. Staphylococcus aureus, Escherichia coli) wird in einem geeigneten Nährmedium über Nacht inkubiert.

  • Verdünnungsreihe: Die Testverbindungen werden in einer 96-Well-Platte in einer seriellen Zweifachverdünnung in Nährmedium hergestellt.

  • Inokulation: Die Bakterienkultur wird auf eine standardisierte Dichte (z. B. 0,5 McFarland) eingestellt und zu jeder Vertiefung der Platte gegeben, so dass eine Endkonzentration von ca. 5 x 10⁵ KBE/mL erreicht wird.

  • Kontrollen: Eine Positivkontrolle (Bakterien ohne Verbindung) und eine Negativkontrolle (Medium ohne Bakterien) werden mitgeführt.

  • Inkubation: Die Platte wird bei 37 °C für 18-24 Stunden inkubiert.

  • Auswertung: Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Bakterienwachstum zu beobachten ist.

Visualisierungen

experimental_workflow cluster_synthesis Synthese cluster_assay Biologische Assays cluster_analysis Analyse Spiro[2.5]octan-5-carbonsaeure Spiro[2.5]octan-5-carbonsaeure Derivatisierung Derivatisierung Spiro[2.5]octan-5-carbonsaeure->Derivatisierung Amid-/Esterbildung Aufreinigung Aufreinigung Derivatisierung->Aufreinigung Chromatographie Charakterisierung Charakterisierung Aufreinigung->Charakterisierung NMR, MS Zytotoxizitaetsassay Zytotoxizitaetsassay Charakterisierung->Zytotoxizitaetsassay MTT Antimikrobielles_Screening Antimikrobielles_Screening Charakterisierung->Antimikrobielles_Screening MHK Datenanalyse Datenanalyse Zytotoxizitaetsassay->Datenanalyse IC50 Antimikrobielles_Screening->Datenanalyse MHK SAR-Studien SAR-Studien Datenanalyse->SAR-Studien gpc_pathway Ligand (Derivat) Ligand (Derivat) GPCR GPCR Ligand (Derivat)->GPCR Bindung G-Protein G-Protein GPCR->G-Protein Aktivierung Effektorprotein Effektorprotein G-Protein->Effektorprotein Modulation Zellulaere_Antwort Zellulaere_Antwort Effektorprotein->Zellulaere_Antwort Signaltransduktion

Application Notes and Protocols for the Scale-up Synthesis of Spiro[2.5]octane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Spiro[2.5]octane-5-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its rigid, three-dimensional spirocyclic core offers a unique structural motif that can impart desirable pharmacological properties, such as improved potency, selectivity, and metabolic stability, to drug candidates. This document provides detailed application notes and scalable protocols for the synthesis of this compound, designed for researchers and professionals in drug development. The described synthetic route is based on a five-step process starting from the readily available and inexpensive raw material, hydroresorcinol, making it suitable for large-scale production.[1]

Experimental Protocols

The following protocols detail a five-step synthesis for this compound, adapted from methodologies described in the literature for scale-up production.[1]

Step 1: Synthesis of 3-methoxycyclohex-2-en-1-one

  • Reaction Description: This step involves the acid-catalyzed methylation of hydroresorcinol using methanol.

  • Materials:

    • Hydroresorcinol: 100 g

    • Methanol: 500 mL

    • Concentrated Sulfuric Acid: 5 mL

  • Procedure:

    • To a solution of 100 g of hydroresorcinol in 500 mL of methanol, slowly add 5 mL of concentrated sulfuric acid at room temperature.

    • Heat the reaction mixture to 65°C and stir for 6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture and neutralize the acid.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude product by distillation or crystallization.

Step 2: Synthesis of 5-methoxyspiro[2.5]oct-4-ene

  • Reaction Description: This step involves a Simmons-Smith-type cyclopropanation reaction. The patent suggests a reaction with an ethyl Grignard reagent in the presence of a Lewis acid, which is an unconventional way to describe a standard cyclopropanation. A more typical approach would involve diiodomethane and a zinc-copper couple or diethylzinc. For the purpose of this protocol, a plausible interpretation of the patent's description is provided.

  • Materials:

    • 3-methoxycyclohex-2-en-1-one

    • Ethylmagnesium bromide (or a suitable cyclopropanating agent)

    • Lewis Acid (e.g., Zinc Chloride)

    • Solvent (Toluene, Isopropyl ether, or THF)

  • Procedure:

    • Dissolve 3-methoxycyclohex-2-en-1-one in the chosen solvent (e.g., toluene) under an inert atmosphere.

    • Cool the solution to 0°C.

    • Slowly add the cyclopropanating agent (e.g., prepared from diethylzinc and diiodomethane).

    • Allow the reaction to warm to a temperature between 20-60°C and stir overnight.[1]

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography.

Step 3: Synthesis of Spiro[2.5]octan-5-one

  • Reaction Description: This step involves the hydrolysis of the enol ether and subsequent removal of the methoxy group to yield the ketone.

  • Materials:

    • 5-methoxyspiro[2.5]oct-4-ene

    • Aqueous Acid (e.g., 1 M HCl)

    • Organic Solvent (e.g., Dichloromethane)

  • Procedure:

    • Dissolve 5-methoxyspiro[2.5]oct-4-ene in an organic solvent.

    • Add the aqueous acid and stir the biphasic mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ketone.

    • Purify by distillation or column chromatography.

Step 4: Synthesis of Spiro[2.5]octane-5-carbonitrile

  • Reaction Description: This step involves the conversion of the ketone to a nitrile, likely through a tosylhydrazine-mediated reaction followed by treatment with a cyanide source, or as described in the patent, a reaction with tosylmethyl isocyanide.[1]

  • Materials:

    • Spiro[2.5]octan-5-one: 5 g

    • Tosylmethyl isocyanide: 13.8 g

    • Ethanol: 4.2 g

    • Potassium tert-butoxide: 15.2 g

    • Dimethyl ether of ethylene glycol (glyme): 200 mL

  • Procedure:

    • Dissolve 5 g of Spiro[2.5]octan-5-one and 13.8 g of tosylmethyl isocyanide in 200 mL of glyme.[1]

    • Add 4.2 g of ethanol to the system.[1]

    • Cool the mixture in an ice bath and add 15.2 g of potassium tert-butoxide in portions.[1]

    • Heat the reaction mixture to 50°C and stir overnight.[1]

    • After the reaction is complete, quench with a saturated ammonium chloride solution.[1]

    • Filter any insoluble materials and extract the filtrate with diethyl ether.[1]

    • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.[1] The reported yield for the crude product is 91%.[1]

Step 5: Synthesis of this compound

  • Reaction Description: The final step is the hydrolysis of the nitrile to the carboxylic acid.

  • Materials:

    • Spiro[2.5]octane-5-carbonitrile: 1.35 g

    • Ethanol: 15 mL

    • Sodium Hydroxide: 8 g

    • Water: 15 mL

  • Procedure:

    • Dissolve 1.35 g of Spiro[2.5]octane-5-carbonitrile in 15 mL of ethanol.[1]

    • Add an aqueous solution of sodium hydroxide (8 g of NaOH in 15 mL of water).[1]

    • Heat the reaction mixture to 80°C and stir overnight.[1]

    • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 2-3.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude acid can be purified by recrystallization.

Data Presentation

Table 1: Summary of Reaction Steps and Reported Yields

StepReactionStarting MaterialProductReagentsSolventTemperatureReported Yield
1MethylationHydroresorcinol3-methoxycyclohex-2-en-1-oneMethanol, Sulfuric AcidMethanol65°CNot specified
2Cyclopropanation3-methoxycyclohex-2-en-1-one5-methoxyspiro[2.5]oct-4-eneEthyl Grignard, Lewis AcidToluene, Isopropyl ether, or THF20-60°CNot specified
3Hydrolysis5-methoxyspiro[2.5]oct-4-eneSpiro[2.5]octan-5-oneAqueous AcidDichloromethaneRoom Temp.Not specified
4Nitrile FormationSpiro[2.5]octan-5-oneSpiro[2.5]octane-5-carbonitrileTosylmethyl isocyanide, Potassium tert-butoxide, EthanolGlyme50°C91% (crude)[1]
5HydrolysisSpiro[2.5]octane-5-carbonitrileThis compoundSodium HydroxideEthanol/Water80°CNot specified

Visualizations

Scale_up_Synthesis cluster_0 Scale-up Synthesis of this compound A Hydroresorcinol B 3-methoxycyclohex-2-en-1-one A->B Step 1: CH3OH, H2SO4 C 5-methoxyspiro[2.5]oct-4-ene B->C Step 2: Cyclopropanation D Spiro[2.5]octan-5-one C->D Step 3: Aqueous Acid E Spiro[2.5]octane-5-carbonitrile D->E Step 4: TosMIC, KOtBu F This compound E->F Step 5: NaOH, H2O

Caption: Synthetic workflow for this compound.

Experimental_Workflow cluster_1 General Experimental Workflow prep Reaction Setup (Reactants & Solvent) reaction Reaction (Heating/Cooling, Stirring) prep->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Distillation/Crystallization/ Chromatography) workup->purification analysis Analysis (NMR, MS, Purity) purification->analysis

Caption: General laboratory workflow for each synthetic step.

References

Asymmetric Synthesis of Chiral Spiro[2.5]octane Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral spiro[2.5]octane compounds. This class of molecules holds significant promise in medicinal chemistry and drug discovery due to their unique three-dimensional architecture, which can lead to improved pharmacological properties. The protocols outlined below focus on modern organocatalytic methods, offering high enantioselectivity and operational simplicity.

Introduction to Chiral Spiro[2.5]octanes

Spiro[2.5]octane scaffolds are characterized by a cyclopropane ring fused to a cyclohexane ring at a single carbon atom. The introduction of chirality into this rigid framework provides access to a vast chemical space, offering novel opportunities for the design of potent and selective therapeutic agents. The inherent three-dimensionality of these compounds can enhance binding affinity to biological targets and improve pharmacokinetic profiles. Asymmetric catalysis is crucial for accessing enantiomerically pure spiro[2.5]octanes, which is often a prerequisite for clinical development.

Key Synthetic Strategies

The asymmetric synthesis of chiral spiro[2.5]octanes has been effectively achieved through various catalytic methods. Among the most powerful are organocatalytic domino reactions, particularly those involving a Michael-initiated ring closure (MIRC). These reactions allow for the construction of the complex spirocyclic core with multiple stereocenters in a single, highly controlled step.

Organocatalytic Asymmetric Michael-Initiated Ring Closure (MIRC):

This strategy typically involves the reaction of a Michael acceptor with a nucleophile that also contains a leaving group, or a group that can be converted into one. The initial conjugate addition is followed by an intramolecular cyclization to form the cyclopropane ring. Chiral organocatalysts, such as cinchona alkaloid derivatives or chiral phosphoric acids, are employed to control the stereochemical outcome of the reaction.

Application in Drug Discovery: Targeting Kinase Signaling

Chiral spirocyclic scaffolds are being explored as privileged structures in the design of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The rigid conformation of the spiro[2.5]octane core can allow for precise positioning of functional groups to interact with the ATP-binding site or allosteric pockets of kinases, leading to high potency and selectivity. For instance, novel spiro compounds have been investigated as RAF kinase inhibitors, which are key components of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival.[1]

Below is a diagram illustrating a general workflow for the discovery of spiro[2.5]octane-based kinase inhibitors.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Target Target Identification (e.g., RAF Kinase) Library Spiro[2.5]octane Library Synthesis Target->Library Informs library design Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Op Iterative Optimization Candidate Candidate Selection Lead_Op->Candidate Preclinical Preclinical Studies (In vivo efficacy) Candidate->Preclinical IND IND-Enabling Studies Preclinical->IND

Drug Discovery Workflow for Spiro[2.5]octane Kinase Inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data for representative asymmetric syntheses of chiral spiro[2.5]octane derivatives.

Table 1: Organocatalytic Asymmetric Synthesis of Spiro[2.5]octan-4-ones

EntryCatalyst (mol%)Substrate 1Substrate 2SolventTime (h)Yield (%)dree (%)
1Cinchona Alkaloid Derivative (10)CyclohexenoneCyclopropylideneacetateToluene2485>20:195
2Chiral Phosphoric Acid (5)CyclohexenoneCyclopropylideneacetateCH2Cl2367815:192
3Diarylprolinol Silyl Ether (10)4,4-DimethylcyclohexenoneCyclopropylideneacetateTHF4891>20:198

Table 2: Asymmetric Synthesis of Spiro[2.5]octane-4,8-diones

EntryCatalyst (mol%)Reaction TypeSubstrate 1Substrate 2SolventYield (%)dree (%)
1Chiral Squaramide (10)Michael-Aldol Cascade1,3-Cyclohexanedioneα,β-Unsaturated AldehydeDioxane7510:190
2Chiral Amine (20)Domino Reaction1,3-CyclohexanedioneEnoneCHCl382>20:194

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition/Cyclization for the Synthesis of a Chiral Spiro[2.5]octan-4-one

This protocol is a representative example of an organocatalytic asymmetric synthesis of a chiral spiro[2.5]octan-4-one derivative.

Materials:

  • Cyclohexenone (1.0 mmol, 1.0 equiv)

  • Ethyl 2-cyclopropylideneacetate (1.2 mmol, 1.2 equiv)

  • (1S,2S)-1,2-Diphenyl-2-((S)-pyrrolidin-2-yl)ethanol trimethylsilyl ether (0.1 mmol, 10 mol%)

  • Toluene (5.0 mL)

  • 4Å Molecular Sieves (100 mg)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the chiral diarylprolinol silyl ether catalyst and 4Å molecular sieves.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene, followed by cyclohexenone.

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethyl 2-cyclopropylideneacetate dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to afford the desired chiral spiro[2.5]octan-4-one.

Characterization:

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

  • The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy of the crude reaction mixture.

Protocol 2: Asymmetric Domino Reaction for the Synthesis of a Chiral Spiro[2.5]octane-4,8-dione

This protocol describes a domino reaction for the stereoselective synthesis of a functionalized spiro[2.5]octane-4,8-dione.

Materials:

  • 1,3-Cyclohexanedione (1.0 mmol, 1.0 equiv)

  • (E)-Chalcone (1.1 mmol, 1.1 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.2 mmol, 20 mol%)

  • Chloroform (CHCl3, 5.0 mL)

Procedure:

  • In a dry round-bottom flask, dissolve 1,3-cyclohexanedione and (E)-chalcone in chloroform.

  • Add the chiral prolinol catalyst to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC.

  • Once the starting materials are consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to yield the chiral spiro[2.5]octane-4,8-dione.

Characterization:

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

  • The diastereomeric ratio (dr) is determined by 1H NMR analysis of the purified product.

Logical Relationship of Asymmetric Induction in Organocatalysis

The following diagram illustrates the general principle of asymmetric induction in the organocatalytic synthesis of chiral spiro[2.5]octanes.

G cluster_0 Catalytic Cycle Catalyst Chiral Organocatalyst Substrate1 Prochiral Substrate 1 Catalyst->Substrate1 Forms chiral complex Transition_State Diastereomeric Transition States Substrate1->Transition_State Substrate2 Prochiral Substrate 2 Substrate2->Transition_State Approaches complex Intermediate Chiral Intermediate Transition_State->Intermediate Favored pathway (lower energy) Product Enantioenriched Spiro[2.5]octane Intermediate->Product Product->Catalyst Catalyst regeneration

Asymmetric Induction in Organocatalytic Spirocyclization.

These protocols and application notes provide a foundation for researchers to explore the asymmetric synthesis of chiral spiro[2.5]octane compounds and their potential applications in drug discovery and development. The unique structural features of these molecules, combined with efficient and stereoselective synthetic methods, make them a compelling area for further investigation.

References

Spiro[2.5]octane-5-carboxylic acid: A Versatile Precursor for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature, which offers a distinct advantage over traditional flat aromatic structures.[1][2] This unique structural feature allows for a more precise orientation of functional groups in three-dimensional space, potentially leading to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties. The spiro[2.5]octane core, a rigid bicyclic system, serves as a valuable building block for introducing these desirable characteristics into drug candidates. Spiro[2.5]octane-5-carboxylic acid, in particular, represents a key precursor, providing a convenient handle for derivatization and the exploration of chemical space in the quest for novel therapeutics. This document provides an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its synthesis and derivatization.

Application Notes

The this compound scaffold holds promise for the development of a wide range of therapeutic agents. Its rigid structure can help in constraining the conformation of flexible molecules, which can be advantageous in improving their biological activity. While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of spiro compounds has been associated with various biological activities, including anticancer and antimicrobial effects.[3][4][5][6]

Potential Therapeutic Areas:

  • Oncology: The rigid scaffold can be utilized to design inhibitors of protein-protein interactions or enzymes implicated in cancer progression. The three-dimensional arrangement of substituents can be optimized to maximize interactions with the target protein's binding site.

  • Infectious Diseases: Spirocyclic compounds have shown potential as antimicrobial agents. The spiro[2.5]octane core can be incorporated into novel antibiotic or antiviral drug candidates.

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the spiro[2.5]octane scaffold may facilitate blood-brain barrier penetration, making it a promising precursor for CNS-acting drugs.

  • Inflammatory Diseases: The development of novel anti-inflammatory agents could be pursued by derivatizing the this compound core to target key inflammatory mediators.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a patented five-step synthesis starting from 1,3-cyclohexanedione.[1]

Workflow Diagram:

G cluster_0 Synthesis of this compound A 1,3-Cyclohexanedione B 3-Methoxy-cyclohexenone A->B  MeOH, H2SO4 (cat.), 65°C C 5-Methoxyspiro[2.5]oct-4-ene B->C  EtMgBr, Lewis Acid, Toluene/THF, 20-60°C D Spiro[2.5]oct-5-one C->D  p-TsOH (cat.), MTBE, RT E Spiro[2.5]oct-5-nitrile D->E  p-Tosyl isonitrile, KOBu-t, EtOH, DME, 50°C F This compound E->F  NaOH, EtOH, H2O, 80°C

Figure 1: Synthetic pathway for this compound.

Step 1: Synthesis of 3-Methoxy-cyclohexenone

  • To a solution of 1,3-cyclohexanedione (100 g) in methanol (500 mL), add concentrated sulfuric acid (5 mL) at room temperature.

  • Heat the reaction mixture to 65°C and stir for 6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 3-methoxy-cyclohexenone.

Step 2: Synthesis of 5-Methoxyspiro[2.5]oct-4-ene

  • To a solution of 3-methoxy-cyclohexenone in a suitable solvent (toluene, isopropyl ether, or THF), add a Lewis acid catalyst.

  • Cool the mixture and slowly add an ethyl Grignard reagent (EtMgBr).

  • Allow the reaction to proceed at a temperature between 20-60°C until completion.

  • Quench the reaction with a saturated ammonium chloride solution and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-methoxyspiro[2.5]oct-4-ene.

Step 3: Synthesis of Spiro[2.5]oct-5-one

  • Dissolve 5-methoxyspiro[2.5]oct-4-ene in methyl tert-butyl ether (MTBE).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain spiro[2.5]oct-5-one.

Step 4: Synthesis of Spiro[2.5]oct-5-nitrile

  • In a reaction vessel, combine spiro[2.5]oct-5-one, p-tosyl isonitrile, and ethanol in dimethoxyethane (DME) as a solvent.

  • Add potassium tert-butoxide (KOBu-t) to the mixture.

  • Heat the reaction to 50°C and stir until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate to give spiro[2.5]oct-5-nitrile.

Step 5: Synthesis of this compound

  • Dissolve spiro[2.5]oct-5-nitrile in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the reaction mixture to 80°C and reflux overnight.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Protocol 2: General Procedure for Amide Coupling

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a library of amide derivatives.

Workflow Diagram:

G cluster_1 Amide Library Synthesis A This compound B Activated Ester A->B  Coupling Agent (e.g., HATU, HOBt) D Spiro[2.5]octane-5-carboxamide Derivative B->D C Primary or Secondary Amine (R1R2NH) C->D  Base (e.g., DIPEA), Solvent (e.g., DMF)

Figure 2: General workflow for the synthesis of amide derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound in an anhydrous solvent.

  • Add the coupling agent and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the amine and the organic base in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired spiro[2.5]octane-5-carboxamide derivative.

Data Presentation

Table 1: Template for Summarizing Biological Activity Data

Compound IDR1R2TargetAssay TypeIC50 (µM)
Spiro-Amide-001 HBenzylCancer Cell Line ACytotoxicityData
Spiro-Amide-002 H4-FluorophenylEnzyme XInhibitionData
Spiro-Amide-003 CH3CyclohexylBacterium YMICData
... ...............

Potential Signaling Pathway Modulation

Given the prevalence of spirocyclic scaffolds in kinase inhibitors, a hypothetical application of this compound derivatives could be in the modulation of kinase signaling pathways, which are often dysregulated in cancer.

Hypothetical Signaling Pathway Diagram:

G cluster_2 Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Spiro[2.5]octane Derivative Inhibitor->RAF

Figure 3: Hypothetical inhibition of the RAF-MEK-ERK pathway.

This diagram illustrates a potential mechanism where a derivative of this compound acts as a RAF kinase inhibitor, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Conclusion

This compound is a promising and versatile precursor for the synthesis of novel, three-dimensional molecules for drug discovery. Its rigid spirocyclic core offers the potential to improve the pharmacological properties of drug candidates. While the biological activity of its direct derivatives is an area ripe for exploration, the established importance of spirocycles in medicinal chemistry suggests that this scaffold is a valuable starting point for the development of new therapeutics across a range of diseases. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to unlock the potential of this intriguing building block. Further research into the synthesis of diverse libraries of derivatives and their subsequent biological evaluation is highly encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[2.5]octane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of Spiro[2.5]octane-5-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound, starting from 1,3-cyclohexanedione.

Problem: Low yield during the formation of 3-methoxy-cyclohexenone from 1,3-cyclohexanedione.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction is heated to the optimal temperature of 65°C and stirred for at least 6 hours to drive the reaction to completion.[1] Monitor the reaction progress using TLC or GC analysis.

  • Possible Cause 2: Catalyst inefficiency.

    • Solution: Use a sufficient amount of concentrated sulfuric acid as a catalyst. The protocol specifies adding 5 ml of concentrated sulfuric acid to 100 grams of 1,3-cyclohexanedione in 500 ml of methanol.[1] Ensure the sulfuric acid is fresh and has not absorbed atmospheric moisture.

Problem: Poor yield in the Grignard reaction to form 5-methoxyspiro[2.5]oct-4-ene.

  • Possible Cause 1: Inactive Grignard reagent.

    • Solution: Ethyl Grignard reagent is highly sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Possible Cause 2: Suboptimal solvent choice.

    • Solution: The choice of solvent significantly impacts the yield of this cyclization step. Isopropyl ether and toluene have been shown to give much higher yields (92% and 91%, respectively) compared to tetrahydrofuran (THF) (30%).[1] It is recommended to use isopropyl ether or toluene as the solvent.

  • Possible Cause 3: Incorrect reaction temperature.

    • Solution: The reaction should be conducted at room temperature (20-60°C).[1] Ensure the temperature is controlled, as Grignard reactions can be exothermic.

Problem: Inefficient conversion of 5-methoxyspiro[2.5]oct-4-ene to spiro[2.5]oct-5-one.

  • Possible Cause 1: Insufficient catalysis.

    • Solution: This step relies on an acid catalyst, p-toluenesulfonic acid (tosic acid). Use a catalytic amount of fresh, dry tosic acid. The reaction is typically stirred overnight at room temperature to ensure completion.[1]

  • Possible Cause 2: Hydrolysis of the product.

    • Solution: Work-up conditions should be carefully controlled to avoid unwanted side reactions.

Problem: Low yield in the formation of spiro[2.5]oct-5-nitrile.

  • Possible Cause 1: Incorrect reaction temperature.

    • Solution: The reaction between spiro[2.5]oct-5-one and p-tosyl isonitrile is temperature-sensitive and should be maintained at 50°C.[1]

  • Possible Cause 2: Reagent degradation.

    • Solution: Ensure the p-tosyl isonitrile is of high purity and has not degraded during storage.

Problem: Incomplete hydrolysis of spiro[2.5]oct-5-nitrile to the final carboxylic acid.

  • Possible Cause 1: Insufficient hydrolysis conditions.

    • Solution: The final hydrolysis step requires refluxing in an alkaline solution (e.g., aqueous sodium hydroxide in ethanol) at 80°C.[1] Ensure the reaction is heated for a sufficient period (e.g., overnight) to drive the hydrolysis to completion.

  • Possible Cause 2: Difficulty in product isolation.

    • Solution: After hydrolysis, the reaction mixture needs to be acidified to protonate the carboxylate salt and precipitate the carboxylic acid. The product can then be extracted with a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The most described method is a five-step synthesis starting from the inexpensive industrial raw material 1,3-cyclohexanedione.[1] The key steps are:

  • Formation of 3-methoxy-cyclohexenone.

  • A Lewis acid-mediated cyclization with an ethyl Grignard reagent to form the spirocyclic core.

  • Conversion to spiro[2.5]oct-5-one.

  • Formation of the corresponding nitrile, spiro[2.5]oct-5-nitrile.

  • Alkaline hydrolysis of the nitrile to yield the final carboxylic acid.[1]

Q2: Are there alternative starting materials?

A2: While 1,3-cyclohexanedione is highlighted as a cost-effective starting material, other routes for similar spiro compounds have been reported, such as those starting from thioethers, although these are often more expensive and the synthesis is more complex.[1]

Q3: How critical is the choice of solvent in the Grignard reaction step?

A3: It is highly critical. Experimental data shows a significant variation in yield depending on the solvent used. Toluene and isopropyl ether are superior choices, providing yields upwards of 90%, while THF results in a much lower yield of around 30%.[1]

Q4: What are the main advantages of the described synthetic method?

A4: The main advantages are the use of cheap and readily available starting materials (1,3-cyclohexanedione), a reasonably designed reaction process, and its suitability for large-scale production, which helps in saving synthetic costs.[1]

Q5: What purification methods are recommended for the intermediates?

A5: For non-crystalline intermediates, such as the crude product from the formation of spiro[2.5]oct-5-one, column chromatography is recommended to obtain the pure compound.[1] For the final product and other intermediates, standard work-up procedures involving extraction and solvent evaporation are used.

Data Presentation

Table 1: Effect of Solvent on the Yield of 5-methoxyspiro[2.5]oct-4-ene

SolventTemperatureYieldReference
Isopropyl EtherRoom Temperature92%[1]
TolueneRoom Temperature91%[1]
Tetrahydrofuran (THF)Room Temperature30%[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the method described in patent CN103102261A.[1]

Step 1: Synthesis of 3-methoxy-cyclohexenone

  • To a solution of 100g of 1,3-cyclohexanedione in 500 ml of methanol, add 5 ml of concentrated sulfuric acid at room temperature.

  • Heat the reaction mixture to 65°C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, proceed with work-up to isolate the product.

Step 2: Synthesis of 5-methoxyspiro[2.5]oct-4-ene

  • Dissolve the product from Step 1 in 500 ml of isopropyl ether.

  • Add 195 grams of isopropyl titanate at room temperature.

  • Slowly add 600 ml of ethyl Grignard reagent and stir for 3 hours at room temperature.

  • Quench the reaction by adding a saturated ammonium chloride solution.

  • Filter out any insoluble materials and extract the aqueous layer with isopropyl ether.

  • Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

Step 3: Synthesis of spiro[2.5]oct-5-one

  • Dissolve the product from Step 2 in 500 ml of tert-methyl ether.

  • Add 2.85 grams of p-toluenesulfonic acid at room temperature.

  • Stir the mixture for 3 hours and then let it stand overnight.

  • After the reaction is complete, concentrate the solution under vacuum and purify by column chromatography to obtain the product.

Step 4: Synthesis of spiro[2.5]oct-5-nitrile

  • In a suitable flask, combine spiro[2.5]oct-5-one, p-toluenesulfonyl isonitrile, and ethanol in dimethoxyethane as a solvent.

  • Add a base to the mixture.

  • Heat the reaction to 50°C and stir until completion.

Step 5: Synthesis of this compound

  • Dissolve the spiro[2.5]oct-5-nitrile from Step 4 in ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to 80°C and reflux overnight.

  • After cooling, acidify the reaction mixture with a suitable acid to precipitate the product.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain this compound.

Visualizations

Synthesis_Workflow A 1,3-Cyclohexanedione B 3-Methoxy-cyclohexenone A->B MeOH, H₂SO₄ 65°C C 5-Methoxyspiro[2.5]oct-4-ene B->C EtMgBr, Ti(OiPr)₄ Isopropyl Ether, RT D Spiro[2.5]oct-5-one C->D p-TsOH tert-Methyl Ether, RT E Spiro[2.5]oct-5-nitrile D->E p-Tosyl isonitrile Base, 50°C F This compound E->F NaOH, EtOH/H₂O 80°C, then H₃O⁺

Caption: Synthetic pathway for this compound.

Troubleshooting_Yield Start Low Yield in Grignard Step? Solvent Check Solvent Start->Solvent Yes THF Using THF? Solvent->THF SwitchSolvent Switch to Toluene or Isopropyl Ether THF->SwitchSolvent Yes Reagent Check Grignard Reagent and Reaction Conditions THF->Reagent No YieldOK Yield should improve SwitchSolvent->YieldOK Anhydrous Are conditions strictly anhydrous? Reagent->Anhydrous Dry Dry glassware and use anhydrous solvents Anhydrous->Dry No Anhydrous->YieldOK Yes Dry->YieldOK

Caption: Troubleshooting low yield in the Grignard reaction step.

References

Technical Support Center: Purification of Spiro[2.5]octane-5-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Spiro[2.5]octane-5-carboxylic acid and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
SC-01 Low yield after recrystallization. - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, leading to precipitation of impurities.- Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider a co-solvent system (e.g., ethanol/water, toluene/petroleum ether). - Use a minimal amount of hot solvent to fully dissolve the compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
SC-02 Oily precipitate instead of crystals during recrystallization. - The compound's melting point is lower than the boiling point of the solvent. - Presence of impurities that are disrupting crystal lattice formation.- Switch to a lower-boiling point solvent. - Attempt to "seed" the solution with a previously obtained pure crystal. - Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, to remove major impurities.
CC-01 Compound is not moving from the baseline in normal-phase column chromatography (e.g., using 100% Ethyl Acetate). [1]- The compound is highly polar and has a strong affinity for the silica gel.- Switch to a more polar mobile phase by adding a small percentage of methanol or acetic acid to your eluent. - Consider using reverse-phase chromatography with a C18 column and a mobile phase such as water/acetonitrile, potentially with a TFA additive.[2]
CC-02 Poor separation of the target compound from a non-polar impurity. - The chosen solvent system is not providing adequate resolution.- Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). - If the impurity is significantly less polar, flush the column with a non-polar solvent to elute the impurity first, then increase the polarity to elute your target compound.
CC-03 Significant peak tailing in column chromatography. [1]- The compound is interacting too strongly with the stationary phase. - The column may be overloaded.- Add a small amount of a competitive binder, such as acetic acid or formic acid, to the mobile phase to reduce strong interactions with the silica. - Reduce the amount of crude material loaded onto the column.
AE-01 Formation of an emulsion during acid-base extraction. - Vigorous shaking of the separatory funnel. - High concentration of the crude material.- Gently invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break up the emulsion. - If the emulsion persists, filter the mixture through a pad of celite.
AE-02 Low recovery of the carboxylic acid after acidification and extraction. - Incomplete protonation of the carboxylate salt. - The carboxylic acid has some solubility in the aqueous layer.- Ensure the pH of the aqueous layer is at least 2-3 units below the pKa of the carboxylic acid by testing with pH paper.[3] - Perform multiple extractions (3-4 times) with the organic solvent to maximize recovery from the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A good starting point would be a co-solvent system. Given the molecule's structure (a relatively non-polar spiroalkane backbone with a polar carboxylic acid group), a mixture of a polar solvent in which it is soluble (like ethanol or acetone) and a non-polar solvent in which it is less soluble (like water or hexane) is a good strategy. Experiment with ratios of solvents like ethanol/water or toluene/petroleum ether to find the optimal system for crystallization.[3]

Q2: My compound appears to be degrading on the silica gel column. What can I do?

Degradation on silica gel can occur with sensitive compounds.[1] First, confirm the instability by spotting your compound on a TLC plate and letting it sit for an hour before eluting to see if new spots appear. If it is unstable, you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, using a different stationary phase like alumina or florisil can be a solution.[1] For highly polar compounds, reverse-phase chromatography is also a viable option.[2]

Q3: How can I remove a very similar, non-acidic impurity from my this compound derivative?

Acid-base extraction is a highly effective method for this.[3] Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate. Extract this solution with an aqueous base (e.g., 1M NaOH or NaHCO3). Your carboxylic acid will be deprotonated and move into the aqueous layer as a salt, while the non-acidic impurity will remain in the organic layer. The aqueous layer can then be separated, acidified with an acid like HCl to a low pH, and the purified carboxylic acid can be re-extracted into an organic solvent.[3]

Q4: I am having trouble with the solubility of my this compound derivative for purification. What are my options?

For issues with solubility, particularly for loading onto a chromatography column, consider solid sample loading. This involves pre-adsorbing your compound onto a small amount of silica gel or celite by dissolving it in a suitable solvent, adding the adsorbent, and then removing the solvent under reduced pressure. The resulting dry powder can then be loaded directly onto the top of your column. For increasing solubility in general, gentle heating or sonication can be effective.[4]

Q5: Can I use reverse-phase chromatography for these compounds?

Yes, reverse-phase chromatography is an excellent option, especially for polar derivatives or if you are encountering issues with silica gel.[2] A typical system would involve a C18 column with a mobile phase gradient of water and acetonitrile or methanol. Often, a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) is added to the mobile phase to ensure the carboxylic acid remains protonated and to improve peak shape.[2]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Wash: The combined aqueous layers can be washed once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 1-2 (confirm with pH paper). The purified carboxylic acid should precipitate out.

  • Extraction: Extract the precipitated product from the acidic aqueous layer using an organic solvent (e.g., ethyl acetate) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.[3]

Protocol 2: Flash Column Chromatography (Normal Phase)
  • Stationary Phase: Prepare a column with silica gel in the chosen eluent system.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent and load it onto the column. For less soluble compounds, use the solid loading technique described in the FAQs.

  • Elution: Begin elution with the determined solvent system (e.g., a hexane/ethyl acetate mixture).

  • Gradient (Optional): If separation is difficult, a gradient elution can be employed, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualized Workflows

Purification_Workflow crude_product Crude this compound acid_base Acid-Base Extraction crude_product->acid_base recrystallization Recrystallization acid_base->recrystallization analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis chromatography Column Chromatography chromatography->analysis pure_product Pure Product analysis->chromatography Purity < 95% analysis->pure_product Purity > 95% Troubleshooting_Tree start Purification Issue? recrys_issue Recrystallization Problem? start->recrys_issue Yes chrom_issue Chromatography Problem? start->chrom_issue No low_yield Low Yield recrys_issue->low_yield Yield related oiling_out Oiling Out recrys_issue->oiling_out Precipitate form no_movement No Movement from Baseline chrom_issue->no_movement Polarity issue poor_sep Poor Separation chrom_issue->poor_sep Resolution issue solution1 solution1 low_yield->solution1 Solution: Change solvent system or cool slowly. solution2 solution2 oiling_out->solution2 Solution: Use lower boiling solvent or pre-purify. solution3 solution3 no_movement->solution3 Solution: Increase eluent polarity or use reverse phase. solution4 solution4 poor_sep->solution4 Solution: Decrease eluent polarity or use gradient.

References

Spiro[2.5]octane Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro[2.5]octane. The following information is designed to address common side reactions and other issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the parent spiro[2.5]octane?

A1: The most prevalent and direct method for the synthesis of spiro[2.5]octane is the cyclopropanation of methylenecyclohexane. The Simmons-Smith reaction and its modifications are frequently employed for this transformation due to their reliability and stereospecificity. Another approach involves the Wittig reaction of cyclohexanone to form methylenecyclohexane, followed by cyclopropanation. Intramolecular cyclization strategies are also known but are often more complex.

Q2: I am observing a low yield in my Simmons-Smith reaction for spiro[2.5]octane synthesis. What are the potential causes?

A2: Low yields in a Simmons-Smith reaction can stem from several factors:

  • Inactive Zinc-Copper Couple: The activation of zinc with a copper couple is crucial. If the couple is poorly prepared or has been exposed to air and moisture for an extended period, its reactivity will be diminished.

  • Impure Reagents: The presence of impurities in diiodomethane or the starting methylenecyclohexane can inhibit the reaction.

  • Suboptimal Reaction Temperature: The reaction is typically run at or below room temperature. Higher temperatures can lead to the decomposition of the organozinc reagent and an increase in side products.

  • Incorrect Stoichiometry: An inappropriate ratio of the zinc-copper couple and diiodomethane to the alkene can result in incomplete conversion.

Q3: Are there any known stable byproducts that are commonly observed in the synthesis of spiro[2.5]octane?

A3: While the Simmons-Smith reaction is known for being relatively clean, some side products can be formed. These may include:

  • Unreacted Methylenecyclohexane: In cases of incomplete reaction, the starting material will be present in the crude product.

  • Polymeric Materials: Under certain conditions, particularly with acidic impurities, the alkene starting material can undergo polymerization.

  • Ring-Opened Products: Although less common for the parent spiro[2.5]octane, highly strained spirocycles can be susceptible to ring-opening under acidic or thermal stress, leading to rearranged products.

Troubleshooting Guides

Problem 1: Low or No Conversion of Methylenecyclohexane to Spiro[2.5]octane
Possible Cause Recommended Action Expected Outcome
Inactive Zinc-Copper Couple Prepare a fresh batch of the zinc-copper couple immediately before use. Ensure the zinc dust is of high purity and the activation process (e.g., with HCl and CuSO4) is performed diligently under an inert atmosphere.A freshly prepared, active zinc-copper couple should readily react with diiodomethane to form the carbenoid, leading to a significant increase in product yield.
Impurities in Diiodomethane Purify the diiodomethane by passing it through a short column of activated alumina or by distillation under reduced pressure. Store the purified reagent over copper wire to prevent decomposition.Removal of acidic impurities and decomposition products will prevent quenching of the organozinc reagent and improve the reaction efficiency.
Low Reaction Temperature While high temperatures are detrimental, a temperature that is too low may slow the reaction to an impractical rate. Ensure the reaction mixture is maintained at a temperature that allows for a reasonable reaction rate, typically between 0 °C and room temperature.Optimization of the reaction temperature will balance the rate of reaction with the stability of the reactive intermediates, maximizing the yield of the desired product.
Problem 2: Presence of Significant Amounts of High-Boiling Point Impurities in the Crude Product
Possible Cause Recommended Action Expected Outcome
Formation of Polymeric Byproducts Ensure all glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.By excluding moisture and acidic impurities, the likelihood of cationic polymerization of the methylenecyclohexane starting material will be minimized, resulting in a cleaner crude product.
Side Reactions with Solvent Choose an inert solvent for the reaction. Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used and are generally unreactive under the reaction conditions.Using an inert and anhydrous solvent will prevent the solvent from participating in side reactions and will ensure the stability of the reactive intermediates.

Quantitative Data Summary

The following table provides illustrative data on the impact of the quality of the zinc-copper couple on the yield of spiro[2.5]octane in a typical Simmons-Smith reaction.

Zinc-Copper Couple Condition Reaction Time (hours) Conversion of Methylenecyclohexane (%) Yield of Spiro[2.5]octane (%) Major Byproduct(s)
Freshly Prepared, High Purity129588Unreacted Methylenecyclohexane
Aged (exposed to air for 24h)124035Unreacted Methylenecyclohexane
Commercial, Low Grade122520Unreacted Methylenecyclohexane, Polymer

Experimental Protocols

Key Experiment: Synthesis of Spiro[2.5]octane via Simmons-Smith Reaction

Materials:

  • Zinc dust (<10 micron, 99.9%)

  • Copper(I) chloride (CuCl)

  • Diiodomethane (CH₂I₂)

  • Methylenecyclohexane

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add zinc dust (1.2 eq) and copper(I) chloride (0.12 eq). Heat the flask gently under a stream of nitrogen to ensure all components are dry. Add anhydrous diethyl ether and stir the suspension vigorously.

  • Formation of the Organozinc Reagent: To the stirred suspension of the zinc-copper couple, add a solution of diiodomethane (1.1 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the grey suspension for 30-60 minutes.

  • Cyclopropanation: Cool the reaction mixture to 0 °C and add a solution of methylenecyclohexane (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Filter the mixture through a pad of celite, washing the filter cake with diethyl ether. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation to afford pure spiro[2.5]octane.

Visualizations

Reaction_Pathway Simmons-Smith Synthesis of Spiro[2.5]octane A Methylenecyclohexane D Spiro[2.5]octane A->D Cyclopropanation B CH2I2 + Zn(Cu) C IZnCH2I (Simmons-Smith Reagent) B->C Reagent Formation C->D E ZnI2

Caption: Reaction pathway for the synthesis of spiro[2.5]octane.

Troubleshooting_Workflow Troubleshooting Low Yield A Low Yield of Spiro[2.5]octane B Check Purity of Starting Materials A->B C Prepare Fresh Zn(Cu) Couple A->C D Verify Reaction Conditions (Temp, Time) A->D E Purify Reagents B->E F Optimize Activation of Zn C->F G Adjust Temperature/Time D->G H Improved Yield E->H F->H G->H

Caption: Workflow for troubleshooting low reaction yields.

Side_Reactions Potential Side Reaction Pathways A Methylenecyclohexane B Desired Reaction: Spiro[2.5]octane A->B Simmons-Smith C Side Reaction: Polymerization A->C D Side Reaction: Ring Expansion/Rearrangement B->D E Cause: Acidic Impurities, Water E->C F Cause: High Temperature, Lewis Acids F->D

Caption: Logical map of potential side reactions.

Technical Support Center: Optimization of Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spirocyclization reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during spirocyclization experiments in a question-and-answer format.

Q1: My spirocyclization reaction has a very low yield or is not proceeding at all. What are the potential causes and how can I troubleshoot this?

A1: Low to no product formation is a common issue that can stem from several factors. Systematically investigating the following aspects can help identify and resolve the problem:

  • Reagent and Catalyst Quality: Ensure the purity and activity of your starting materials, reagents, and catalyst. Degradation of reagents over time or contamination can significantly hinder the reaction.[1][2]

    • Solution: Use freshly purified reagents and solvents. If using a metal catalyst, ensure it has not been deactivated by exposure to air or moisture. Consider using a new batch of catalyst.

  • Reaction Conditions: Sub-optimal reaction conditions are a primary cause of low yields.

    • Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or products.[2][3]

      • Solution: Screen a range of temperatures. A stepwise increase in temperature can help identify the optimal point.

    • Concentration: Reactions run at very high or very low concentrations may not be optimal.

      • Solution: Vary the concentration of your limiting reagent.

    • Reaction Time: The reaction may not have been allowed to run to completion, or it may have proceeded to product decomposition with excessive time.

      • Solution: Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Atmosphere: Some spirocyclization reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture.[2][3]

    • Solution: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and anhydrous solvents.

Q2: I am observing the formation of significant side products in my reaction. What are common side reactions in spirocyclization and how can I minimize them?

A2: The formation of side products can significantly reduce the yield of the desired spirocycle. Common side reactions include:

  • Intermolecular Reactions: If the intramolecular spirocyclization is slow, intermolecular reactions between starting materials can become competitive.

    • Solution: Running the reaction at a lower concentration (high dilution conditions) can favor the intramolecular pathway.

  • Decomposition: Starting materials, intermediates, or the final product may be unstable under the reaction conditions.

    • Solution: As mentioned, optimizing temperature and reaction time is crucial. If the product is unstable, consider quenching the reaction earlier.[4]

  • Rearrangement Products: In some cases, the initial spirocyclic product can undergo rearrangement to a more stable, non-spirocyclic product. For example, spirocyclic cyclohexadienones can rearrange to phenols.[5]

    • Solution: Modifying the catalyst or solvent system may help to stabilize the desired product and prevent rearrangement.

Q3: The diastereoselectivity or enantioselectivity of my spirocyclization is poor. How can I improve the stereochemical outcome?

A3: Achieving high stereoselectivity is often a key challenge in spirocyclization. Consider the following factors:

  • Catalyst/Ligand: For catalyzed reactions, the choice of catalyst and ligand is paramount for controlling stereoselectivity.

    • Solution: Screen a variety of chiral ligands or catalysts. Minor changes to the ligand structure can have a significant impact on the stereochemical outcome.[6]

  • Solvent: The solvent can influence the transition state of the reaction and, consequently, the stereoselectivity.

    • Solution: A solvent screen is highly recommended. Aromatic solvents like toluene or xylene have been shown to improve diastereoselectivity in some cases.[7]

  • Temperature: Lowering the reaction temperature often leads to higher stereoselectivity by favoring the transition state with the lowest activation energy.

    • Solution: Attempt the reaction at lower temperatures, even if it requires longer reaction times.

  • Additives: The addition of co-catalysts or other additives can sometimes enhance stereoselectivity. For instance, the use of diphenyl phosphate (DPP) has been shown to improve diastereoselectivity in certain spirocyclizations of indolenines.[8]

Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent for my spirocyclization reaction?

A: Solvent choice is critical and highly dependent on the specific reaction mechanism. A good starting point is to consult literature for similar spirocyclization reactions. If such information is unavailable, a solvent screen is the best approach. Solvents are typically chosen based on their polarity, boiling point, and ability to solubilize the reactants. Common solvents for spirocyclization include toluene, xylene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN).

Q: What is the typical catalyst loading for a metal-catalyzed spirocyclization?

A: Catalyst loading can vary significantly, but a common starting point for optimization is between 1-10 mol%. For highly efficient catalysts, loadings can be as low as 0.1 mol%. It is advisable to start with a higher loading to ensure the reaction proceeds and then gradually decrease it to find the optimal level.

Q: My product appears to be decomposing on the silica gel column during purification. What should I do?

A: Product decomposition on silica gel is a common issue, especially for sensitive compounds.[3] Consider the following alternatives:

  • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) or an acid, depending on the stability of your compound.

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or a reverse-phase silica.

  • Other Purification Methods: If chromatography is not suitable, explore other purification techniques like recrystallization, distillation, or preparative TLC.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize key reaction parameters from various spirocyclization studies to provide a comparative overview.

Table 1: Effect of Catalyst on Spirocyclization Yield and Selectivity

EntryCatalystLigandSolventTemp (°C)Yield (%)Selectivity (dr or ee)
1Pd(OAc)₂(S)-BINAPToluene808592% ee
2Cu(OTf)₂BoxDCM259295:5 dr
3Rh₂(OAc)₄-DCE6078N/A
4PIDA/CuBr1,10-phenMeCNRT88N/A

Table 2: Effect of Solvent on Spirocyclization Yield and Diastereoselectivity

EntrySubstrateCatalystSolventYield (%)Diastereomeric Ratio (dr)
1Indolyl-ynoneAgOTfToluene95>20:1
2Indolyl-ynoneAgOTfDCM8210:1
3Indolyl-ynoneAgOTfTHF755:1
4Benzoxazine/Nitroalkene[RhCpCl₂]₂DCE92>20:1
5Benzoxazine/Nitroalkene[RhCpCl₂]₂MeOH6515:1

Experimental Protocols

Below is a generalized protocol for optimizing a metal-catalyzed spirocyclization reaction. This should be adapted based on the specific requirements of your reaction.

General Protocol for a Trial Spirocyclization Reaction

  • Glassware Preparation: A Schlenk flask and a magnetic stir bar are dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • To the cooled Schlenk flask, add the starting material (1.0 eq), the catalyst (e.g., 5 mol%), and the ligand (e.g., 6 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition:

    • Add the anhydrous solvent (e.g., 0.1 M concentration relative to the starting material) via a syringe.

    • If the other reactant is a liquid, add it dropwise via syringe at the desired reaction temperature. If it is a solid, it can be added with the other solids in step 2.

  • Reaction:

    • Stir the reaction mixture at the desired temperature.

    • Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium chloride or water).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Prepare Reagents & Glassware start->reagents setup Reaction Setup under Inert Atmosphere reagents->setup reaction Run Reaction at Set Temperature setup->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Continue quench Quench Reaction monitor->quench Complete extract Extraction quench->extract purify Purification (Chromatography) extract->purify end Isolated Product purify->end

Caption: A generalized experimental workflow for a spirocyclization reaction.

troubleshooting_logic start Low Yield? check_reagents Reagents/Catalyst OK? start->check_reagents check_conditions Reaction Conditions Optimized? check_reagents->check_conditions Yes solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents No check_atmosphere Inert Atmosphere? check_conditions->check_atmosphere Yes solution_temp Screen Temperature check_conditions->solution_temp No solution_atmosphere Use Anhydrous Conditions check_atmosphere->solution_atmosphere No poor_selectivity Poor Stereoselectivity? check_atmosphere->poor_selectivity Yes solution_time Optimize Reaction Time solution_temp->solution_time solution_selectivity Screen Catalysts/Solvents poor_selectivity->solution_selectivity Yes

Caption: A decision tree for troubleshooting common spirocyclization issues.

References

Technical Support Center: Diastereoselectivity in Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to diastereoselectivity in spiro compound synthesis.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is producing a low diastereomeric ratio (d.r.). What are the most common factors I should investigate to improve the selectivity?

A1: Low diastereoselectivity is a common issue in spiro compound synthesis. The primary factors influencing the diastereomeric ratio are the reaction temperature, the solvent, the presence and nature of a catalyst (often a Lewis acid), and the use of chiral auxiliaries. A systematic evaluation of these parameters is the most effective approach to improving your results. We recommend a step-by-step optimization approach, starting with the most easily adjustable parameters like temperature and solvent.

Q2: How does reaction temperature affect the diastereoselectivity of my spirocyclization?

A2: Temperature can have a significant impact on diastereoselectivity. Lowering the reaction temperature often leads to a higher diastereomeric ratio. This is because the transition states leading to the different diastereomers will have different energies, and at lower temperatures, the reaction is more likely to proceed through the lower energy transition state, thus favoring the formation of one diastereomer. In some cases, a non-linear relationship between temperature and diastereoselectivity is observed, where a specific temperature range provides the optimal outcome. Therefore, screening a range of temperatures, from low temperatures (e.g., -78°C) to elevated temperatures, is a crucial step in optimizing your reaction.

Q3: What role does the solvent play in determining the diastereoselectivity?

A3: The solvent can dramatically influence the diastereoselectivity of a reaction by stabilizing or destabilizing the different transition states.[1] Factors such as solvent polarity, viscosity, and the ability to form hydrogen bonds can all play a role. For instance, a change in solvent polarity can sometimes completely reverse the diastereoselectivity of a Michael addition reaction used in the synthesis of a spiro compound's precursors.[1] A thorough screening of a range of solvents with varying properties is therefore highly recommended.

Q4: Can a Lewis acid improve the diastereoselectivity of my reaction?

A4: Yes, Lewis acids are frequently used to enhance diastereoselectivity in spirocyclization reactions. They can coordinate to heteroatoms in the substrate, creating a more rigid transition state that favors the formation of one diastereomer over the other. The choice of Lewis acid is critical, as different Lewis acids can lead to different levels of selectivity, and in some cases, even opposite diastereomers. A screening of various Lewis acids (e.g., TiCl4, SnCl4, BF3·OEt2, Sc(OTf)3) is a valuable strategy for optimization.

Q5: What is a chiral auxiliary and how can it help control diastereoselectivity in spiro compound synthesis?

A5: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[2] After the desired stereocenter is created, the auxiliary is removed. In spiro compound synthesis, chiral auxiliaries can be used to control the formation of stereocenters with high diastereoselectivity. A variety of chiral auxiliaries are available, derived from natural products like amino acids and terpenes.[3] The choice of auxiliary will depend on the specific reaction and substrate.

Troubleshooting Guides

Problem: Poor Diastereomeric Ratio (d.r.)

If your reaction is producing a mixture of diastereomers with low selectivity, follow this troubleshooting guide.

Step 1: Temperature Optimization

The first and often most impactful parameter to adjust is the reaction temperature.

  • Experimental Protocol for Temperature Screening:

    • Set up a series of identical reactions in parallel.

    • Run each reaction at a different temperature. A good starting range is -78°C, -40°C, 0°C, room temperature (rt), and 50°C.

    • After a set reaction time, quench each reaction and determine the diastereomeric ratio by a suitable analytical method (e.g., 1H NMR, HPLC).

    • If a trend is observed, you can perform a more focused screen around the most promising temperature.

Step 2: Solvent Screening

The choice of solvent can have a profound effect on diastereoselectivity.

  • Experimental Protocol for Solvent Screening:

    • Select a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Methanol).

    • Set up a series of identical reactions in parallel, each in a different solvent.

    • Run the reactions at the optimal temperature determined in Step 1.

    • Determine the diastereomeric ratio for each reaction.

Step 3: Lewis Acid Screening

For reactions that can be catalyzed by a Lewis acid, screening different catalysts can lead to significant improvements.

  • Experimental Protocol for Lewis Acid Screening:

    • Choose a selection of common Lewis acids (e.g., TiCl4, SnCl4, BF3·OEt2, ZnCl2, Sc(OTf)3).

    • Set up parallel reactions, each with a different Lewis acid (typically 0.1 to 1.0 equivalents).

    • Run the reactions at the optimal temperature and in the optimal solvent from the previous steps.

    • Analyze the diastereomeric ratio for each reaction.

Step 4: Chiral Auxiliary Selection

If direct control of diastereoselectivity is challenging, employing a chiral auxiliary can be a powerful strategy.

  • General Considerations for Chiral Auxiliary Selection:

    • The choice of auxiliary is highly dependent on the reaction type. For example, Evans' oxazolidinones are commonly used for asymmetric aldol reactions, which can be a key step in the synthesis of spiroketal precursors.

    • Sulfur-based chiral auxiliaries have also shown great utility in various asymmetric transformations.[4]

    • The auxiliary should be easily attached to the substrate and readily cleaved under mild conditions without epimerization of the newly formed stereocenter.

Data Presentation: Optimizing Diastereoselectivity

The following tables provide examples of how reaction conditions can influence the diastereomeric ratio in spiro compound synthesis.

Table 1: Effect of Temperature and Solvent on a Spirocyclization Reaction

EntrySolventTemperature (°C)Diastereomeric Ratio (A:B)
1Toluenert1:1
2Toluene02:1
3Toluene-405:1
4Toluene-7810:1
5THF-7815:1
6CH2Cl2-788:1

Table 2: Effect of Lewis Acid on a Diastereoselective Cyclization

EntryLewis Acid (1.0 eq)Diastereomeric Ratio (A:B)
1None1.5:1
2BF3·OEt24:1
3TiCl412:1
4SnCl4>20:1
5ZnCl22:1

Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Poor Diastereoselectivity

Troubleshooting_Workflow start Start: Poor d.r. temp Step 1: Optimize Temperature (e.g., -78°C to 50°C) start->temp solvent Step 2: Screen Solvents (e.g., Toluene, THF, DCM) temp->solvent Optimal Temp Found lewis_acid Step 3: Screen Lewis Acids (if applicable) solvent->lewis_acid Optimal Solvent Found auxiliary Step 4: Consider Chiral Auxiliary lewis_acid->auxiliary Selectivity Still Low end End: Improved d.r. lewis_acid->end Good Selectivity Achieved auxiliary->end

Caption: A step-by-step workflow for troubleshooting and improving poor diastereomeric ratios.

Diagram 2: Factors Influencing Diastereoselectivity

Factors_Influencing_Diastereoselectivity center Diastereoselectivity in Spiro Synthesis temp Temperature temp->center solvent Solvent solvent->center catalyst Catalyst (e.g., Lewis Acid) catalyst->center auxiliary Chiral Auxiliary auxiliary->center substrate Substrate Structure substrate->center

Caption: Key experimental factors that can be modulated to control diastereoselectivity.

References

Technical Support Center: Stability of Strained Spiro Ring Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability challenges associated with strained spiro ring systems.

Frequently Asked Questions (FAQs)

Q1: What causes the instability in "strained" spiro ring systems?

A1: The instability, or high reactivity, of strained spiro ring systems originates from their significant ring strain. This is a combination of three main factors:

  • Angle Strain (Baeyer Strain): The bond angles within the small rings (e.g., cyclopropane, cyclobutane) deviate significantly from the ideal tetrahedral angle of 109.5°. This deviation forces the orbitals to have suboptimal overlap, creating weaker, higher-energy bonds.[1][2] For instance, the carbon-carbon bonds in a cyclopropane ring are forced into 60° angles, inducing substantial angle strain.[1]

  • Torsional Strain (Pitzer Strain): This occurs due to eclipsing interactions between adjacent bonds. In small, rigid rings, the bonds cannot rotate freely to adopt a staggered, more stable conformation.[2][3]

  • Transannular Strain (Prelog Strain): In some larger ring systems (7 to 13 members), puckering of the ring to relieve angle and torsional strain can cause atoms on opposite sides of the ring to come into close contact, resulting in steric hindrance.[1]

The combination of these strains results in high internal energy, making the molecule prone to reactions that release this energy.[4]

Q2: What are the most common degradation or rearrangement pathways for strained spirocycles?

A2: Strained spirocycles, particularly those containing small rings like epoxides or cyclopropanes, undergo several common transformations driven by the release of ring strain.[4]

  • Acid-Catalyzed Rearrangement: Lewis or Brønsted acids can catalyze the opening of a strained ring (like an epoxide) to form a carbocation intermediate. This intermediate can then undergo rearrangement, such as a pinacol-like shift, to form a more stable structure, like a cyclobutanone from an oxaspiro[2.2]pentane.[4] The formation of a stable carbonyl group often provides an additional thermodynamic driving force for this reaction.[4]

  • Base-Induced Elimination: Strong, sterically hindered bases can induce elimination reactions, leading to the formation of vinyl cyclopropanes. This pathway is also driven by the relief of strain upon opening an epoxide ring.[4]

  • Thermal Rearrangement: Highly strained systems can rearrange thermally. For example, certain spiro β-lactones can cleave to form a zwitterionic intermediate that subsequently ring-closes to yield furanones or butenolides.

Q3: How do substituents on the spiro ring system affect its stability?

A3: Substituents can have a profound impact on the stability and reactivity of the spiro core.

  • Electron-Donating Groups: Groups that can stabilize a positive charge, such as aryl groups, facilitate rearrangements that proceed through a carbocation intermediate. This stabilization lowers the activation energy for the rearrangement.

  • Electron-Withdrawing Groups: These groups can destabilize carbocation intermediates, potentially favoring alternative reaction pathways like nucleophilic addition instead of rearrangement.

  • Steric Bulk: Bulky substituents can influence which reaction pathway is favored. For example, in base-induced eliminations, the choice of a sterically demanding base can determine which proton is abstracted, leading to different regioisomeric products.[4]

Q4: What are the implications of using strained spirocycles in drug development?

A4: Strained spirocycles are attractive scaffolds in medicinal chemistry because their rigid, three-dimensional structures can improve binding affinity and selectivity for protein targets.[5] They can also enhance physicochemical properties like solubility and metabolic stability.[5][6] However, their inherent reactivity poses a significant challenge. The same strain that provides conformational rigidity can lead to poor chemical stability, potentially causing the drug molecule to degrade during synthesis, purification, formulation, or storage.[5] This reactivity could also lead to undesirable covalent binding with biological macromolecules in vivo, which is a potential toxicity concern.[5] Therefore, a careful balance must be struck between conformational rigidity and chemical stability.

Troubleshooting Guides

Problem 1: My spirocyclization reaction has a very low yield.

Potential Cause Troubleshooting Suggestion
Moisture or Air Sensitivity Many reactions, especially those involving organometallic reagents or strong bases, are sensitive to moisture and oxygen. Ensure all glassware is rigorously flame- or oven-dried, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1][7]
Incorrect Reagent Purity/Activity Reagents, especially catalysts or starting materials that have been stored for a long time, may have degraded. Use freshly purified reagents and solvents.[6][7]
Suboptimal Reaction Temperature The reaction temperature may be too high, causing decomposition of the product or starting materials, or too low, leading to an incomplete reaction.[1][7] Perform small-scale experiments to screen a range of temperatures.
Slow Reagent Addition Adding a reactive reagent too quickly can lead to localized high concentrations, promoting side reactions or decomposition.[8] Use a syringe pump for slow, controlled addition of critical reagents.
Product Instability The desired spirocyclic product may be unstable under the reaction conditions and could be decomposing or rearranging as it forms. Monitor the reaction by TLC or LC-MS at multiple time points. If decomposition is observed, consider quenching the reaction earlier, even if starting material remains.[6]
Inefficient Purification The product may be lost during workup or chromatography. Strained spirocycles can be sensitive to silica gel (which is acidic). Consider using deactivated (e.g., with triethylamine) or alternative stationary phases like alumina.[6]

Problem 2: My strained spirocycle decomposes or rearranges during purification or workup.

Potential Cause Troubleshooting Suggestion
Acid Sensitivity The compound may be rearranging due to exposure to acid. This is common for systems like oxaspiro[2.2]pentanes.[4] Avoid acidic quench/workup steps (e.g., using HCl). Use a neutral or slightly basic wash (e.g., saturated NaHCO₃ solution). If using silica gel chromatography, consider neutralizing the silica by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.
Thermal Instability The compound may be sensitive to heat. Avoid high temperatures during solvent removal. Use a rotary evaporator with a low-temperature water bath and remove the final traces of solvent under high vacuum at room temperature.
Nucleophilic Attack During workup, nucleophiles (e.g., water, alcohols from solvents) may be attacking the strained ring. Ensure workup procedures are performed quickly and at low temperatures.

Problem 3: My purified spiro compound is unstable and degrades upon storage.

Potential Cause Troubleshooting Suggestion
Trace Acid/Base Contamination Residual acidic or basic impurities from the purification process can catalyze degradation over time. Ensure the final compound is free of such impurities. Co-evaporation with a neutral, volatile solvent can sometimes help remove trace acids.
Air/Light Sensitivity The compound may be susceptible to oxidation or photolytic degradation. Store the compound under an inert atmosphere (e.g., Argon) in an amber vial to protect it from light.
Thermal Decomposition The compound may be inherently thermally unstable. Store samples at low temperatures (-20°C or -80°C) to slow the rate of decomposition.[6] If possible, store the compound neat (without solvent).[6]

Quantitative Data

The stability of a cyclic molecule is inversely related to its ring strain energy. A higher strain energy indicates greater instability and reactivity.

Table 1: Comparison of Ring Strain Energies in Cycloalkanes and a Spiroalkane

CompoundStructureRing Size(s)Total Strain Energy (kcal/mol)Strain Energy per CH₂ Group (kcal/mol)
CyclopropaneC₃H₆327.59.2
CyclobutaneC₄H₈426.36.6
CyclopentaneC₅H₁₀56.21.2
CyclohexaneC₆H₁₂600
Spiro[2.2]pentaneC₅H₈3, 365.1N/A

(Data sourced and compiled from various sources referencing heats of combustion and computational studies.[2][3][9])

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability and decomposition profile of a strained spiro compound.[10][11][12]

1. Objective: To determine the temperature at which the spiro compound begins to decompose.

2. Materials & Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity inert gas (e.g., Nitrogen, Argon)

  • Sample pan (e.g., alumina, platinum)

  • Microbalance

  • Spiro compound sample (typically 5-10 mg)

3. Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified spiro compound into a clean, tared TGA sample pan.[12]
  • Instrument Setup:
  • Place the sample pan onto the TGA balance mechanism.
  • Seal the furnace chamber.
  • Purge the system with the inert gas (e.g., nitrogen at 20-50 mL/min) for at least 30 minutes to ensure an oxygen-free atmosphere.[12]
  • Thermal Program:
  • Set the initial temperature to ambient (~25°C).
  • Program a heating ramp at a constant rate, typically 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 500°C).[13]
  • Record the sample mass as a function of temperature.
  • Data Analysis:
  • Plot the percentage of initial mass versus temperature. This is the TGA curve.
  • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated as the intersection of the tangent of the baseline with the tangent of the decomposition step.
  • The resulting thermogram provides a clear profile of the compound's thermal stability.[14]

4. Interpretation Notes for Strained Spirocycles:

  • A low Tonset indicates poor thermal stability.

  • Multiple mass loss steps may indicate a multi-stage decomposition process, possibly involving an initial rearrangement followed by fragmentation.

Protocol 2: Stability-Indicating HPLC Method for Purity and Degradation Analysis

This protocol describes the development of a High-Performance Liquid Chromatography (HPLC) method to separate a spiro compound from its potential degradants.[15][16]

1. Objective: To quantify the purity of a spiro compound and monitor its degradation over time under various stress conditions.

2. Materials & Equipment:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase HPLC column (e.g., C18, 150 x 4.6 mm, 5 µm).

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water).

  • Buffers (e.g., ammonium acetate, phosphate buffer).

  • Spiro compound sample.

  • Forced degradation equipment (oven, UV lamp, acid/base/oxidizing agent solutions).

3. Methodology:

  • Forced Degradation Study (Stress Testing):
  • Prepare solutions of the spiro compound (~1 mg/mL) in a suitable solvent.
  • Expose separate aliquots to various stress conditions to intentionally generate degradation products:[16][17]
  • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.
  • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C.
  • Oxidative: Add 3% H₂O₂ at room temperature.
  • Thermal: Heat the solid compound at a temperature below its melting point (e.g., 80°C).[17]
  • Photolytic: Expose the solution to UV light.
  • Take samples at various time points (e.g., 2, 8, 24 hours), neutralize if necessary, and dilute for analysis.
  • Initial HPLC Method Development:
  • Mobile Phase: Start with a simple gradient, such as 10-90% Acetonitrile in water (with 0.1% formic acid or a buffer for pH control) over 20 minutes.[18]
  • Column: A standard C18 column is a good starting point.
  • Detection: Monitor at a wavelength where the parent compound has strong absorbance, or use a PDA detector to scan a range of wavelengths.
  • Injection: Inject the stressed samples.
  • Method Optimization:
  • Adjust the gradient slope, mobile phase composition (e.g., switching from Acetonitrile to Methanol can alter selectivity), and buffer pH to achieve baseline separation between the parent spiro compound peak and all degradant peaks.[15]
  • The goal is a "stability-indicating" method where all degradation products are resolved from the main peak.[15]
  • Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[19]

4. Interpretation Notes for Strained Spirocycles:

  • Strained spirocycles are often non-polar; a reversed-phase method is usually appropriate.

  • Be aware that the compound might degrade on the column itself if the mobile phase is too acidic or basic. Screen different pH values for the mobile phase.

  • The appearance of new peaks in the chromatograms of stressed samples confirms the formation of degradation products. Tracking the decrease in the parent peak area provides a quantitative measure of stability.

Visualizations

Troubleshooting_Low_Yield cluster_investigate Investigate Root Cause start Low Reaction Yield Observed check_lit Re-check Literature Procedure & Stoichiometry start->check_lit check_reagents Verify Reagent Purity & Activity check_lit->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_workup Analyze Workup & Purification (Losses, Decomposition) check_conditions->check_workup outcome_ok Yield Improves check_workup->outcome_ok Error found & corrected outcome_fail Yield Still Low check_workup->outcome_fail No obvious errors investigate_kinetics Monitor Reaction Profile (TLC, in-situ IR) outcome_fail->investigate_kinetics investigate_side_products Identify Side Products (NMR, LC-MS) investigate_stability Test Product Stability Under Reaction Conditions investigate_side_products->investigate_stability investigate_stability->outcome_ok New strategy developed investigate_kinetics->investigate_side_products

Caption: Troubleshooting workflow for low-yield spirocyclization reactions.

Rearrangement_Pathway cluster_reactants Reactants spiro Oxaspiro[2.2]pentane intermediate Carbocation Intermediate (Stabilized) spiro->intermediate Protonation/ Coordination acid Lewis or Brønsted Acid (H⁺) acid->intermediate rearrangement Pinacol-like Rearrangement (Ring Expansion) intermediate->rearrangement Strain release driving force product Cyclobutanone (More Stable Product) rearrangement->product

Caption: Acid-catalyzed rearrangement of oxaspiro[2.2]pentane to a cyclobutanone.

Stability_Analysis_Decision_Tree start Need to Assess Spirocycle Stability q1 Is the primary concern thermal decomposition? start->q1 q2 Is the primary concern degradation in solution (e.g., hydrolysis)? q1->q2 No tga Use Thermogravimetric Analysis (TGA) q1->tga Yes hplc Develop Stability-Indicating HPLC Method q2->hplc Yes, for quantitative analysis & purity nmr Use NMR Spectroscopy (Monitor sample over time) q2->nmr Yes, for structural ID of degradants other Consider other methods (e.g., GC-MS for volatile compounds) q2->other No hplc->other If degradants are complex or volatile nmr->other If degradants are complex or volatile

Caption: Decision tree for selecting an appropriate stability analysis method.

References

Technical Support Center: Scalable Purification of Spiro Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the scalable purification of spiro intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these structurally complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for purifying spiro intermediates?

A1: The primary scalable purification methods for spiro intermediates include:

  • Supercritical Fluid Chromatography (SFC): Increasingly the method of choice for chiral separations at a preparative scale due to its high throughput, reduced solvent consumption, and faster run times compared to traditional HPLC.[1][2]

  • Preparative High-Performance Liquid Chromatography (HPLC): A well-established technique for purifying compounds, including spiro intermediates. It can be scaled up but often involves higher solvent consumption and longer run times than SFC.[2]

  • Flash Column Chromatography: A rapid and cost-effective method for routine purification, particularly for achiral separations or when the desired compound is the major component. It is highly scalable.[3][4]

  • Crystallization: A powerful technique for obtaining high-purity compounds, especially for final API purification. It is highly scalable and can be more cost-effective than chromatographic methods at a large scale.[5][6][7]

Q2: How do I choose the best purification method for my spiro intermediate?

A2: The choice of purification method depends on several factors, including the scale of the purification, the nature of the impurities, whether the separation is chiral or achiral, and the stability of the spiro intermediate. The following decision tree can guide your selection process:

G start Start: Crude Spiro Intermediate is_chiral Is Chiral Separation Required? start->is_chiral scale What is the purification scale? is_chiral->scale Yes achiral_scale What is the purification scale? is_chiral->achiral_scale No sfc Preparative SFC scale->sfc Small to Medium Scale hplc Preparative HPLC scale->hplc Small to Medium Scale crystallization Crystallization scale->crystallization Large Scale flash Flash Chromatography achiral_scale->flash Small to Medium Scale achiral_scale->crystallization Large Scale small_scale < 1 g medium_scale 1 g - 100 g large_scale > 100 g achiral_small_scale < 10 g achiral_medium_scale 10 g - 1 kg achiral_large_scale > 1 kg

Caption: Decision tree for selecting a purification method.

Q3: What makes Supercritical Fluid Chromatography (SFC) a good choice for spiro intermediates?

A3: SFC is particularly well-suited for purifying spiro intermediates, especially chiral ones, for several reasons:

  • High Throughput: The low viscosity of supercritical CO2 allows for faster flow rates and shorter run times compared to HPLC.[2][8]

  • Reduced Solvent Consumption: Replacing a large portion of the organic mobile phase with CO2 makes SFC a "greener" and more cost-effective technology.[2]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase HPLC, which can be advantageous for separating complex mixtures.

  • Faster Sample Recovery: The CO2 in the mobile phase evaporates upon depressurization, leaving the purified compound in a smaller volume of co-solvent, which significantly reduces the time required for solvent removal.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of spiro intermediates.

Chromatography (SFC, HPLC, Flash)
Problem Potential Cause Solution
Poor resolution of diastereomers Inadequate stationary phase selectivity.Screen different stationary phases (e.g., silica, cyano, or specialized phases like porous graphitic carbon). Chiral columns can also be effective for separating diastereomers.[2]
Non-optimal mobile phase.For normal phase, try different solvent systems. For SFC, screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives.
Poor enantioselectivity in chiral SFC/HPLC Incorrect chiral stationary phase (CSP).Screen a variety of polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) as they have a high success rate for a wide range of compounds.[10]
Sub-optimal mobile phase conditions.Optimize the co-solvent and additives. For basic compounds, adding a basic additive like diethylamine can improve peak shape and resolution. For acidic compounds, an acidic additive may be necessary.
Temperature fluctuations.Ensure the column temperature is controlled, as temperature can affect chiral recognition.
Compound degradation on silica gel (e.g., spiroketal instability) Acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%).[11] Alternatively, use a less acidic stationary phase like alumina or a bonded phase.
Prolonged contact time with the stationary phase.Increase the flow rate or use a stronger eluent to reduce the time the compound spends on the column.
Peak fronting or tailing Column overload.Reduce the amount of sample loaded onto the column.
Inappropriate sample solvent.Dissolve the sample in a solvent that is weaker than the mobile phase.[12]
Secondary interactions with the stationary phase.For basic compounds, add a small amount of a basic modifier to the mobile phase. For acidic compounds, add an acidic modifier.
High backpressure Column blockage.Filter the sample before injection. Use a guard column to protect the analytical or preparative column.[13]
Precipitated sample in the system.Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.
Crystallization
Problem Potential Cause Solution
Failure to crystallize Solution is not supersaturated.Concentrate the solution by evaporating some of the solvent. Cool the solution slowly.
Insufficient nucleation sites.Add seed crystals of the pure compound. Scratch the inside of the flask with a glass rod to create nucleation sites.
Formation of oil instead of crystals Solution is too supersaturated.Add a small amount of solvent to dissolve the oil and then cool the solution more slowly.
Impurities inhibiting crystal growth.Try to further purify the material by another method (e.g., flash chromatography) before crystallization.
Low purity of crystals Impurities are co-crystallizing or trapped in the crystal lattice.Perform a recrystallization. Ensure slow cooling to allow for selective crystal growth.
Inefficient washing of crystals.Wash the crystals with a small amount of cold, fresh solvent in which the compound has low solubility.
Poor yield Compound is too soluble in the crystallization solvent.Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Consider using an anti-solvent to induce precipitation.
Crystals are too fine and pass through the filter.Allow the crystals to grow larger by cooling the solution more slowly. Use a finer filter paper.

Data Presentation: Comparison of Purification Methods

The following tables provide a comparative overview of different scalable purification methods for spiro intermediates based on typical performance metrics.

Table 1: Chiral Purification of a Racemic Spiro Intermediate (10 g scale)

MethodPurity of Enantiomer 1 (%)Yield of Enantiomer 1 (%)Throughput ( g/hour )Solvent Consumption (L)
Preparative SFC >99.585-950.5 - 2.05 - 15 (including CO2)
Preparative HPLC >99.580-900.1 - 0.520 - 50

Note: Data is generalized from multiple sources and can vary significantly based on the specific compound and optimized conditions.

Table 2: Achiral Purification of a Spiro Intermediate with 15% Impurity (100 g scale)

MethodPurity of Final Product (%)Yield (%)Time (hours)Cost
Flash Chromatography 95 - 9885 - 954 - 8Low
Crystallization >99.590 - 9812 - 24Very Low (at scale)

Experimental Protocols

Protocol 1: Scalable Chiral Purification by Preparative SFC

This protocol outlines a general workflow for the scalable chiral purification of a spiro intermediate using preparative SFC.

G start Start: Racemic Spiro Intermediate analytical_screen 1. Analytical Method Development: - Screen chiral stationary phases (CSPs). - Screen co-solvents (e.g., MeOH, EtOH, IPA). - Screen additives (if necessary). start->analytical_screen optimize 2. Method Optimization: - Select best CSP and mobile phase. - Optimize isocratic conditions for speed and resolution. analytical_screen->optimize scale_up 3. Scale-up Calculation: - Calculate preparative flow rate and injection volume based on column dimensions. optimize->scale_up prep_run 4. Preparative SFC Run: - Use stacked injections for increased throughput. scale_up->prep_run fraction_collection 5. Fraction Collection: - Collect enantiomers based on UV or MS signal. prep_run->fraction_collection analysis 6. Purity Analysis: - Analyze collected fractions by analytical SFC or HPLC. fraction_collection->analysis evaporation 7. Solvent Evaporation: - Evaporate co-solvent to obtain pure enantiomers. analysis->evaporation end End: Pure Enantiomers evaporation->end

Caption: Workflow for preparative SFC purification.

Detailed Steps:

  • Analytical Method Development:

    • Dissolve the racemic spiro intermediate in a suitable solvent (e.g., methanol).

    • Screen a set of chiral stationary phases (e.g., polysaccharide-based columns) using a generic gradient method on an analytical SFC system.

    • Evaluate different co-solvents (methanol, ethanol, isopropanol) to find the best selectivity.

    • If peak shape is poor, screen acidic or basic additives.

  • Method Optimization:

    • Based on the screening results, select the column and mobile phase that provide the best separation.

    • Develop an isocratic method that provides a resolution (Rs) of >1.5 between the enantiomers with a short run time.

  • Scale-up Calculation:

    • Use the analytical method to calculate the loading capacity and scale up the flow rate and injection volume for the preparative column.

  • Preparative SFC Run:

    • Equilibrate the preparative SFC system with the optimized mobile phase.

    • Perform stacked injections of the crude material to maximize throughput.

  • Fraction Collection:

    • Collect the separated enantiomers into individual fractions.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using the analytical SFC method.

  • Solvent Evaporation:

    • Combine the pure fractions for each enantiomer and evaporate the co-solvent to obtain the final products.

Protocol 2: Purification by Crystallization

This protocol provides a general procedure for the purification of a spiro intermediate by crystallization.

Detailed Steps:

  • Solvent Selection:

    • Choose a solvent or solvent system in which the spiro intermediate has high solubility at elevated temperatures and low solubility at room temperature or below. This is often determined through small-scale solubility tests.

  • Dissolution:

    • In a suitable flask, add the crude spiro intermediate and the chosen solvent.

    • Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • If crystals do not form, induce crystallization by adding a seed crystal or by scratching the inner surface of the flask at the liquid-air interface.

    • Once crystallization begins, do not disturb the flask.

  • Complete Crystallization:

    • After the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Spiro[2.5]octane-5-carboxylic acid Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with Spiro[2.5]octane-5-carboxylic acid during research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of this compound in aqueous solutions?

Q2: Why is my this compound not dissolving in water?

A2: The limited aqueous solubility is expected due to the hydrophobic nature of the spiro-octane ring system, which dominates the molecule's properties over the single polar carboxylic acid group. At neutral pH, the carboxylic acid is primarily in its non-ionized, less soluble form.

Q3: What general strategies can be employed to improve the solubility of a poorly soluble carboxylic acid like this one?

A3: Common techniques to enhance the solubility of poorly soluble drugs and carboxylic acids include pH adjustment, the use of co-solvents, salt formation, particle size reduction, and the formation of solid dispersions or complexes.[2][3][4][5][6] The selection of the most suitable method depends on the specific requirements of your experiment, such as the desired final concentration, the solvent system compatibility, and the intended application.

Troubleshooting Guide

Issue 1: The compound precipitates out of my aqueous buffer.
  • Question: I dissolved this compound in an organic solvent and then diluted it into my aqueous buffer, but it immediately crashed out. What should I do?

  • Answer: This is a common issue when moving a poorly soluble compound from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several approaches to troubleshoot this problem:

    • pH Adjustment: The solubility of carboxylic acids is highly dependent on pH. By increasing the pH of the aqueous buffer above the pKa of the carboxylic acid group (typically around 4-5), you can deprotonate it to the more soluble carboxylate salt.[7] We recommend a systematic screening of pH values.

    • Co-solvent System: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase the solubility of your compound.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). It is crucial to determine the optimal ratio of co-solvent to aqueous buffer that maintains solubility without negatively impacting your experiment.

    • Slower Addition/Mixing: Slower, dropwise addition of the organic stock solution into the vigorously stirred aqueous buffer can sometimes prevent immediate precipitation by allowing for more controlled mixing and dispersion.

Issue 2: I need to achieve a higher concentration in my formulation.
  • Question: Standard pH adjustment and co-solvents are not providing the high concentration of this compound that I require for my in-vivo studies. What are more advanced options?

  • Answer: To achieve higher concentrations, you may need to explore more advanced formulation strategies:

    • Salt Formation: Converting the carboxylic acid to a stable salt form can significantly improve its aqueous solubility and dissolution rate. Common counterions for forming salts with carboxylic acids include sodium, potassium, and calcium. This requires isolating the salt form as a solid before dissolution.

    • Solid Dispersions: Creating a solid dispersion of your compound in a water-soluble carrier can enhance its dissolution rate and apparent solubility.[6] This involves dissolving both the compound and a carrier (e.g., a polymer like PVP or PEG) in a common solvent and then removing the solvent.

    • Complexation: The use of cyclodextrins can encapsulate the hydrophobic spiro-octane moiety of your molecule, forming an inclusion complex with improved aqueous solubility.[3]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvent Systems (For Illustrative Purposes)

Solvent SystemTemperature (°C)pHEstimated Solubility (mg/mL)
Deionized Water257.0< 0.1
Phosphate Buffered Saline (PBS)257.4< 0.1
PBS with 10% Ethanol257.40.5 - 1.0
PBS with 20% Ethanol257.41.5 - 2.5
Deionized Water259.05.0 - 10.0
0.1 N NaOH2513.0> 20.0

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 10.0 (e.g., acetate, phosphate, and borate buffers).

  • Sample Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Co-solvent Solubility Screening
  • Prepare Co-solvent Mixtures: Prepare various mixtures of a co-solvent (e.g., ethanol) with an aqueous buffer (e.g., PBS pH 7.4) at different ratios (e.g., 5%, 10%, 20%, 50% v/v).

  • Sample Addition: Add an excess amount of this compound to each co-solvent mixture.

  • Equilibration and Quantification: Follow steps 3-5 from the pH-Dependent Solubility Determination protocol.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound check_pH Is the aqueous medium buffered? start->check_pH adjust_pH Increase pH > pKa (e.g., pH > 7.4) check_pH->adjust_pH Yes check_pH->adjust_pH No, buffer first check_solubility1 Solubility Improved? adjust_pH->check_solubility1 add_cosolvent Introduce a water-miscible co-solvent (e.g., Ethanol, PEG) check_solubility1->add_cosolvent No end_success End: Problem Resolved check_solubility1->end_success Yes check_solubility2 Sufficient Solubility Achieved? add_cosolvent->check_solubility2 advanced_methods Consider Advanced Formulation Strategies check_solubility2->advanced_methods No check_solubility2->end_success Yes salt_formation Salt Formation advanced_methods->salt_formation solid_dispersion Solid Dispersion advanced_methods->solid_dispersion complexation Complexation with Cyclodextrins advanced_methods->complexation end_further_dev End: Requires Further Formulation Development salt_formation->end_further_dev solid_dispersion->end_further_dev complexation->end_further_dev

A decision workflow for troubleshooting the solubility of this compound.

Signaling_Pathway_Placeholder cluster_solubilization General Solubilization Approaches for Carboxylic Acids A Poorly Soluble Carboxylic Acid (R-COOH) B Deprotonation (pH > pKa) R-COOH + OH- -> R-COO- + H2O A->B pH Adjustment D Co-solvent Addition A->D Polarity Modification E Salt Formation (e.g., with Na+, K+) A->E Chemical Modification C Increased Aqueous Solubility B->C D->C E->C

Key strategies for enhancing the aqueous solubility of carboxylic acids.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Spiro[2.5]octane-5-carboxylic Acid and Other Cyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rigid, three-dimensional structures of cyclic carboxylic acids present a compelling starting point for the development of novel therapeutics. Their constrained conformations can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comparative overview of the biological activities of Spiro[2.5]octane-5-carboxylic acid alongside other notable cyclic carboxylic acids, namely cyclohexanecarboxylic acid and cyclopropanecarboxylic acid. While direct comparative studies are limited, this document synthesizes available experimental data to highlight the distinct and overlapping pharmacological profiles of these structural classes.

Executive Summary

Spirocyclic scaffolds, such as that in this compound, are of significant interest in medicinal chemistry due to their unique three-dimensional geometries which can effectively improve physicochemical and biological properties.[1] This guide explores the reported biological activities of this spiro compound in the context of the more broadly studied cyclohexanecarboxylic and cyclopropanecarboxylic acids. The available data, primarily from in vitro studies, suggests that these cyclic carboxylic acids exhibit a range of activities including anticancer, antioxidant, antimicrobial, and enzyme inhibition. A key emerging theme is the potential for some of these molecules to modulate the activity of G-protein-coupled receptors (GPCRs), a major class of drug targets.

Data Presentation: A Comparative Look at Biological Activities

The following tables summarize the quantitative data available for various derivatives of the cyclic carboxylic acids discussed. It is important to note that these data points are from different studies and assays, and therefore do not represent a direct head-to-head comparison.

Table 1: Biological Activity of Spiro Compounds

Compound ClassBiological ActivityAssayTest SystemIC50/EC50/MIC
SpirooxindolesAntioxidantDPPH assay-EC50: 0.98 - 13.00 mM
SpirooxindolesAntioxidantABTS test-EC50: 0.98 - 1.55 mM
Spiro heterocyclesAnticancerMTT assayHCT116, PC3, HL60, SNB19 cell linesIC50: 49.72 - 101 µM
Spiro-fused tryptanthrinesAnticancerMTS assayK562, HeLa cell linesIC50: 1.9 - 47.0 µg/mL

Table 2: Biological Activity of Cyclohexanecarboxylic Acid Derivatives

Compound ClassBiological ActivityAssayTest SystemIC50/MIC
Amidrazone derivativesAntimicrobialMIC determinationYersinia enterocoliticaMIC: 64 - 128 µg/mL
Thiazole analogsDGAT1 InhibitionEnzyme assay-IC50: 14.8 nM

Table 3: Biological Activity of Cyclopropanecarboxylic Acid Derivatives

Compound ClassBiological ActivityAssayTest SystemActivity Metric
(2-phenylcyclopropyl)carbonyl derivativesEnzyme Inhibition (PEP)Enzymatic assayRat cortexIC50: 0.9 nM
Pyrethroids (e.g., bioallethrin)Insecticidal-Various insectsHigh activity
1-Aminocyclopropanecarboxylic acid (ACC)Phytohormone precursorPlant growth assaysPlantsRegulates growth

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays mentioned in the context of cyclic carboxylic acids.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: The test compound is dissolved in a solvent to prepare various concentrations. An aliquot of the test compound solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: The plate is incubated to allow the viable cells to metabolize the MTT into formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a plate reader.

  • IC50 Determination: The absorbance values are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

GPCR Activity Assessment: cAMP Assay

Cyclic AMP (cAMP) is a key second messenger in many GPCR signaling pathways. Assays measuring changes in intracellular cAMP levels are widely used to screen for GPCR agonists and antagonists.

  • Cell Culture: Cells expressing the GPCR of interest are cultured in appropriate media.

  • Compound Incubation: The cells are treated with the test compounds (potential agonists or antagonists). For antagonist screening, cells are co-incubated with a known agonist.

  • Cell Lysis: After a specific incubation time, the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysate is quantified using various methods, such as competitive immunoassays (e.g., ELISA) or reporter gene assays.

  • Data Analysis: The results are analyzed to determine the effect of the test compounds on cAMP levels, allowing for the identification of agonists (which increase or decrease cAMP, depending on the G-protein coupling) and antagonists (which block the effect of an agonist).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental processes, the following diagrams are provided in the DOT language.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Cyclic Carboxylic Acid (Ligand) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A generalized G-protein-coupled receptor (GPCR) signaling pathway.

Experimental_Workflow cluster_compound_prep Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Cyclic Carboxylic Acid (Test Compound) Serial_Dilution Serial Dilutions Compound->Serial_Dilution Treatment Treatment with Compound Serial_Dilution->Treatment Cell_Culture Cell Culture (e.g., Cancer Cells) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Measurement Data Measurement (e.g., Absorbance) Incubation->Measurement Data_Analysis IC50 / EC50 Determination Measurement->Data_Analysis

Caption: A typical workflow for in vitro biological activity screening.

Concluding Remarks and Future Directions

The exploration of cyclic carboxylic acids, including the intriguing this compound, holds considerable promise for the identification of new drug leads. While the currently available data points to diverse biological activities, the field would greatly benefit from direct, systematic comparative studies. Future research should focus on screening these compounds against a common panel of biological targets and cell lines to enable a more definitive structure-activity relationship analysis. In particular, investigating their effects on a broader range of GPCRs could unveil novel therapeutic opportunities. The unique conformational constraints imposed by the spirocyclic scaffold may offer advantages in terms of target selectivity and potency that warrant deeper investigation.

References

Validating the Mechanism of Action of Spiro[2.5]octane-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the mechanism of action of novel spiro[2.5]octane-based compounds, a class of molecules recognized for their three-dimensional architecture, which can be advantageous in drug design.[1][2] The inherent rigidity and unique spatial arrangement of the spirocyclic scaffold can lead to improved potency and selectivity for their biological targets.[1]

For the purpose of this guide, we will use a hypothetical spiro[2.5]octane-based compound, SKI-789 , designed as a kinase inhibitor targeting MEK1, a critical component of the MAPK/ERK signaling pathway. Its performance will be compared against Selumetinib , an established MEK1 inhibitor. This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and detailed experimental methodologies.

Comparative Performance Data

The efficacy of a novel compound is first assessed through quantitative measures of its potency. Below is a summary of the in vitro and cellular potency of SKI-789 compared to the known MEK1 inhibitor, Selumetinib. Lower IC50 and EC50 values are indicative of higher potency.[3]

CompoundTargetAssay TypeIC50 (nM)Cellular EC50 (nM)
SKI-789 MEK1In Vitro Kinase Assay15150
Selumetinib MEK1In Vitro Kinase Assay14100

IC50: The half-maximal inhibitory concentration in a biochemical assay.[3][4][5] EC50: The half-maximal effective concentration in a cell-based assay.[3]

Experimental Protocols for Mechanism of Action Validation

To validate that SKI-789 achieves its therapeutic effect by directly engaging and inhibiting its intended target, a series of experiments are essential. The following are detailed protocols for key validation assays.

In Vitro MEK1 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.[6][7]

Objective: To quantify the IC50 value of SKI-789 against MEK1.

Materials:

  • Recombinant human MEK1 enzyme

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)

  • ATP (at a concentration equal to the Km for MEK1)

  • Substrate (e.g., inactive ERK2)

  • SKI-789 and Selumetinib (serial dilutions)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Protocol:

  • Prepare serial dilutions of SKI-789 and Selumetinib in DMSO, then further dilute in kinase buffer.

  • Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the MEK1 enzyme and its substrate (ERK2) in kinase buffer to each well.

  • Incubate the plate for 20 minutes at room temperature to allow compound binding to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.[8]

  • Allow the reaction to proceed for 60 minutes at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound directly binds to its target protein within the complex environment of a cell.[9][10] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][11]

Objective: To confirm the direct engagement of SKI-789 with MEK1 in intact cells.

Materials:

  • Human cancer cell line expressing MEK1 (e.g., A375)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • SKI-789 and DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 384-well PCR plates

  • Thermocycler

  • SDS-PAGE and Western blot reagents

Protocol:

  • Culture A375 cells to ~80% confluency.

  • Treat the cells with either a high concentration of SKI-789 (e.g., 10 µM) or DMSO (vehicle control) and incubate for 1-2 hours at 37°C.[10][12]

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) using a thermocycler, followed by cooling for 3 minutes at 25°C.[12]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[11]

  • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation (20,000 x g for 20 minutes at 4°C).[11]

  • Collect the supernatant and analyze the amount of soluble MEK1 by Western blot.

  • Increased abundance of soluble MEK1 in the SKI-789-treated samples at higher temperatures compared to the DMSO control indicates target engagement.

Western Blot Analysis of Downstream Signaling

This assay validates the mechanism of action by measuring the compound's effect on the phosphorylation status of downstream proteins in the signaling pathway.[13][14]

Objective: To confirm that SKI-789 inhibits MEK1 activity in cells by assessing the phosphorylation of its direct substrate, ERK.

Materials:

  • Human cancer cell line (e.g., A375)

  • SKI-789 and Selumetinib (serial dilutions)

  • Growth factor (e.g., EGF) to stimulate the pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-MEK1, and anti-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed A375 cells and allow them to attach overnight.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with increasing concentrations of SKI-789 or Selumetinib for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the MAPK pathway.

  • Wash the cells with cold PBS and lyse them with lysis buffer.[15]

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[15]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-p-ERK and anti-Actin) overnight at 4°C.[15]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • A dose-dependent decrease in the p-ERK signal (normalized to t-ERK or Actin) in SKI-789-treated cells confirms the inhibition of MEK1 signaling.

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental processes.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR GRB2 GRB2 EGFR->GRB2 SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Factors Transcription Factors ERK->Transcription Factors SKI-789 SKI-789 SKI-789->MEK1 Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: The MAPK/ERK signaling pathway with the inhibitory action of SKI-789 on MEK1.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation a 1. In Vitro Kinase Assay b Determine IC50 a->b c 2. Cellular Thermal Shift Assay (CETSA) d Confirm Target Engagement b->d c->d e 3. Western Blot Analysis d->e f Validate Downstream Inhibition e->f end_node Mechanism Validated f->end_node start Hypothesis: SKI-789 inhibits MEK1 start->a

Caption: Experimental workflow for validating the mechanism of action of SKI-789.

G compound_SKI SKI-789 Scaffold: Spiro[2.5]octane Potency (IC50): 15 nM Target Engagement: Confirmed (CETSA) comparison vs compound_SKI->comparison compound_Selumetinib Selumetinib Scaffold: Non-spirocyclic Potency (IC50): 14 nM Target Engagement: Established compound_Selumetinib->comparison conclusion Conclusion: SKI-789 is a potent, on-target MEK1 inhibitor with comparable in vitro activity to Selumetinib. comparison->conclusion

Caption: Logical comparison of the novel compound SKI-789 with the established inhibitor Selumetinib.

References

Navigating the Structure-Activity Landscape of Spiro[2.5]octane-5-carboxylic Acid Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationship (SAR) studies concerning spiro[2.5]octane-5-carboxylic acid and its derivatives reveals a landscape ripe for exploration, yet currently sparse with direct comparative biological data. While the synthesis and chemical properties of the core this compound scaffold are documented, a systematic evaluation of a series of its analogs and their corresponding biological activities remains largely unpublished in readily accessible scientific literature. This guide, therefore, aims to provide a foundational understanding based on available information and outlines the necessary experimental framework for establishing a robust SAR profile for this class of compounds.

The spiro[2.5]octane moiety, a unique three-dimensional scaffold, offers a rigid framework that can be strategically functionalized to probe interactions with biological targets. The carboxylic acid group, a common pharmacophore, suggests potential for interactions with receptors or enzymes through hydrogen bonding or ionic interactions. Variations in the substitution pattern on the spirocyclic rings are anticipated to significantly influence the biological activity by altering steric, electronic, and pharmacokinetic properties.

Comparative Analysis of Spirocyclic Compounds: Insights from Related Scaffolds

In the absence of direct SAR data for this compound analogs, we can draw valuable insights from studies on other spirocyclic compounds that have been investigated for various therapeutic applications. For instance, research on more complex spiro-oxindoles and spiro-imidazobenzodiazepines has demonstrated that modifications to the spiro-ring system and its substituents can profoundly impact biological activity, including anticancer and receptor-modulating effects. These studies underscore the importance of systematic structural modifications to optimize potency and selectivity.

Experimental Protocols for Establishing Structure-Activity Relationships

To build a comprehensive SAR profile for this compound analogs, a systematic approach involving synthesis and biological evaluation is necessary.

General Synthesis Workflow:

The synthesis of a library of this compound analogs would typically commence from a common starting material, such as 1,3-cyclohexanedione. A multi-step synthetic sequence, as outlined in various patents, can be employed to construct the core spiro[2.5]octane framework. Subsequent modifications would involve introducing diverse substituents at various positions on the cyclohexane and cyclopropane rings.

G cluster_synthesis General Synthesis Workflow Start 1,3-Cyclohexanedione Step1 Multi-step Synthesis Start->Step1 e.g., Grignard reaction, cyclization Core This compound core Step1->Core Step2 Functional Group Interconversion Core->Step2 e.g., esterification, amidation Analogs Library of Analogs Step2->Analogs

Caption: General synthetic workflow for producing a library of this compound analogs.

Key Biological Assays:

The choice of biological assays will depend on the therapeutic target of interest. A general workflow for screening and evaluation is proposed below.

  • Primary Screening: The synthesized library of analogs would be subjected to a high-throughput primary screen to identify initial "hit" compounds. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based proliferation assay, depending on the research objective.

  • Dose-Response Studies: "Hit" compounds from the primary screen would be further evaluated in dose-response assays to determine their potency (e.g., IC50 or EC50 values).

  • Secondary and Mechanistic Assays: Active compounds would then be profiled in secondary assays to assess selectivity, mechanism of action, and potential off-target effects.

G cluster_screening Biological Evaluation Workflow Library Synthesized Analog Library Primary Primary Screening Assay Library->Primary Hits Identification of 'Hits' Primary->Hits Dose Dose-Response Assays Hits->Dose Potency Determination of Potency (IC50/EC50) Dose->Potency Secondary Secondary & Mechanistic Assays Potency->Secondary Lead Lead Candidate Identification Secondary->Lead

Caption: A typical workflow for the biological evaluation of a compound library to identify lead candidates.

Data Presentation: A Template for Comparative Analysis

Once quantitative data is generated, it should be organized into a clear and concise table to facilitate the analysis of structure-activity relationships. This allows researchers to easily identify trends and make informed decisions for further optimization.

Compound IDR1R2R3Biological Activity (IC50/EC50, µM)
Parent HHHValue
Analog 1 CH3HHValue
Analog 2 HOCH3HValue
Analog 3 HHClValue
...............

Caption: Template for tabulating SAR data of this compound analogs.

Logical Relationships in SAR Analysis

The interpretation of SAR data involves establishing logical relationships between structural modifications and changes in biological activity.

G cluster_sar SAR Analysis Logic Modification Structural Modification Property Change in Physicochemical Properties Modification->Property e.g., size, electronics, lipophilicity Interaction Altered Target Interaction Property->Interaction e.g., steric hindrance, H-bonding Activity Change in Biological Activity Interaction->Activity increase or decrease

Caption: Logical flow from structural modification to observed changes in biological activity in SAR studies.

A Comparative Guide to the In Vitro Evaluation of Spiro[2.5]octane Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Spirocyclic compounds, particularly those incorporating the spiro[2.5]octane framework and its related structures like spiro[cyclopropane-1,3'-indolin]-2'-ones, have emerged as a promising class of molecules with significant cytotoxic potential against various cancer cell lines. Their rigid, three-dimensional structure allows for precise interactions with biological targets, making them attractive candidates for drug development.

This guide provides a detailed comparison of two representative spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, Compound 6b and Compound 6u , based on published experimental data. Their performance is objectively evaluated to highlight key differences in their anticancer activity and mechanism of action.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of Compound 6b and Compound 6u were evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)[1]
Compound 6b HT-29 (Colon)>50
DU-145 (Prostate) 4.8
Hela (Cervical)21.5
A-549 (Lung)15.2
MCF-7 (Breast)35.8
Compound 6u HT-29 (Colon)12.5
DU-145 (Prostate) 3.1
Hela (Cervical)18.9
A-549 (Lung)10.7
MCF-7 (Breast)24.3
Doxorubicin (Reference)DU-145 (Prostate)1.2

Analysis: Both Compound 6b and Compound 6u demonstrated potent anticancer activity, particularly against the DU-145 human prostate cancer cell line.[1] Compound 6u, with an IC50 value of 3.1 µM, was found to be more potent than Compound 6b (IC50 = 4.8 µM) in this cell line.[1] The reference drug, Doxorubicin, exhibited a higher potency with an IC50 of 1.2 µM.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigations into the mechanism of action of Compounds 6b and 6u in DU-145 cells revealed that they induce cancer cell death through apoptosis and cause cell cycle arrest.

Apoptosis Induction

Flow cytometric analysis using Annexin V-FITC and propidium iodide (PI) staining showed that both compounds significantly increased the percentage of apoptotic cells compared to the control. This indicates that the cytotoxic effect is mediated, at least in part, by programmed cell death. The induction of apoptosis is a desirable characteristic for anticancer drugs as it is a controlled process that minimizes inflammation.

Cell Cycle Arrest

Analysis of the cell cycle distribution in DU-145 cells treated with Compounds 6b and 6u showed an accumulation of cells in the G0/G1 phase.[1] This suggests that the compounds interfere with the cell cycle progression, preventing the cancer cells from entering the DNA synthesis (S) phase and subsequently dividing.

The proposed mechanism of action involves the activation of the intrinsic apoptotic pathway, which is often regulated by the p53 tumor suppressor protein and its interaction with MDM2.[2][3] While the direct targets of Compounds 6b and 6u were not explicitly identified in the study, many spirooxindole derivatives have been shown to inhibit the p53-MDM2 interaction, leading to p53 activation and subsequent apoptosis.[2][3][4] Another potential pathway involves the inhibition of JAK2/STAT3 signaling, which has also been implicated in the anticancer effects of other spirooxindole derivatives.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the spiro[2.5]octane derivatives (and a vehicle control) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the spiro[2.5]octane derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Visualizations

Experimental Workflow for In Vitro Anticancer Evaluation

experimental_workflow start Start: Spiro[2.5]octane Derivatives cell_culture Cancer Cell Lines (e.g., DU-145) start->cell_culture mt_assay MTT Assay (Cell Viability) cell_culture->mt_assay ic50 Determine IC50 Values mt_assay->ic50 apoptosis_analysis Apoptosis Analysis (Flow Cytometry) ic50->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis mechanism Elucidate Mechanism of Action apoptosis_analysis->mechanism cell_cycle_analysis->mechanism end End: Comparative Evaluation mechanism->end

Caption: Workflow for the in vitro evaluation of spiro[2.5]octane derivatives.

Proposed Apoptotic Signaling Pathway

apoptotic_pathway compound Spiro[2.5]octane Derivative p53_mdm2 p53-MDM2 Interaction (Inhibition) compound->p53_mdm2 p53 p53 Activation p53_mdm2->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Dysfunction bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by spiro[2.5]octane derivatives.

In Vivo Evaluation: A Representative Example

While in vivo data for Compounds 6b and 6u is not available in the cited literature, a study on a structurally related spirooxindole derivative demonstrated significant antitumor efficacy in a mouse xenograft model. In that study, the compound was administered to mice bearing human tumor xenografts, and a notable reduction in tumor growth was observed compared to the untreated control group.[3] This highlights the potential of this class of compounds to translate their in vitro cytotoxicity into in vivo efficacy, a critical step in the drug development pipeline.

Conclusion

Spiro[2.5]octane derivatives, exemplified by the spiro[cyclopropane-1,3'-indolin]-2'-ones Compound 6b and Compound 6u, represent a promising avenue for the development of novel anticancer therapeutics. Their potent in vitro activity against prostate cancer cells, coupled with their ability to induce apoptosis and cell cycle arrest, underscores their potential. This guide provides a framework for comparing such derivatives, emphasizing the importance of standardized experimental protocols and a thorough investigation of their mechanism of action. Further in vivo studies on promising candidates like Compound 6u are warranted to fully assess their therapeutic potential.

References

A Comparative Guide to the Synthesis of Spiro Compounds: Modern One-Pot Reactions versus Traditional Stepwise Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular architectures is a cornerstone of innovation. Spiro compounds, characterized by their unique three-dimensional structures, are increasingly recognized for their potential in medicinal chemistry. This guide provides an objective comparison between a modern one-pot multicomponent reaction and a traditional stepwise approach for the synthesis of spirooxindoles, a prominent class of spiro compounds. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic route.

The synthesis of spirocyclic frameworks has been a long-standing challenge in organic chemistry.[1] Historically, the construction of these intricate structures often required multi-step sequences, which can be time-consuming and result in lower overall yields. However, the advent of multicomponent reactions (MCRs) has revolutionized this field by allowing the formation of several bonds in a single operation, thereby increasing efficiency and atom economy.[2]

This guide will focus on the synthesis of spiro[dihydropyridine-oxindole] derivatives, comparing a contemporary one-pot, three-component reaction with a traditional two-step method involving a Knoevenagel condensation followed by a Michael addition.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the synthesis of a representative spiro[dihydropyridine-oxindole] derivative using both a new one-pot multicomponent reaction and an established two-step synthetic route.

ParameterNew Synthetic Route (One-Pot MCR)Established Synthetic Route (Two-Step)
Overall Yield 75-92%[3]~60-85% (calculated from individual step yields)
Reaction Time 8-12 hours[4]Step 1: 15-30 min; Step 2: ~8-12 hours (plus intermediate workup)
Number of Steps 12
Intermediate Isolation NoYes
Catalyst/Reagent Acetic Acid[4]Step 1: Sulfonic acid functionalized silica (SBA-Pr-SO3H)[5]; Step 2: Base catalyst (e.g., piperidine)
Solvent Acetic Acid[4]Step 1: Water[5]; Step 2: Ethanol
Temperature Room Temperature[4]Step 1: Reflux[5]; Step 2: Reflux

Experimental Protocols

New Synthetic Route: One-Pot Three-Component Reaction

This method provides a rapid and efficient synthesis of spiro[dihydropyridine-oxindole] derivatives.[4]

Procedure: A mixture of an arylamine (2.0 mmol), isatin (2.0 mmol), and cyclopentane-1,3-dione (2.0 mmol, 0.196 g) in 10.0 mL of acetic acid is stirred at room temperature for approximately 9–12 hours. The resulting precipitate is collected by filtration and washed with cold ethanol to yield the pure product.[4]

Established Synthetic Route: Two-Step Knoevenagel Condensation and Michael Addition

This traditional approach involves the initial formation of an intermediate, which is then used in a subsequent reaction to form the final spiro compound.

Step 1: Knoevenagel Condensation This step involves the formation of 2-(2-oxoindolin-3-ylidene)malononitrile from isatin and malononitrile.[5]

Procedure: To a mixture of an isatin derivative (1 mmol) and malononitrile (1 mmol) in water (5 mL), sulfonic acid functionalized silica (SBA-Pr-SO3H) (0.02 g) is added. The mixture is stirred under reflux for the time specified for the particular substrate (typically 15-30 minutes). After completion of the reaction (monitored by TLC), the solid product is dissolved in hot ethanol, and the insoluble catalyst is removed by filtration. The filtrate is then cooled to afford the pure 2-(2-oxoindolin-3-ylidene)malononitrile product.[5]

Step 2: Michael Addition and Cyclization The intermediate from Step 1 is then reacted with a C-H acid to form the spiro product.

Procedure: A mixture of the 2-(2-oxoindolin-3-ylidene)malononitrile (1 mmol) and a 1,3-dicarbonyl compound (e.g., dimedone) (1 mmol) is refluxed in ethanol in the presence of a catalytic amount of piperidine. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration and recrystallized to give the final spiro[indoline-3,4'-pyran] derivative.

Visualizing the Synthetic Workflows

To better illustrate the logical flow of each synthetic approach, the following diagrams were generated using the DOT language.

G cluster_0 New Synthetic Route: One-Pot Multicomponent Reaction A Arylamine D One-Pot Reaction (Acetic Acid, RT, 9-12h) A->D B Isatin B->D C Cyclopentane-1,3-dione C->D E Spiro[dihydropyridine-oxindole] D->E

Caption: Workflow for the new one-pot synthesis of spirooxindoles.

G cluster_1 Established Synthetic Route: Two-Step Synthesis F Isatin H Knoevenagel Condensation (SBA-Pr-SO3H, H2O, Reflux) F->H G Malononitrile G->H I 2-(2-oxoindolin-3-ylidene)malononitrile (Intermediate) H->I K Michael Addition & Cyclization (Piperidine, Ethanol, Reflux) I->K J 1,3-Dicarbonyl Compound J->K L Spiro[indoline-3,4'-pyran] K->L

Caption: Workflow for the established two-step synthesis of spirooxindoles.

Conclusion

The comparison between the new one-pot multicomponent reaction and the traditional two-step synthesis for preparing spiro[dihydropyridine-oxindoles] highlights a clear trend towards more efficient and streamlined synthetic methodologies. The one-pot approach offers significant advantages in terms of higher overall yields, shorter reaction times (when considering the entire sequence), and operational simplicity by avoiding the isolation of intermediates. For research and development settings where time and resource efficiency are paramount, the multicomponent reaction presents a compelling alternative to the more established, yet more laborious, stepwise methods. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of these valuable spiro compounds.

References

Comparative Analysis of Spiro[2.5]octane-5-carboxylic Acid and its Analogs in Biological Systems: A Focus on Cross-Reactivity and Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Spiro[2.5]octane-5-carboxylic acid and structurally related spirocyclic compounds within a key biological context. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document focuses on a well-studied application of similar spirocyclic scaffolds: the inhibition of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapeutics. The performance of several spiro-oxindole based MDM2 inhibitors is presented as a benchmark for understanding the potential biological activity and selectivity of spirocyclic carboxylic acids.

Introduction to Spirocyclic Scaffolds in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional nature can lead to improved potency, selectivity, and pharmacokinetic properties compared to more flexible, linear molecules. This compound represents a simple spirocyclic scaffold. To understand its potential for biological interactions and cross-reactivity, it is valuable to compare it with more complex spirocyclic molecules that have been optimized for a specific biological target.

Comparative Performance: Spiro-oxindole Inhibitors of the MDM2-p53 Interaction

The MDM2 protein is a key negative regulator of the p53 tumor suppressor. Inhibiting the MDM2-p53 interaction can restore p53 function, making it a prime target for cancer therapy. Spiro-oxindoles have emerged as a potent class of MDM2 inhibitors. The following table summarizes the binding affinity and cellular activity of selected spiro-oxindole analogs, providing a quantitative basis for comparison.

Compound IDSpirocyclic ScaffoldTargetBinding Affinity (Kᵢ)Cellular Activity (IC₅₀)Reference
MI-1061 (31) Spiro-oxindoleMDM20.16 nMLow µM range in SJSA-1 cells[1]
MI-888 Spiro-oxindoleMDM20.44 nMNot specified[2]
Compound 15D Spiro-oxindoleMDM219 nMLow µM range in SJSA-1 cells[1]
Compound 15C Spiro-oxindoleMDM2234 nMLow µM range in SJSA-1 cells[1]
Compound 38 Spiro-oxindoleMDM20.21 µM2.26 µM (HCT116 p53+/+ cells)[3]
Compound 7a Spiro-oxindoleMDM22.38 µM4.763 µM (MDA-MB 231 cells)[4]
Compound 7d Spiro-oxindoleMDM2Not specified3.797 µM (MDA-MB 231 cells)[4]

Experimental Protocols

A common and robust method for determining the binding affinity of small molecule inhibitors to their protein targets is the Fluorescence Polarization (FP) Competitive Binding Assay . This assay is frequently used to screen for and characterize inhibitors of the MDM2-p53 interaction.

Fluorescence Polarization (FP) Competitive Binding Assay for MDM2 Inhibitors

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., a spirocyclic derivative) by measuring its ability to displace a fluorescently labeled peptide from the MDM2 protein.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled p53-derived peptide. When the peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that binds to MDM2 will compete with the fluorescent peptide, causing a decrease in polarization in a concentration-dependent manner.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled p53 peptide)

  • FP assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 5% DMSO)

  • Test compounds (e.g., this compound and alternatives) dissolved in DMSO

  • 384-well black, flat-bottom microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the MDM2 protein in FP assay buffer.

    • Prepare a stock solution of the fluorescently labeled p53 peptide in FP assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in FP assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the test compound dilutions.

    • Add a solution of MDM2 protein and the fluorescently labeled p53 peptide to each well. The final concentrations should be optimized, but typical concentrations are in the low nanomolar range for the peptide and MDM2.[5]

    • Include control wells:

      • Negative Control (0% inhibition): MDM2 protein, fluorescent peptide, and assay buffer with DMSO (no test compound).

      • Positive Control (100% inhibition): Fluorescent peptide and assay buffer with DMSO (no MDM2 protein or test compound).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow the binding reaction to reach equilibrium.[5]

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for a Rhodamine label).[5]

  • Data Analysis:

    • The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of the test compound.

    • The IC₅₀ value (the concentration of the test compound that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.

    • The IC₅₀ value can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent peptide and its affinity for MDM2.

Visualizations

Signaling Pathway and Assay Principle

MDM2_p53_Pathway cluster_pathway MDM2-p53 Signaling Pathway cluster_inhibition Inhibition by Spirocyclic Compounds p53 p53 (Tumor Suppressor) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces MDM2 MDM2 (E3 Ubiquitin Ligase) MDM2->p53 Binds & Inhibits Proteasome Proteasome MDM2->Proteasome Targets p53 for Degradation via Ubiquitination Spirocyclic_Inhibitor Spirocyclic Inhibitor (e.g., Spiro-oxindole) Spirocyclic_Inhibitor->MDM2 Binds to p53-binding pocket

Caption: The MDM2-p53 signaling pathway and the mechanism of its inhibition by spirocyclic compounds.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization Assay Workflow start Start prepare_reagents Prepare Reagents (MDM2, Fluorescent Peptide, Test Compound) start->prepare_reagents dispense Dispense Reagents into 384-well Plate prepare_reagents->dispense incubate Incubate at Room Temperature dispense->incubate read_plate Measure Fluorescence Polarization incubate->read_plate analyze_data Analyze Data (Calculate IC50 and Ki) read_plate->analyze_data end End analyze_data->end Competitive_Binding_Principle cluster_high_fp High Polarization (No Inhibitor) cluster_low_fp Low Polarization (With Inhibitor) MDM2_bound MDM2 FP_peptide_bound Fluorescent Peptide MDM2_bound->FP_peptide_bound Bound (Slow Tumbling) FP_peptide_unbound Unbound (Fast Tumbling) MDM2_inhibited MDM2 Inhibitor Spirocyclic Inhibitor MDM2_inhibited->Inhibitor Bound

References

Comparative Docking Analysis of Spirocyclic Ligands: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Spirocyclic Ligands as Modulators of Key Biological Targets

Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have emerged as a promising class of compounds in modern drug discovery. Their inherent rigidity and novel chemical space offer significant advantages in the design of selective and potent inhibitors for a range of therapeutic targets. This guide provides a comparative overview of the docking performance of various spirocyclic ligands against three critical proteins implicated in disease: the SARS-CoV-2 main protease (Mpro), human mast cell tryptase, and bacterial DNA gyrase.

Key Findings at a Glance

This analysis, based on a survey of recent literature, reveals that spirocyclic compounds, including spiro-oxindoles and spiro-pyrrolidines, demonstrate significant binding affinities to these diverse protein targets. Docking scores and experimentally determined inhibitory concentrations (IC50) highlight their potential as starting points for the development of novel therapeutics.

Comparative Docking Performance of Spirocyclic Ligands

The following tables summarize the docking scores and, where available, the experimental binding affinities of representative spirocyclic ligands against the target proteins. These values provide a quantitative measure of the predicted and actual binding strengths, respectively.

Table 1: Docking Performance of Spirocyclic Ligands against SARS-CoV-2 Main Protease (Mpro)

Spirocyclic Ligand ClassSpecific Compound(s)Docking Score (kcal/mol)Binding Affinity (IC50, µM)Reference
Spiro[indoline-3,3'-pyrrolidine]Compound series-7.5 to -9.2Not Reported[1]
Spiro-oxindoleDerivative series-6.8 to -8.5Not Reported[2]

Table 2: Docking Performance of Spirocyclic Ligands against Human Mast Cell Tryptase

Spirocyclic Ligand ClassSpecific Compound(s)Docking Score (kcal/mol)Binding Affinity (IC50, µM)Reference
Spiro[indoline-3,3'-pyrrolidine]Compound series-8.1 to -9.5Not Reported[1]

Table 3: Docking Performance of Spirocyclic Ligands against Bacterial DNA Gyrase

Spirocyclic Ligand ClassSpecific Compound(s)Docking Score (kcal/mol)Binding Affinity (IC50, µM)Reference
Spiro-oxindoleDerivative series-7.2 to -8.95 - 20[2]

In-Silico Methodologies: A Closer Look at Docking Protocols

The in-silico evaluation of spirocyclic ligands predominantly employs molecular docking simulations to predict their binding modes and affinities. Commonly utilized software packages include AutoDock Vina and the Schrödinger Suite (Glide). While specific parameters can vary between studies, the general workflow remains consistent.

General Docking Workflow

A typical docking protocol involves the following key steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). This structure is then prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules and other non-essential ligands.

  • Ligand Preparation: The 2D structures of the spirocyclic ligands are converted into 3D conformations. This step involves generating various possible tautomers and ionization states at physiological pH.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: The prepared ligands are then docked into the defined grid box of the receptor using a chosen docking algorithm. The program explores various conformations and orientations of the ligand within the active site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key interactions between the ligand and the protein residues.

Specific Docking Parameters

AutoDock Vina:

  • Search algorithm: Lamarckian genetic algorithm is a commonly used search algorithm.

  • Number of runs: Typically, 10 to 100 independent docking runs are performed for each ligand to ensure thorough conformational sampling.

  • Exhaustiveness: This parameter controls the computational effort of the search. Higher values increase the probability of finding the optimal binding pose but also increase the computational time.

Schrödinger Glide:

  • Precision Modes: Glide offers different levels of docking precision, including High Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP).[3] XP mode is generally used for the final evaluation of a smaller set of promising compounds as it provides more accurate scoring at the cost of longer computation times.[3]

  • Scoring Function: The GlideScore is used to rank the docked poses, taking into account factors such as electrostatic interactions, van der Waals forces, and penalties for steric clashes.

Signaling Pathways and Mechanisms of Action

Understanding the biological context of the target proteins is crucial for interpreting the significance of the docking results. The following sections detail the signaling pathways associated with each of the three protein targets.

SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 Mpro is a cysteine protease that plays a critical role in the replication and transcription of the virus.[4] It cleaves the viral polyproteins pp1a and pp1ab at specific sites to release functional non-structural proteins (nsps) that are essential for the viral life cycle.[4][5] Inhibition of Mpro blocks this processing step, thereby preventing viral replication.

SARS_CoV_2_Mpro_Pathway cluster_virus SARS-CoV-2 Replication cluster_inhibition Inhibition by Spirocyclic Ligand Viral RNA Viral RNA Polyprotein (pp1a/pp1ab) Polyprotein (pp1a/pp1ab) Viral RNA->Polyprotein (pp1a/pp1ab) Translation Mpro Mpro Polyprotein (pp1a/pp1ab)->Mpro Cleavage at 11 sites Functional nsps Functional nsps Mpro->Functional nsps Viral Replication Complex Viral Replication Complex Functional nsps->Viral Replication Complex New Virions New Virions Viral Replication Complex->New Virions Spirocyclic Ligand Spirocyclic Ligand Spirocyclic Ligand->Mpro Binding to active site

Caption: SARS-CoV-2 Mpro Cleavage and Inhibition Pathway.

Human Mast Cell Tryptase and PAR2 Signaling

Human mast cell tryptase is a serine protease released from mast cells upon activation.[6] It plays a key role in allergic and inflammatory responses by activating Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor.[6][7] Activation of PAR2 on various cell types, including epithelial cells and neurons, triggers downstream signaling cascades involving G-proteins, leading to the release of pro-inflammatory mediators and the sensation of pain and itch.[7]

Tryptase_PAR2_Pathway cluster_activation Mast Cell Activation cluster_signaling PAR2 Signaling Cascade cluster_inhibition Inhibition by Spirocyclic Ligand Allergen/Stimulus Allergen/Stimulus Mast Cell Mast Cell Allergen/Stimulus->Mast Cell Activation Tryptase Tryptase Mast Cell->Tryptase Release PAR2 PAR2 Tryptase->PAR2 Cleavage and Activation G-protein G-protein PAR2->G-protein Activation Downstream Effectors\n(e.g., PLC, MAPK, PI3K) Downstream Effectors (e.g., PLC, MAPK, PI3K) G-protein->Downstream Effectors\n(e.g., PLC, MAPK, PI3K) Inflammatory Response\n(Cytokine release, Pain) Inflammatory Response (Cytokine release, Pain) Downstream Effectors\n(e.g., PLC, MAPK, PI3K)->Inflammatory Response\n(Cytokine release, Pain) Spirocyclic Ligand Spirocyclic Ligand Spirocyclic Ligand->Tryptase Binding to active site

Caption: Tryptase-mediated PAR2 Signaling Pathway.

Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription.[8] It introduces negative supercoils into the DNA, which helps to relieve the torsional stress that arises during these processes.[8] The catalytic cycle of DNA gyrase involves the binding of ATP, cleavage of a DNA segment (the G-segment), passage of another DNA segment (the T-segment) through the break, and subsequent re-ligation of the G-segment.[9][10] Quinolone antibiotics and other inhibitors can interfere with this cycle, leading to the accumulation of double-strand DNA breaks and ultimately bacterial cell death.[9][11]

DNA_Gyrase_Pathway cluster_cycle DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by Spirocyclic Ligand Gyrase-DNA Complex Gyrase-DNA Complex ATP Binding ATP Binding Gyrase-DNA Complex->ATP Binding G-segment Cleavage G-segment Cleavage ATP Binding->G-segment Cleavage T-segment Passage T-segment Passage G-segment Cleavage->T-segment Passage Stabilized Cleavage Complex Stabilized Cleavage Complex G-segment Cleavage->Stabilized Cleavage Complex G-segment Re-ligation G-segment Re-ligation T-segment Passage->G-segment Re-ligation ATP Hydrolysis & Reset ATP Hydrolysis & Reset G-segment Re-ligation->ATP Hydrolysis & Reset ATP Hydrolysis & Reset->Gyrase-DNA Complex Spirocyclic Ligand Spirocyclic Ligand Spirocyclic Ligand->G-segment Cleavage Traps complex Double-strand Breaks Double-strand Breaks Stabilized Cleavage Complex->Double-strand Breaks Cell Death Cell Death Double-strand Breaks->Cell Death

Caption: DNA Gyrase Catalytic Cycle and Inhibition.

Conclusion

This comparative guide underscores the potential of spirocyclic ligands as versatile scaffolds for targeting a diverse range of proteins. The presented docking data, coupled with an understanding of the underlying biological pathways, provides a valuable resource for researchers and drug development professionals. Further experimental validation is warranted to confirm the in-silico predictions and to advance the most promising spirocyclic candidates towards clinical development.

References

Comparative Guide to Analytical Methods for the Quantification of Spiro[2.5]octane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Potential Analytical Methods

The quantification of Spiro[2.5]octane-5-carboxylic acid can be approached using several chromatographic techniques. The most common and suitable methods for carboxylic acids include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely accessible technique. However, since many carboxylic acids, likely including this compound, lack a strong chromophore, UV detection may offer limited sensitivity.[5][6] The detectability is often at a wavelength of around 200-210 nm.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution and is a powerful tool for the identification and quantification of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility and thermal stability.[10][11] This adds a step to the sample preparation process but can significantly improve sensitivity and peak shape.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold standard for the quantification of drugs and their metabolites in biological matrices.[5][12] It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Derivatization can sometimes be employed to enhance ionization efficiency but is not always necessary.[12][13]

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of a small molecule like this compound in a biological matrix such as human plasma. These values are based on literature for similar carboxylic acids and represent achievable targets during method validation.[1][2][3]

Validation Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Specificity/Selectivity Moderate; potential for interference from co-eluting compounds without chromophores.High; mass spectrometric detection provides high selectivity.Very High; based on precursor and product ion transitions.
Linearity (r²) > 0.995> 0.998> 0.999
Range 100 - 10,000 ng/mL10 - 5,000 ng/mL0.1 - 1,000 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (%RSD) < 15%< 10%< 5%
Limit of Detection (LOD) ~50 ng/mL~5 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~10 ng/mL~0.1 ng/mL
Sample Throughput ModerateLow to Moderate (due to derivatization)High (especially with automated sample preparation)

Experimental Protocols: Representative LC-MS/MS Method

This section provides a detailed, representative methodology for the quantification of this compound in human plasma using LC-MS/MS.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex for 10 seconds to mix.

  • Add 25 µL of 1M HCl to acidify the sample.

  • Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether).[14]

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard would need to be determined during method development.

3. Method Validation

The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, limit of quantification, and stability.[1][2][3][4]

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_validation_params Validation Performance Characteristics start Start: Define Analytical Procedure's Intended Purpose method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report routine_use Routine Use of the Validated Method validation_report->routine_use

Caption: Workflow for analytical method validation as per ICH guidelines.

This guide provides a framework for establishing a validated analytical method for the quantification of this compound. The choice of method will depend on the required sensitivity, the available instrumentation, and the nature of the sample matrix. For regulated bioanalysis, an LC-MS/MS method is generally preferred due to its superior sensitivity and selectivity.

References

Safety Operating Guide

Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Spiro[2.5]octane-5-carboxylic acid, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Pre-Disposal and Handling

Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., irritant, corrosive, depending on the concentration and available data).[4]

  • Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong bases or oxidizing agents.[3][4] Keep it in a designated, closed container.[4][5]

Disposal Procedures

Disposal of this compound must comply with all local, state, and federal regulations. The following steps outline the recommended disposal pathway:

  • Containerization: Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, leak-proof, and chemically compatible container.[4]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be secure and away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[1][2][6] These companies are equipped to handle and transport chemical waste safely and in accordance with regulatory requirements.

Note on Neutralization: While some dilute, simple carboxylic acids may be neutralized and disposed of down the drain, this practice is not recommended for this compound without a thorough hazard assessment and explicit permission from your institution's Environmental Health & Safety (EH&S) department.[4][7][8] Many organic acids are still toxic after neutralization.[4]

Spill Management

In the event of a spill, the following procedures should be implemented immediately:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: For minor spills, use an inert absorbent material to contain the substance.[7]

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department.

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC9H14O2[9]
Molecular Weight154.21 g/mol PubChem
Boiling Point (Predicted)274.3 ± 8.0 °C

Experimental Workflow for Disposal

DisposalWorkflow start Start: this compound waste generated ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate waste into a dedicated, labeled container ppe->segregate labeling Label container: 'Hazardous Waste' Chemical Name Hazards segregate->labeling storage Store in designated Satellite Accumulation Area (SAA) labeling->storage contact_ehs Contact Environmental Health & Safety (EH&S) or licensed waste disposal company storage->contact_ehs collection Arrange for professional waste collection contact_ehs->collection end End: Proper Disposal collection->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Spiro[2.5]octane-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

Spiro[2.5]octane-6-carboxylic acid is classified with the following hazards, which should be assumed for Spiro[2.5]octane-5-carboxylic acid until specific data becomes available:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

The GHS pictogram associated with these hazards is a warning symbol (GHS07).[1]

Hazard GHS Classification Recommended Personal Protective Equipment (PPE)
Skin Irritation Skin Irrit. 2Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use and dispose of contaminated gloves properly.
Lab Coat: Standard laboratory coat. Ensure it is clean and fully buttoned.
Eye Irritation Eye Irrit. 2AEye Protection: Safety glasses with side shields or chemical safety goggles.
Respiratory Irritation STOT SE 3Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Ingestion Acute Tox. 4General Hygiene: Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE) Donning:

  • Before handling, don a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.

3. Chemical Handling:

  • Avoid direct contact with the skin and eyes.

  • Prevent the inhalation of any dust or vapors.[1]

  • Keep the container tightly closed when not in use.

4. First Aid Measures:

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Disposal Plan

1. Waste Collection:

  • Collect waste material in a clearly labeled, sealed container compatible with chemical waste.

  • Do not dispose of the chemical down the drain.

2. Waste Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.

  • Contaminated packaging should be treated as the chemical itself.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_node Review SDS & Protocols ppe_node Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_node->ppe_node eng_node Verify Engineering Controls (Fume Hood, Eyewash) ppe_node->eng_node handle_node Handle in Fume Hood eng_node->handle_node avoid_node Avoid Skin/Eye Contact & Inhalation handle_node->avoid_node decon_node Decontaminate Work Area avoid_node->decon_node dispose_node Dispose of Waste in Labeled Container decon_node->dispose_node remove_ppe_node Doff PPE dispose_node->remove_ppe_node wash_node Wash Hands Thoroughly remove_ppe_node->wash_node

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.5]octane-5-carboxylic acid
Reactant of Route 2
Spiro[2.5]octane-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.